molecular formula C13H24N3O4P B165023 pirimiphos-ethyl-oxon CAS No. 36378-61-7

pirimiphos-ethyl-oxon

Cat. No.: B165023
CAS No.: 36378-61-7
M. Wt: 317.32 g/mol
InChI Key: WSPIMFPJZBRGMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirimiphos-ethyl-oxon is a useful research compound. Its molecular formula is C13H24N3O4P and its molecular weight is 317.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N3O4P/c1-6-16(7-2)13-14-11(5)10-12(15-13)20-21(17,18-8-3)19-9-4/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPIMFPJZBRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042298
Record name Pirimiphos-ethyl O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36378-61-7
Record name Pirimiphos-ethyl o-analog
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036378617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirimiphos-ethyl O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRIMIPHOS-ETHYL O-ANALOG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7EI95045G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

pirimiphos-ethyl-oxon chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pirimiphos-Ethyl-Oxon: Structure, Properties, and Mechanism of Action

Introduction

Pirimiphos-ethyl, an organothiophosphate insecticide, exerts its biological activity primarily through its metabolic activation to the potent oxygen analog, this compound.[1] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, mechanism of action as an acetylcholinesterase inhibitor, toxicological implications, and the analytical methodologies crucial for its study. This document is structured to provide not just data, but a causal understanding of the compound's behavior and the experimental logic behind its analysis.

Chemical Identity and Physicochemical Properties

This compound is the active metabolite of the parent insecticide, pirimiphos-ethyl. The key structural difference is the substitution of the thione sulfur atom (P=S) with an oxon oxygen atom (P=O), a transformation that dramatically increases its potency as a cholinesterase inhibitor.[1]

IUPAC Name: [2-(diethylamino)-6-methylpyrimidin-4-yl] diethyl phosphate[2] CAS Number: Not explicitly assigned for the ethyl-oxon, but the parent compound, Pirimiphos-ethyl, is 23505-41-1.[3][4][5][6][7][8][9][10] Molecular Formula: C₁₃H₂₄N₃O₄P[2] SMILES: CCOP(=O)(OCC)Oc1cc(C)nc(n1)N(CC)CC[2]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The table below summarizes key physicochemical properties. Note that some data is for the parent compound, pirimiphos-ethyl, due to the limited availability of experimental data for its oxon metabolite.

PropertyValue (Pirimiphos-Ethyl)Value (this compound)Source(s)
Molecular Weight 333.39 g/mol 317.34 g/mol (Calculated)[3][4][5][8]
Appearance Straw-colored liquid-[3]
Boiling Point Decomposes >194 °C~414 °C (Predicted)[3][11]
Melting Point 15 °C-[12]
Water Solubility 93.0 mg/L at 20 °CHigher than parent (Predicted)[12]
Log P (Octanol-Water) 4.85Lower than parent (Predicted)[3][12]

The conversion from a phosphorothioate (P=S) to a phosphate (P=O) generally increases polarity, leading to higher water solubility and a lower octanol-water partition coefficient (Log P). This change influences the compound's environmental fate and biological interactions.

Metabolic Activation: The Genesis of Potency

Pirimiphos-ethyl itself is a relatively weak inhibitor of acetylcholinesterase. Its toxicity is primarily dependent on its metabolic conversion to this compound. This bioactivation is a desulfuration reaction mediated by cytochrome P450 (CYP450) enzymes in the liver.[1]

The process involves the oxidative replacement of the sulfur atom with an oxygen atom. This transformation makes the phosphorus atom more electrophilic, rendering the molecule a much more potent phosphorylating agent for the serine hydroxyl group in the active site of acetylcholinesterase.[1]

metabolic_activation cluster_0 Pirimiphos-Ethyl (P=S) cluster_1 This compound (P=O) Pirimiphos_Ethyl CCN(CC)c1nc(C)cc(OP(=S)(OCC)OCC)n1 Pirimiphos_Ethyl_Oxon CCN(CC)c1nc(C)cc(OP(=O)(OCC)OCC)n1 Pirimiphos_Ethyl->Pirimiphos_Ethyl_Oxon Cytochrome P450 (Desulfuration)

Caption: Metabolic activation of Pirimiphos-Ethyl to its oxon analog.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[13][14][15]

Normal Synaptic Function:

  • An action potential triggers the release of ACh into the synaptic cleft.

  • ACh binds to postsynaptic receptors, propagating the nerve signal.

  • AChE rapidly hydrolyzes ACh into choline and acetate, terminating the signal and allowing the synapse to repolarize.

Inhibition by this compound:

  • This compound, with its electrophilic phosphorus atom, mimics the structure of acetylcholine.

  • It enters the active site of AChE and covalently phosphorylates a critical serine residue.

  • This forms a stable, phosphorylated enzyme that is catalytically inactive.

  • The hydrolysis of this phosphorylated enzyme is extremely slow compared to the hydrolysis of acetylated AChE.

  • Consequently, ACh accumulates in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This overstimulation results in a cholinergic crisis, characterized by a range of symptoms.[3]

AChE_Inhibition cluster_normal Normal Cholinergic Synapse cluster_inhibited Inhibition by this compound ACh_release Acetylcholine (ACh) Released ACh_receptor Binds to Postsynaptic Receptor ACh_release->ACh_receptor AChE_node Acetylcholinesterase (AChE) ACh_release->AChE_node ACh_accumulation ACh Accumulation ACh_release->ACh_accumulation Signal Signal Propagation ACh_receptor->Signal Hydrolysis Hydrolysis AChE_node->Hydrolysis AChE_inhibited Inactive Phosphorylated AChE Termination Signal Termination Hydrolysis->Termination Oxon This compound Oxon->AChE_node Covalent Phosphorylation Overstimulation Receptor Overstimulation ACh_accumulation->Overstimulation Toxicity Cholinergic Crisis Overstimulation->Toxicity assay_workflow start Start prep Prepare Reagents (Buffer, AChE, DTNB, ATCh, Inhibitor Dilutions) start->prep plate Plate Setup (96-well) - Blanks - Controls (No Inhibitor) - Test Wells (Inhibitor) prep->plate pre_incubate Add AChE to Control/Test Wells Pre-incubate for 15 min at 37°C plate->pre_incubate initiate Initiate Reaction Add DTNB, then add ATCh Substrate pre_incubate->initiate measure Kinetic Measurement Read Absorbance @ 412 nm for 10-15 min initiate->measure analyze Data Analysis measure->analyze calc_rate Calculate Reaction Rates (ΔAbs/min) analyze->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve Determine IC₅₀ Value calc_inhibition->calc_ic50 end End calc_ic50->end

Sources

An In-depth Technical Guide on the Cholinesterase Inhibition by Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular mechanisms and kinetics underlying the inhibition of cholinesterases by pirimiphos-ethyl-oxon. It is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, neuropharmacology, and insecticide development.

Introduction: The Latent Threat of Pirimiphos-Ethyl

Pirimiphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide.[1] In its commercial form, it exists as a phosphorothioate, a derivative of phosphoric acid containing a thione (P=S) group. While pirimiphos-ethyl itself is a relatively weak inhibitor of cholinesterases, its potent toxicity is realized through metabolic activation.[2] This guide will delve into the transformation of pirimiphos-ethyl into its highly active oxon form and the subsequent irreversible inhibition of key neurological enzymes.

Bioactivation: The Conversion to a Potent Inhibitor

The toxic action of pirimiphos-ethyl is contingent upon its metabolic conversion to this compound. This bioactivation is primarily mediated by cytochrome P450 monooxygenases in the liver of vertebrates and in analogous enzyme systems in invertebrates. The key transformation is an oxidative desulfuration, where the sulfur atom of the phosphorothioate is replaced by an oxygen atom, forming the phosphate (P=O) or "oxon" analog.[2][3] This seemingly minor chemical modification dramatically increases the electrophilicity of the phosphorus atom, rendering the oxon form a much more potent inhibitor of cholinesterases.[2]

The Molecular Mechanism of Irreversible Inhibition

The primary target of this compound is acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[4] By terminating the action of ACh, AChE ensures the precise control of nerve impulse transmission. The inhibition of AChE by this compound is a multi-step process that ultimately leads to the formation of a stable, covalent bond with the enzyme.

The active site of AChE contains a catalytic triad of amino acids: serine, histidine, and glutamate. The serine residue (Ser203 in human AChE) plays a crucial role in the catalytic mechanism through its nucleophilic hydroxyl group. This compound, as an organophosphate, acts as a "suicide" substrate. It enters the active site of AChE and is attacked by the serine hydroxyl group. This results in the phosphorylation of the serine residue and the departure of the pyrimidinyl leaving group.[4] This phosphorylation effectively renders the enzyme catalytically inactive.

The reaction can be summarized as follows:

E-OH + (RO)₂P(O)-X → E-O-P(O)(OR)₂ + HX

Where:

  • E-OH represents the active site serine of AChE.

  • (RO)₂P(O)-X represents this compound.

  • E-O-P(O)(OR)₂ is the phosphorylated, inactive enzyme.

  • HX is the pyrimidinyl leaving group.

Inhibition_Mechanism

The "Aging" Phenomenon

Following phosphorylation, the enzyme-inhibitor complex can undergo a process known as "aging." This involves the dealkylation of one of the ethyl groups attached to the phosphorus atom. This dealkylation results in a negatively charged phosphate adduct that is much more resistant to hydrolysis and reactivation by nucleophilic agents, such as oximes.[2] Once aged, the inhibition is considered practically irreversible.

Kinetics of Cholinesterase Inhibition

The overall inhibition process can be represented by the following scheme:

E + I ⇌ E·I → E-P

Where:

  • E is the enzyme.

  • I is the inhibitor.

  • E·I is the reversible enzyme-inhibitor complex.

  • E-P is the phosphorylated, inactive enzyme.

The potency of an organophosphate inhibitor is often characterized by the bimolecular rate constant (ki), which reflects the overall rate of enzyme inactivation. This constant incorporates both the initial binding of the inhibitor to the enzyme and the subsequent phosphorylation step.

Quantitative Analysis of Inhibition

The following table summarizes key kinetic parameters for cholinesterase inhibition by organophosphates. It is important to note that specific values for this compound are not available in the cited literature; therefore, data for the closely related pirimiphos-methyl-oxon and other well-studied organophosphates are provided for context and comparative purposes.

ParameterValueCompoundEnzyme SourceReference
IC50 360 ng/mLPirimiphos-methyl (after oxidation)Acetylcholinesterase[8]
ki 9.3 x 106 M-1min-1Chlorpyrifos-oxonRecombinant Human AChE[5]
ki 7.0 x 105 M-1min-1ParaoxonRecombinant Human AChE[5]
ki 1.67 x 109 M-1min-1Chlorpyrifos-oxonRecombinant Human BChE[5]

Note: IC50 is the concentration of an inhibitor that causes 50% inhibition of enzyme activity under the specified experimental conditions. The bimolecular rate constant (ki) provides a more direct measure of the inhibitor's potency. The significant difference in ki values between AChE and BChE for chlorpyrifos-oxon highlights the potential for differential selectivity among cholinesterases.[5]

Experimental Protocol: In Vitro Determination of Cholinesterase Inhibition (IC50)

The following protocol outlines a standard, reliable method for determining the half-maximal inhibitory concentration (IC50) of a cholinesterase inhibitor using the Ellman's assay.[9] This spectrophotometric method is widely used due to its simplicity, sensitivity, and adaptability to high-throughput screening.

Principle of the Ellman's Assay

The assay measures the activity of cholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the cholinesterase activity.

Ellman_Assay_Workflow

Materials and Reagents
  • Acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • This compound (or other test inhibitor)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

    • Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer. The optimal concentrations should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add buffer, DTNB, and ATCI.

    • Control wells (100% activity): Add buffer, AChE, DTNB, and the solvent used for the inhibitor.

    • Test wells: Add buffer, AChE, DTNB, and the inhibitor at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE, DTNB, and inhibitor/solvent to the respective wells.

    • Mix gently and incubate the plate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for enzyme-inhibitor interaction.

  • Initiation of the Enzymatic Reaction:

    • Add the ATCI solution to all wells simultaneously using a multichannel pipette to start the reaction.

  • Measurement of Absorbance:

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Reactivation of Inhibited Cholinesterase

The covalent bond between the organophosphate and the serine residue of cholinesterase can, in some cases, be cleaved by strong nucleophiles. This process, known as reactivation, is the basis for the use of oximes as antidotes in organophosphate poisoning.[10][11][12] Oximes, such as pralidoxime (2-PAM), have a high affinity for the phosphorylated active site and can displace the organophosphate moiety, thereby restoring the enzyme's function.

The effectiveness of oxime reactivation is dependent on several factors, including the specific organophosphate, the structure of the oxime, and the extent to which "aging" has occurred. Once the enzyme-inhibitor complex has aged, it becomes highly resistant to reactivation.[12]

Conclusion

This compound is a potent inhibitor of cholinesterases, acting through the irreversible phosphorylation of a critical serine residue in the enzyme's active site. Its toxicity is a direct consequence of its metabolic activation from the parent compound, pirimiphos-ethyl. A thorough understanding of the mechanism and kinetics of this inhibition is crucial for the development of effective countermeasures for organophosphate poisoning and for the design of safer and more selective insecticides. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of cholinesterase inhibitors and can be adapted to investigate the efficacy of potential reactivating agents.

References

  • Current time information in Oxfordshire, GB. (n.d.).
  • IC50 values for acetylcholinesterase and butyrylcholinesterase. - ResearchGate. (n.d.). Retrieved from [Link]

  • Carr, R. L., & Chambers, J. E. (1996). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicology and Applied Pharmacology, 138(1), 45-52.
  • Comparative analysis of AChE and BChE inhibition by the synthesized... - ResearchGate. (n.d.). Retrieved from [Link]

  • Gerlits, O., Blumenthal, D. K., Cheng, X., Fajer, M., Radić, Z., & Kovalevsky, A. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. Structure, 30(11), 1538–1549.e3.
  • Worek, F., Thiermann, H., Szinicz, L., & Eyer, P. (2002). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 76(10), 523-529.
  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Toxicological Sciences, 80(2), 225-233.
  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2007). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological Sciences, 96(2), 235-243.
  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2005). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicological Sciences, 88(1), 119-128.
  • Hobbiger, F. (1956). Oxime reactivation of erythrocyte cholinesterase inhibited by ethyl p-nitrophenyl ethylphosphonate. British Journal of Pharmacology and Chemotherapy, 11(3), 295–303.
  • Arduini, F., et al. (2010). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Food Control, 21(11), 1494-1500.
  • Worek, F., Szinicz, L., Thiermann, H., & Eyer, P. (2004). Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines. Archives of Toxicology, 78(2), 89-95.
  • John, J., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1046465.
  • IC 50 values for activities towards acetylcholinesterase and butyrylcholinesterase - ResearchGate. (n.d.). Retrieved from [Link]

  • The binding of OP to the active site of AcHE (adapted from Hreljac, 2009) - ResearchGate. (n.d.). Retrieved from [Link]

  • Gerlits, O., Blumenthal, D. K., Cheng, X., Fajer, M., Radić, Z., & Kovalevsky, A. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. Structure, 30(11), 1538–1549.e3.
  • Experimental versus predicted log 10 AChE-OP bimolecular rate constants... - ResearchGate. (n.d.). Retrieved from [Link]

  • Pang, Y. P., et al. (2010). Crystal structures of oxime-bound fenamiphos-acetylcholinesterases: reactivation involving flipping of the His447 ring to form a reactive Glu334-His447-oxime triad. The Journal of Biological Chemistry, 285(6), 3803–3811.
  • Brazzolotto, X., et al. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. International Journal of Molecular Sciences, 18(11), 2441.
  • Gerlits, O., et al. (2022). Structural and dynamic effects of paraoxon binding to human acetylcholinesterase by X-ray crystallography and inelastic neutron scattering. OSTI.GOV. [Link]

  • Fig. 4. Acetylcholinesterase (AChE) inhibition by single pesticides and... - ResearchGate. (n.d.). Retrieved from [Link]

  • | IC 50 values for AChE inhibitors. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe² - ResearchGate. (n.d.). Retrieved from [Link]

  • Pirimiphos-ethyl (Ref: PP211) - AERU. (n.d.). Retrieved from [Link]

  • Taylor, P. (1996). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 18(11), 2441.

Sources

toxicokinetics of pirimiphos-ethyl-oxon in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Toxicokinetics of Pirimiphos-Ethyl-Oxon in Biological Systems

Introduction: The Latent Threat of an Organophosphate

Pirimiphos-ethyl is a broad-spectrum organophosphate (OP) insecticide characterized by its contact and fumigant actions.[1] Like many in its class, its utility in agriculture and public health is contrasted by its potential for toxicity in non-target species, including mammals. The parent compound, pirimiphos-ethyl, is a phosphorothioate (P=S), which is not the primary toxic agent. The core of its toxicological profile lies in its metabolic transformation to this compound, a potent phosphate (P=O) analogue.[2][3][4] This bioactivation is a critical event that initiates a cascade of toxic effects.

This guide provides a comprehensive examination of the toxicokinetic journey of pirimiphos-ethyl and its active oxon metabolite within biological systems. We will dissect the processes of absorption, distribution, metabolism (both activation and detoxification), and excretion (ADME). Furthermore, we will delve into the mechanism of acetylcholinesterase (AChE) inhibition, detail the state-of-the-art methodologies for studying these processes, and present key quantitative data to provide a holistic understanding for researchers, scientists, and drug development professionals.

Part 1: Bioactivation - The Metabolic Switch to Toxicity

The transformation from the relatively less toxic pirimiphos-ethyl to the highly toxic this compound is the rate-limiting step for its acute toxicity. This process, known as oxidative desulfuration, is a classic example of lethal synthesis, where a xenobiotic is metabolized into a more poisonous substance.

This bioactivation is primarily mediated by the Cytochrome P450 (CYP) monooxygenase system located predominantly in the liver.[3][4][5] The sulfur atom in the P=S bond of pirimiphos-ethyl is replaced with an oxygen atom, yielding the P=O bond of the oxon. This structural change dramatically increases the electrophilicity of the phosphorus atom, enhancing its ability to phosphorylate the serine hydroxyl group in the active site of acetylcholinesterase, its primary molecular target.[6]

G parent Pirimiphos-Ethyl (P=S) (Less Potent AChE Inhibitor) cyp450 Cytochrome P450 (Oxidative Desulfuration) parent->cyp450 Hepatic Metabolism oxon This compound (P=O) (Potent AChE Inhibitor) cyp450->oxon Bioactivation

Caption: Bioactivation of Pirimiphos-Ethyl to its Oxon Analog.

Part 2: The Toxicokinetic Profile (ADME)

Understanding the absorption, distribution, metabolism, and excretion of pirimiphos-ethyl is fundamental to assessing its risk profile and developing strategies for managing exposure. While data for pirimiphos-ethyl is less abundant than for its methyl analogue, the general pathways are conserved across organophosphates.

Absorption

Pirimiphos-ethyl can be absorbed into the body through multiple routes, including dermal contact, inhalation, and ingestion.[7] Organophosphates are generally well-absorbed orally and via inhalation. Dermal absorption is also a significant route, particularly in occupational settings, and can be influenced by the solvent used in the formulation.[7][8] Studies on the closely related pirimiphos-methyl show rapid absorption following oral administration in rats, with 73% to 81% of the dose excreted in the urine within the first 24 hours.[9]

Distribution

Following absorption, organophosphates are distributed throughout the body. Due to their lipophilic nature, they can cross cell membranes and distribute into various tissues. There is potential for accumulation in adipose tissue, which can act as a reservoir, leading to prolonged release and toxicity.[9] Excretion into milk has also been documented for organophosphorus insecticides.[8]

Metabolism: A Duality of Activation and Detoxification

The metabolism of pirimiphos-ethyl is a two-edged sword. While the CYP450-mediated conversion to the oxon form is an activation step, the body also possesses several detoxification pathways to neutralize both the parent compound and its active metabolite.

Key Detoxification Pathways:

  • Hydrolysis: The primary detoxification route involves the cleavage of the phosphate ester bonds by A-esterases, particularly paraoxonase 1 (PON1). This hydrolysis breaks down both pirimiphos-ethyl and this compound into less toxic, water-soluble metabolites that can be readily excreted.[5][8]

  • N-Dealkylation: The diethylamino group on the pyrimidine ring can undergo N-de-ethylation, another step in forming more polar metabolites.[10]

  • Conjugation: The resulting pyrimidine metabolites can be further conjugated with substances like glucuronic acid to increase their water solubility and facilitate excretion.[10][11]

Caption: Metabolic Pathways of Pirimiphos-Ethyl.

Excretion

The metabolites of pirimiphos-ethyl are primarily excreted in the urine.[8] Studies on pirimiphos-methyl in rats and dogs have shown that the majority of an administered dose is excreted within 24 to 48 hours, with urine being the main route (up to 86% of the dose) and a smaller portion eliminated in the feces (around 15%).[9][10] The parent compound is typically not found in the urine, indicating extensive metabolism.[11]

Part 3: Mechanism of Toxicity - Acetylcholinesterase Inhibition

The toxicity of this compound stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[8][12][13]

  • Phosphorylation: The electrophilic phosphorus atom of the oxon attacks the serine hydroxyl group in the active site of AChE, forming a stable, covalent phosphate-enzyme complex.[3][6]

  • ACh Accumulation: This inactivation of AChE prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft.[13]

  • Cholinergic Crisis: The excess ACh continuously stimulates muscarinic and nicotinic receptors, resulting in a state of cholinergic overstimulation known as a "cholinergic crisis".[3][12] Symptoms include increased salivation, lacrimation, urination, diarrhea, vomiting, bronchospasm, muscle tremors, and in severe cases, paralysis and respiratory failure.[12][14][15]

  • Aging: Over time, the phosphorylated AChE complex can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom. This change strengthens the enzyme-inhibitor bond, making the inhibition effectively irreversible and resistant to reactivation by standard oxime antidotes.[4]

G cluster_0 Normal Synaptic Function cluster_1 AChE Inhibition by Oxon cluster_2 Antidotal Action ACh Acetylcholine (ACh) AChE Active AChE ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis AChE_Inhibited Phosphorylated AChE (Inactive) Oxon This compound Oxon->AChE Phosphorylates AChE_Inhibited->AChE Restores Function Aged_AChE Aged AChE (Irreversible) AChE_Inhibited->Aged_AChE 'Aging' Oxime Oxime Reactivator (e.g., Pralidoxime) Oxime->AChE_Inhibited Reactivates Oxime->Aged_AChE Ineffective

Caption: Mechanism of AChE Inhibition, Aging, and Reactivation.

Part 4: Methodologies for Toxicokinetic Assessment

A multi-faceted approach combining in vitro and in vivo models with advanced analytical techniques is required to fully characterize the toxicokinetics of this compound.

Experimental Protocols

1. In Vitro Hepatic Metabolism Assay

  • Objective: To determine the rate of CYP450-mediated metabolism of pirimiphos-ethyl to its oxon and other metabolites.

  • Rationale: Liver microsomes or hepatocytes contain the primary enzymes (CYPs) responsible for the bioactivation and initial detoxification of organophosphates.[16][17] This assay provides a controlled environment to study these specific reactions.

  • Methodology:

    • Preparation: Thaw cryopreserved human liver microsomes or hepatocytes on ice. Prepare an incubation buffer (e.g., potassium phosphate buffer, pH 7.4) containing a cofactor solution (NADPH-regenerating system).[17]

    • Incubation: Pre-warm the microsomal suspension and buffer to 37°C. Initiate the reaction by adding a known concentration of pirimiphos-ethyl (dissolved in a suitable solvent like acetonitrile).

    • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Reaction Quenching: Immediately stop the reaction by adding a quenching solution, typically ice-cold acetonitrile, which also serves to precipitate proteins.[18]

    • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Analysis: Analyze the supernatant using LC-MS/MS to quantify the disappearance of the parent compound (pirimiphos-ethyl) and the formation of metabolites (this compound, pyrimidinols).

2. In Vivo ADME Study (Rodent Model)

  • Objective: To characterize the absorption, distribution, metabolism, and excretion of pirimiphos-ethyl in a whole-organism model.

  • Rationale: In vivo studies are essential to understand how the compound behaves in a complex biological system, accounting for processes like absorption and distribution that cannot be fully replicated in vitro.

  • Methodology:

    • Dosing: Administer a single dose of radiolabeled ([¹⁴C]) pirimiphos-ethyl to rats via the desired route (e.g., oral gavage).

    • Housing: Place the animals in individual metabolism cages that allow for the separate collection of urine and feces.

    • Sample Collection: Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dose. Blood samples can be collected at specific time points via tail vein or terminal cardiac puncture.

    • Radioactivity Measurement: Determine the total radioactivity in each sample (urine, feces, blood, and tissues at the end of the study) using liquid scintillation counting to calculate the percentage of the dose absorbed and the routes and rates of excretion.

    • Metabolite Profiling: Pool samples and use techniques like HPLC with radiometric detection followed by LC-MS/MS to separate, identify, and quantify the parent compound and its metabolites.

Analytical Techniques

The quantification of pirimiphos-ethyl and its metabolites in complex biological matrices requires highly sensitive and specific analytical methods.

  • Sample Preparation: A critical step is the extraction of the analytes from the biological matrix (e.g., blood, urine, tissue). This is often achieved using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analytes.[19]

  • Chromatographic Separation: Gas chromatography (GC) or liquid chromatography (LC) is used to separate the parent compound from its various metabolites.

  • Detection: Mass spectrometry (MS), often in tandem (MS/MS), is the gold standard for detection due to its high selectivity and sensitivity, allowing for unambiguous identification and quantification of the target molecules.[19][20]

G Sample Biological Sample (Blood, Urine, Tissue) Extraction Extraction (SPE or LLE) Sample->Extraction Separation Chromatographic Separation (GC or LC) Extraction->Separation Detection Mass Spectrometry (MS/MS) Separation->Detection Data Quantification & Identification Detection->Data

Caption: General Workflow for Bioanalytical Quantification.

Part 5: Quantitative Data and Clinical Significance

While specific toxicokinetic parameters for pirimiphos-ethyl are sparse in the readily available literature, data from its close analogue, pirimiphos-methyl, and general organophosphate knowledge provide valuable context.

ParameterValue / ObservationCompound / SystemReference
Acute Oral LD₅₀ 1414 mg/kg bwPirimiphos-methyl (Rat)[21]
Primary Route of Excretion Urine (approx. 85%)Pirimiphos-methyl (Cow)[9]
Time to Peak Concentration (Tmax) ~18 hours (Oxon metabolite)Pirimiphos-methyl (Human overdose case)[3][4]
Metabolic Activation P=S to P=OPirimiphos-methyl (In vivo)[3][4]
Primary Mechanism Acetylcholinesterase (AChE) InhibitionOrganophosphates[1][8][12]
Biomarker of Effect Inhibition of plasma and red blood cell cholinesteraseOrganophosphates[7]

Clinical Implications: The rapid bioactivation and potent AChE inhibition by the oxon metabolite underscore the potential for acute toxicity following significant exposure. Diagnosis is based on clinical signs of cholinergic excess and can be confirmed by measuring red blood cell or plasma cholinesterase activity.[7][14][22] Treatment for organophosphate poisoning is a medical emergency and involves:

  • Decontamination: Removing the source of exposure.

  • Supportive Care: Maintaining airway and circulation.[23]

  • Antidotal Therapy:

    • Atropine: A muscarinic receptor antagonist to counteract the effects of excess acetylcholine.[14][22]

    • Oximes (e.g., Pralidoxime): To reactivate the phosphorylated AChE, most effective before "aging" occurs.[3][22]

Conclusion

The toxicokinetics of pirimiphos-ethyl are defined by a critical metabolic bioactivation step, converting it to the potent acetylcholinesterase inhibitor, this compound. While the body possesses efficient detoxification and excretion pathways, high-dose exposure can overwhelm these systems, leading to a life-threatening cholinergic crisis. A thorough understanding of its ADME profile, the mechanism of toxicity, and the analytical methods used for its detection is essential for accurate risk assessment, the development of safer alternatives, and the effective clinical management of poisonings. This guide provides the foundational knowledge and methodological framework for professionals engaged in these critical endeavors.

References

  • Wikipedia.
  • BMJ Best Practice US. (2025).
  • FAO. (1999). 4.18 Pirimiphos-methyl (086)(R)**.
  • Medical News Today. (2021).
  • MSD Manual Professional Edition.
  • Inchem.org. (1974). 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4).
  • NCBI Bookshelf. (2023).
  • MDPI. (2021).
  • World Health Organization (WHO).
  • mediaTUM. (2022).
  • PubChem. Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957.
  • Frontiers. (2022).
  • NJ.gov. Common Name: PIRIMIPHOS ETHYL.
  • Sigma-Aldrich. Pirimiphos-ethyl - PESTANAL®, analytical standard.
  • Agency for Toxic Substances and Disease Registry. (2003). 7. ANALYTICAL METHODS.
  • MDPI. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models.
  • PubMed Central (PMC). (2020). Organophosphorus compounds and oximes: a critical review.
  • AERU. Pirimiphos-ethyl (Ref: PP211).
  • US EPA. (2000).
  • ChemReg.net. (2005). Conclusion regarding the peer review of the pesticide risk assessment of the active substance pirimiphos-methyl finalised.
  • PubMed. (2005). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site.
  • ResearchGate. (2008).
  • CDC Stacks. (2005). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon.

Sources

pirimiphos-ethyl-oxon metabolism and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolism and Degradation Pathways of Pirimiphos-Ethyl-Oxon

Introduction: The Bioactivation of Pirimiphos-Ethyl

Pirimiphos-ethyl is an organothiophosphate insecticide and acaricide utilized for the control of a broad spectrum of insect and mite pests.[1] Like many organothiophosphates, its biological activity is not intrinsic but requires metabolic activation. The parent compound, containing a phosphorothioate (P=S) group, undergoes oxidative desulfuration primarily in the liver to its phosphate (P=O) analog, this compound.[2] This conversion is critical, as the "oxon" form is a potent inhibitor of the enzyme acetylcholinesterase (AChE).[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, causing a state of hyperstimulation (cholinergic crisis) and ultimately leading to the death of the target organism.[2][4] Understanding the pathways that form and subsequently detoxify this compound is fundamental for assessing its efficacy, environmental fate, and toxicological risk.

This guide provides a detailed examination of the metabolic and degradation pathways of this compound, designed for researchers and professionals in drug development and environmental science. We will explore the enzymatic systems responsible for its formation and breakdown in biological systems and the abiotic and biotic factors that govern its persistence in the environment.

Part 1: Metabolic Pathways of Pirimiphos-Ethyl and its Oxon

The metabolism of pirimiphos-ethyl is a two-phase process aimed at detoxification and elimination. The initial bioactivation to the oxon is a Phase I reaction, which is then followed by further Phase I and Phase II reactions that neutralize and prepare the molecule for excretion.

Phase I Metabolism: Bioactivation and Detoxification

Phase I reactions introduce or expose functional groups, fundamentally altering the molecule's biological activity.

  • Oxidative Desulfuration (Bioactivation): The primary and most significant metabolic step is the conversion of pirimiphos-ethyl to the highly toxic this compound. This reaction is catalyzed by the cytochrome P450 (CYP) monooxygenase system, a superfamily of enzymes predominantly found in the liver.[2][5] While multiple CYP isoforms can be involved, CYP2B6 and CYP2C19 are often implicated in the metabolism of organophosphates.[5] This oxidative process replaces the sulfur atom with an oxygen atom, dramatically increasing the electrophilicity of the phosphorus atom and enhancing its ability to phosphorylate the serine residue in the active site of AChE.

  • Hydrolytic Cleavage (Detoxification): The primary route for detoxifying both pirimiphos-ethyl and its active oxon metabolite is hydrolysis. This involves the cleavage of the ester linkages, a reaction catalyzed by two main classes of enzymes:

    • A-Esterases (Phosphatases): These enzymes, particularly paraoxonase 1 (PON1), directly hydrolyze the phosphate ester bond of the oxon form, yielding diethyl phosphate and the pyrimidine moiety, 2-diethylamino-4-hydroxy-6-methylpyrimidine. This is a crucial detoxification pathway in mammals.

    • B-Esterases (Carboxylesterases): These enzymes can also contribute to the hydrolysis of the ester bonds.[6][7] The rapid enzymatic hydrolysis of pirimiphos-ethyl and its oxon is a key reason for their relatively low persistence in mammalian systems compared to insects, which may have lower activities of these specific detoxifying enzymes.[8]

  • N-De-ethylation: Another Phase I reaction involves the removal of one or both ethyl groups from the diethylamino moiety on the pyrimidine ring. This process, also likely mediated by CYP enzymes, results in metabolites such as O-(2-ethylamino-6-methylpyrimidin-4-yl) O,O-diethyl phosphorothioate and its corresponding oxon.

The interplay between oxidative activation and hydrolytic detoxification determines the ultimate toxicity of the parent compound.

Phase II Metabolism: Conjugation and Excretion

Following Phase I reactions, the resulting metabolites, which now possess functional groups like hydroxyl (-OH) or amino (-NH) groups, undergo conjugation with endogenous molecules. This increases their water solubility and facilitates their elimination from the body, primarily through urine.[9]

  • Glucuronidation & Sulfation: The hydroxyl group on the pyrimidine ring metabolite (2-diethylamino-4-hydroxy-6-methylpyrimidine) can be conjugated with glucuronic acid or sulfate.

  • Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to the pyrimidine ring or to the de-ethylated phosphate moiety, further aiding in detoxification and excretion.[6][8]

The final urinary products are typically a mixture of these conjugated pyrimidine derivatives and various alkyl phosphates.[9] Unchanged pirimiphos-ethyl is generally not detected in urine, indicating extensive metabolism.[9]

Diagram: Mammalian Metabolic Pathway

Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Pirimiphos_Ethyl Pirimiphos-Ethyl (P=S) Oxon This compound (P=O) Pirimiphos_Ethyl->Oxon Oxidative Desulfuration (CYP450s) Hydrolysis_Products Diethyl Thiophosphate + 2-Diethylamino-4-hydroxy-6-methylpyrimidine Pirimiphos_Ethyl->Hydrolysis_Products Hydrolysis (Esterases) N_Deethylated N-De-ethylated Metabolites Pirimiphos_Ethyl->N_Deethylated N-De-ethylation (CYP450s) Oxon_Hydrolysis Diethyl Phosphate + 2-Diethylamino-4-hydroxy-6-methylpyrimidine Oxon->Oxon_Hydrolysis Hydrolysis (A-Esterases/PON1) Conjugates Conjugated Metabolites (Glucuronides, Sulfates) Hydrolysis_Products->Conjugates Conjugation (UGTs, SULTs) Oxon_Hydrolysis->Conjugates Conjugation (UGTs, SULTs) Excretion Urinary Excretion Conjugates->Excretion

Caption: Key mammalian metabolic pathways of pirimiphos-ethyl.

Data Summary: Key Metabolites and Enzymes
Metabolite/ProductPrecursorPathwayKey EnzymesSignificance
This compound Pirimiphos-EthylOxidative DesulfurationCytochrome P450s (CYPs)Bioactivation (Active AChE Inhibitor)
Diethyl Phosphate This compoundHydrolysisA-Esterases (e.g., PON1)Detoxification
Diethyl Thiophosphate Pirimiphos-EthylHydrolysisEsterasesDetoxification
2-Diethylamino-4-hydroxy-6-methylpyrimidine Pirimiphos-Ethyl / OxonHydrolysisEsterasesDetoxification; Substrate for Phase II
Conjugated Pyrimidinols 2-Diethylamino-4-hydroxy-6-methylpyrimidineGlucuronidation, SulfationUGTs, SULTsEnhanced Water Solubility for Excretion

Part 2: Environmental Degradation Pathways

The fate of this compound in the environment is governed by a combination of chemical (abiotic) and biological (biotic) processes that lead to its degradation.

Abiotic Degradation
  • Hydrolysis: This is a primary mechanism for the degradation of pirimiphos-ethyl and its oxon in water and moist soil.[1] The rate of hydrolysis is highly dependent on pH. Like most organophosphates, pirimiphos-ethyl is more stable in neutral to slightly acidic conditions and hydrolyzes more rapidly under alkaline (basic) conditions.[10] The cleavage of the P-O-pyrimidine bond is the main hydrolytic reaction, breaking the molecule down into less toxic components.[11]

  • Photolysis: Photodegradation by sunlight can be a significant pathway for pirimiphos-ethyl on surfaces such as plant leaves and in the upper layers of water bodies.[10][12] The energy from UV radiation can break chemical bonds, leading to the transformation of the parent molecule. The rate of photolysis is influenced by factors like light intensity and the presence of photosensitizing substances in the environment.

Biotic Degradation

Microorganisms in soil and water play a crucial role in the breakdown of pirimiphos-ethyl. This is often the most significant route of dissipation in the environment.[13]

  • Microbial Metabolism: A diverse range of soil bacteria and fungi possess enzymes capable of degrading organophosphates.[13] These microbes can utilize the pesticide as a source of carbon, nitrogen, and phosphorus for their growth. The primary enzymatic process is hydrolysis, catalyzed by microbial enzymes such as organophosphorus hydrolase (OPH), which are often more efficient than chemical hydrolysis.[13]

  • Composting: The degradation of pirimiphos-ethyl is significantly accelerated under thermophilic composting conditions.[14] The combination of high temperatures, moisture, high organic matter content, and intense microbial activity leads to rapid destruction of the pesticide.[14]

Diagram: Environmental Degradation Pathways

Degradation cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation Pirimiphos This compound in Environment (Soil, Water, Surfaces) Hydrolysis Hydrolysis (pH dependent) Pirimiphos->Hydrolysis Chemical Photolysis Photolysis (Sunlight) Pirimiphos->Photolysis Chemical Microbial Microbial Metabolism (Bacteria, Fungi) Pirimiphos->Microbial Biological Degradation_Products Degradation Products (e.g., Diethyl Phosphate, Hydroxypyrimidine) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Microbial->Degradation_Products Mineralization Mineralization (CO2, H2O, PO4³⁻) Degradation_Products->Mineralization Further Microbial Action

Caption: Major abiotic and biotic degradation pathways for this compound.

Part 3: Experimental Protocols & Methodologies

The study of this compound metabolism and degradation relies on robust analytical techniques and well-designed experiments.

Analytical Methods

The primary methods for analyzing pirimiphos-ethyl and its metabolites involve chromatographic separation followed by sensitive detection.[15]

  • Sample Preparation: Extraction of the analytes from complex matrices (e.g., urine, plasma, soil) is a critical first step. This often involves solid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the compounds of interest.[15][16]

  • Chromatography:

    • Gas Chromatography (GC): An effective technique for separating volatile and thermally stable compounds like pirimiphos-ethyl and its primary metabolites.[17] It is often coupled with detectors like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to phosphorus-containing compounds.[15]

    • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing less volatile and more polar metabolites, such as the conjugated products from Phase II metabolism.[18] Reversed-phase HPLC is a common mode used for these separations.[18]

  • Detection:

    • Mass Spectrometry (MS): When coupled with GC (GC-MS) or HPLC (LC-MS), MS provides definitive identification and quantification of the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.[19]

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol provides a self-validating system to determine the rate of Phase I metabolism of pirimiphos-ethyl and identify its primary oxidative metabolites.

Objective: To measure the intrinsic clearance of pirimiphos-ethyl and detect the formation of this compound in a liver microsomal system.

Materials:

  • Pirimiphos-ethyl (test compound)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound (e.g., a known rapidly metabolized drug)

  • Negative control (incubation without NADPH)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a master mix of phosphate buffer and the NADPH regenerating system.

  • Incubation Setup: In microcentrifuge tubes, pre-warm the buffer/NADPH master mix to 37°C for 5 minutes.

  • Initiate Reaction: Add a small volume of pirimiphos-ethyl stock solution (in a solvent like DMSO) to the pre-warmed mix to start the reaction. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics. The final microsomal protein concentration is typically 0.5-1.0 mg/mL.

  • Time Points: Incubate the reaction mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to account for non-enzymatic degradation.

    • Positive Control: Run a known compound to validate the activity of the microsomal batch.

    • T=0 Control: Terminate one reaction immediately after adding the test compound to determine the starting concentration.

  • Sample Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the disappearance of the parent compound (pirimiphos-ethyl) and the appearance of the oxon metabolite over time.

  • Data Analysis: Plot the natural log of the percentage of pirimiphos-ethyl remaining versus time. The slope of the linear portion of this curve corresponds to the degradation rate constant (k). The half-life (t½) can be calculated as 0.693/k.

Diagram: Experimental Workflow for In Vitro Metabolism

Workflow start Prepare Reagents (Microsomes, Buffer, NADPH, Test Compound) pre_warm Pre-warm Buffer & NADPH (37°C, 5 min) start->pre_warm initiate Initiate Reaction (Add Pirimiphos-Ethyl) pre_warm->initiate incubate Incubate at 37°C initiate->incubate sampling Sample at Time Points (0, 5, 15, 30, 60 min) incubate->sampling terminate Terminate Reaction (Ice-Cold Acetonitrile + Internal Standard) sampling->terminate process Centrifuge to Pellet Protein terminate->process analyze Analyze Supernatant (LC-MS/MS) process->analyze data Calculate Half-Life & Intrinsic Clearance analyze->data

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion

The biotransformation and environmental degradation of this compound are complex processes governed by a specific set of enzymatic and chemical reactions. Its metabolic pathway begins with a critical bioactivation step to the potent AChE inhibitor, this compound, catalyzed by CYP450 enzymes. Subsequent detoxification is efficiently carried out through hydrolysis by esterases and conjugation reactions, leading to rapid elimination in mammals. In the environment, the persistence of the oxon is limited by a combination of chemical hydrolysis, photolysis, and, most importantly, microbial degradation in soil and water. A thorough understanding of these pathways, elucidated through robust experimental and analytical methodologies, is essential for the comprehensive risk assessment and responsible management of this organophosphate compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Brealey, C. J., & Lawrence, D. K. (1979). High-performance liquid chromatography of pirimiphos methyl and five metabolites.
  • Bullock, D. J. W., et al. (1974). Pirimiphos-methyl (WHO Pesticide Residues Series 4). Inchem.org.
  • Carter, J. L., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1047815.
  • Cremlyn, R. J. (1991). An Introduction to Organosulfur Chemistry. John Wiley & Sons.
  • de Freitas, R., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of the Brazilian Chemical Society, 28(11), 2149-2155.
  • Gage, J. C. (1971). The metabolism of pirimiphos-methyl in the rat.
  • Gallo, M. A., & Lawryk, N. J. (1991). Organic phosphorus pesticides. In Handbook of Pesticide Toxicology (Vol. 2, pp. 917-1123). Academic Press.
  • Kaneko, H. (2011). Pyrethroids: mammalian metabolism and toxicity. Journal of Agricultural and Food Chemistry, 59(7), 2786-2791.
  • John, J., et al. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2223-2244.
  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pirimiphos Ethyl. NJ.gov.
  • PubChem. (n.d.). Pirimiphos-ethyl.
  • Rendic, S. P., & Guengerich, F. P. (2015).
  • Richardson, J. R., et al. (2019). Detoxification enzymes associated with insecticide resistance in laboratory strains of Anopheles arabiensis of different geographic origin. Malaria Journal, 11, 203.
  • U.S. Environmental Protection Agency. (2006). Reregistration Eligibility Decision for Pirimiphos-methyl.
  • Vandermaesen, J., et al. (2016). Potential and limitations for monitoring of pesticide biodegradation at trace concentrations in water and soil. Applied Microbiology and Biotechnology, 100(23), 9881-9893.
  • Worek, F., et al. (2020). A comprehensive understanding of the toxicity and toxic properties of OP is fundamental for the development of effective therapies. Archives of Toxicology, 94, 2223-2244.
  • Yadav, I. C., & Devi, N. L. (2017). Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture. Sustainability, 9(11), 1923.
  • Zinyuk, L., et al. (2017). Degradation of pirimiphos-methyl during thermophilic composting of greenhouse tomato plant residues. Canadian Biosystems Engineering, 49, 6.1-6.11.

Sources

environmental fate and persistence of pirimiphos-ethyl-oxon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Environmental Fate and Persistence of Pirimiphos-Ethyl

Introduction to Pirimiphos-Ethyl

Pirimiphos-ethyl (O-2-diethylamino-6-methylpyrimidin-4-yl O,O-diethyl phosphorothioate) is a broad-spectrum organothiophosphate insecticide and acaricide.[1] It is employed in agricultural and veterinary settings to control a wide range of pests through both contact and respiratory action.[1] The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing a state of cholinergic overstimulation that can result in respiratory failure and is the primary cause of acute toxicity.[2]

A critical aspect of the toxicology of organothiophosphates like pirimiphos-ethyl is their metabolic activation to an oxygen analog, or "oxon." This process, which occurs in the environment and within organisms, is a key determinant of acute toxicity.

The Role of the Oxon Analog: Pirimiphos-Ethyl-Oxon

Organothiophosphates, characterized by a phosphorus-sulfur double bond (P=S), are not potent AChE inhibitors themselves. Their toxicity is primarily a result of in vivo or environmental oxidation, which converts the thion (P=S) form to the highly active oxon (P=O) form.[3][4] This transformation, often mediated by cytochrome P450 enzymes in the liver, creates a molecule that is a much more potent inhibitor of AChE.[5]

While this compound is the toxicologically active agent, it is generally considered an unstable and transient intermediate in the environment. The P=O bond makes the molecule more susceptible to hydrolysis. Consequently, while the formation of the oxon is a critical step in the intoxication process, the environmental fate and persistence of the parent compound, pirimiphos-ethyl, and its more stable degradation products are of greater concern for environmental risk assessment. Studies on the closely related pirimiphos-methyl have shown that its oxon analog is detected in only trace quantities in environmental systems.[6] This guide, therefore, focuses on the comprehensive environmental behavior of the parent compound, pirimiphos-ethyl, while contextualizing the role of its oxon metabolite.

G Pirimiphos_Ethyl Pirimiphos-Ethyl (Thion) P=S Bond (Less Toxic) Pirimiphos_Ethyl_Oxon This compound P=O Bond (Highly Toxic AChE Inhibitor) Pirimiphos_Ethyl->Pirimiphos_Ethyl_Oxon Hydrolysis_Products Rapid Hydrolysis Pirimiphos_Ethyl_Oxon->Hydrolysis_Products Rapid Reaction AChE Acetylcholinesterase (AChE) (Target Enzyme) Pirimiphos_Ethyl_Oxon->AChE Rapid Reaction

Pirimiphos-ethyl conversion to its toxic oxon analog.

Physicochemical Properties Governing Environmental Fate

The environmental behavior of a pesticide is dictated by its physical and chemical properties. These parameters determine its movement, distribution, and persistence across different environmental compartments such as soil, water, and air.

PropertyValueImplication for Environmental FateSource
Molecular Formula C₁₃H₂₄N₃O₃PS-[7]
Molecular Weight 333.39 g/mol Influences transport and diffusion.[7]
Water Solubility ~5 mg/L (pirimiphos-methyl)Low solubility suggests a tendency to partition from water to soil or sediment.[6]
Log Kₒw (Octanol-Water Partition Coefficient) 4.2 (pirimiphos-methyl)A value > 3 indicates a high potential for sorption to organic matter and bioaccumulation.
Vapor Pressure 1 x 10⁻⁴ Torr at 30°C (pirimiphos-methyl)Low volatility suggests that loss to the atmosphere from surfaces is not a dominant fate process.[6]
Soil Organic Carbon-Water Partitioning Coefficient (Kₒc) 1,100 - 4,600 ml/g (pirimiphos-methyl)High Kₒc values indicate strong binding to soil organic matter, leading to low mobility and leaching potential.[8]

Primary Environmental Degradation Pathways

The persistence of pirimiphos-ethyl in the environment is determined by the rate of its degradation through various chemical and biological processes. The primary transformation pathway is the cleavage of the phosphate ester bond, leading to the formation of the more stable pyrimidine moiety.

cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation PE Pirimiphos-Ethyl in Environment Hydrolysis Hydrolysis (pH dependent) PE->Hydrolysis Photolysis Photolysis (Sunlight) PE->Photolysis Microbial Microbial Degradation (Soil & Water) PE->Microbial Metabolites Primary Metabolite: 2-diethylamino-6-methyl pyrimidin-4-ol Hydrolysis->Metabolites Photolysis->Metabolites Microbial->Metabolites

Sources

An In-Depth Technical Guide to the Toxicological Profile and Effects of Pirimiphos-ethyl and its Active Metabolite, Pirimiphos-ethyl-oxon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the organophosphate insecticide pirimiphos-ethyl, with a specific focus on the toxicological profile of its biologically active metabolite, pirimiphos-ethyl-oxon. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge on its mechanism of action, pharmacokinetics, systemic effects, and the experimental methodologies crucial for its study.

Introduction: From Pro-insecticide to Potent Neurotoxicant

Pirimiphos-ethyl, chemically known as O-(2-diethylamino-6-methylpyrimidin-4-yl) O,O-diethyl phosphorothioate, is a broad-spectrum organophosphate (OP) insecticide and acaricide.[1][2][3] Like many phosphorothioate pesticides, pirimiphos-ethyl is, in fact, a pro-insecticide. Its potent toxicity is not intrinsic but arises from metabolic bioactivation within the target organism.

The Critical Role of Bioactivation to this compound

The core of pirimiphos-ethyl's toxicity lies in its conversion to the "oxon" analog. This process, primarily mediated by cytochrome P450 (CYP450) enzymes in the liver, involves oxidative desulfuration, where the thion (P=S) group is replaced by an oxon (P=O) group.[4][5][6] The resulting metabolite, this compound, is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target of OP toxicity.[7][8] Understanding this conversion is fundamental to assessing the compound's hazard profile and mechanism of action.

G Pirimiphos_ethyl Pirimiphos-ethyl (P=S bond, Pro-insecticide) P450 Cytochrome P450 Enzymes (Hepatic Metabolism) Pirimiphos_ethyl->P450 Oxidative Desulfuration Detox Detoxification Pathways (e.g., Hydrolysis) Pirimiphos_ethyl->Detox Oxon This compound (P=O bond, Active Toxin) P450->Oxon Bioactivation Oxon->Detox Excretion Excreted Metabolites Detox->Excretion

Caption: Bioactivation of Pirimiphos-ethyl to its toxic oxon analog.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for toxicological assessment, influencing its absorption, distribution, and environmental fate.

PropertyValueSource
Chemical Formula C13H24N3O3PS[9]
Molecular Weight 333.38 g/mol [9][10]
Appearance Straw-colored liquid[1][10]
CAS Number 23505-41-1[9][11]
Vapor Pressure 0.00029 mmHg[10]
Solubility Low solubility in water; readily soluble in organic solvents[12]
Log Kow 4.8[10]

Pharmacokinetics: The Journey to the Target Site

The toxicological impact of this compound is dictated by the absorption, distribution, metabolism, and excretion (ADME) of the parent compound.

  • Absorption : Pirimiphos-ethyl can be readily absorbed through multiple routes, including dermal contact, inhalation, and ingestion.[1] Its lipophilic nature facilitates passage through the skin, making dermal exposure a significant occupational hazard.[1] Ingestion of contaminated food or water is a primary route for the general population.[10][13]

  • Distribution : Following absorption, pirimiphos-ethyl is distributed systemically via the bloodstream. Due to its lipophilicity, it can accumulate in fatty tissues, which may act as a reservoir, potentially leading to prolonged or delayed toxicity as the compound is slowly released back into circulation.

  • Metabolism : The metabolic fate of pirimiphos-ethyl is a critical determinant of its toxicity.

    • Bioactivation : As previously described, CYP450 enzymes convert pirimiphos-ethyl to the highly toxic this compound.[4][5]

    • Detoxification : Concurrently, the parent compound and its oxon metabolite can be detoxified through hydrolysis, primarily by paraoxonase (PON1) enzymes, cleaving the P-O-C bond.[7][13] The resulting pyrimidine and dialkylphosphate metabolites are less toxic and more water-soluble, facilitating their excretion.[10][13]

  • Excretion : The hydrolysis products are the primary metabolites excreted, predominantly in the urine.[10][13]

Core Mechanism of Toxicity: Cholinesterase Inhibition

The definitive mechanism of action for this compound, like other OP neurotoxicants, is the inhibition of acetylcholinesterase (AChE).[14][15]

The Target: Acetylcholinesterase (AChE)

AChE is a critical enzyme located in the central and peripheral nervous systems, particularly concentrated at cholinergic synapses and neuromuscular junctions.[16] Its physiological function is to hydrolyze the neurotransmitter acetylcholine (ACh), terminating the signal transmission.[16]

The Attack: Irreversible Phosphorylation

This compound binds to the serine hydroxyl group within the active site of AChE, forming a stable, covalent phosphate bond.[4][8] This phosphorylation effectively inactivates the enzyme, preventing it from breaking down ACh. This inhibition is considered irreversible because the spontaneous reactivation rate is extremely slow.[17] Over time, this phosphorylated enzyme can undergo a process called "aging," which involves the cleavage of an alkoxy group, further strengthening the bond and rendering the enzyme permanently resistant to reactivation by antidotes like oximes.[4][5]

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Released Receptor Postsynaptic Receptors (Muscarinic/Nicotinic) ACh->Receptor Binds AChE Active AChE ACh->AChE Hydrolysis (Normal) AChE_Inhibited Inhibited AChE (Phosphorylated) AChE->AChE_Inhibited ACh_Accumulation ACh Accumulation AChE_Inhibited->ACh_Accumulation Fails to Hydrolyze ACh Oxon This compound Oxon->AChE Phosphorylates (Inhibits) Overstimulation Continuous Receptor Overstimulation ACh_Accumulation->Overstimulation Toxicity Cholinergic Crisis (Toxic Effects) Overstimulation->Toxicity

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

The Consequence: Cholinergic Crisis

The inhibition of AChE leads to a buildup of acetylcholine in the synaptic cleft.[16][17] This excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of toxic overstimulation known as a cholinergic crisis.[5] Acute exposure can cause a rapid onset of severe symptoms, including headache, dizziness, blurred vision, sweating, nausea, muscle twitching, convulsions, coma, and potentially death from respiratory failure.[1]

Toxicological Effects on Organ Systems

The systemic effects of this compound poisoning are a direct result of the cholinergic crisis, affecting multiple organ systems.

Organ SystemEffectsManifestations
Nervous System Central (CNS): Overstimulation followed by depression. Peripheral (PNS): Disruption of neuromuscular function.Headache, dizziness, anxiety, convulsions, coma.[1] Muscle fasciculations, weakness, paralysis.[18] Some OPs can cause Organophosphate-Induced Delayed Neuropathy (OPIDN).[18]
Respiratory System A primary cause of mortality in acute poisoning.Bronchoconstriction (wheezing), excessive bronchial secretions (bronchorrhea), and paralysis of respiratory muscles leading to respiratory failure.[19][20]
Cardiovascular System Complex and varied effects due to stimulation of both sympathetic and parasympathetic ganglia.Initial tachycardia and hypertension may be followed by bradycardia and hypotension.
Gastrointestinal System Hyperstimulation of smooth muscles and exocrine glands.Nausea, vomiting, abdominal cramps, diarrhea.[1]
Exocrine Glands Overstimulation of muscarinic receptors.Excessive salivation, lacrimation (tearing), and sweating.

Methodologies for Toxicological Assessment

A multi-faceted approach combining in vivo, in vitro, and analytical methods is required to fully characterize the toxicology of this compound.

Biomarker Analysis: Cholinesterase Activity Measurement

The most direct biomarker of OP exposure and effect is the measurement of cholinesterase activity in the blood.[18][21] Red blood cell (RBC) AChE activity is a better surrogate for synaptic AChE activity than plasma butyrylcholinesterase (BChE), though both are typically measured.[22] A depression of 25% or more is considered a sign of significant exposure.[10]

Protocol 6.1.1: Spectrophotometric Measurement of RBC AChE Activity (Ellman Method)

  • Principle: This widely used method quantifies cholinesterase activity by measuring the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoate) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, measured spectrophotometrically at 412 nm.[23]

  • Methodology:

    • Sample Preparation: Collect whole blood in a heparinized tube. Centrifuge to separate plasma and RBCs. Wash RBCs with saline solution and lyse with saponin or by freeze-thawing to release AChE.

    • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a DTNB solution, and an acetylthiocholine iodide substrate solution.

    • Assay Procedure: a. Add the RBC lysate to a cuvette containing the phosphate buffer and DTNB solution. b. Incubate for 5 minutes at a controlled temperature (e.g., 25°C) to allow for temperature equilibration. c. Initiate the reaction by adding the acetylthiocholine substrate. d. Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer.

    • Calculation: The rate of change in absorbance is directly proportional to the AChE activity, which is calculated using the Beer-Lambert law and the extinction coefficient of the product.

  • Causality: The choice of RBCs over plasma is critical for assessing neurotoxic potential because RBC AChE is structurally identical to the enzyme found in the nervous system.[22] The kinetic measurement (rate of color change) provides a more accurate representation of enzyme activity than a single endpoint reading.

Caption: Workflow for Cholinesterase Activity Measurement (Ellman Assay).

In Vitro Assessment: Cellular Models

In vitro studies using cultured cells, particularly neuronal cell lines like the human neuroblastoma SH-SY5Y, are invaluable for dissecting molecular mechanisms of toxicity without the use of animal models.[24] These cells express cholinergic receptors and can be used to assess endpoints like cytotoxicity, oxidative stress, and apoptosis.[24][25]

Protocol 6.2.1: Cytotoxicity Assay in SH-SY5Y Cells

  • Principle: To determine the concentration-dependent toxicity of this compound by measuring cell viability using a tetrazolium salt (e.g., MTT) assay. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, quantifiable by spectrophotometry.

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with FBS) in a 96-well plate until they reach ~80% confluency.

    • Compound Exposure: Prepare serial dilutions of this compound in serum-free media. Replace the culture media with the compound-containing media and incubate for a defined period (e.g., 24, 48 hours).

    • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form. b. Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol). c. Read the absorbance at ~570 nm using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to an untreated control. Plot the concentration-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

  • Causality: This protocol provides a robust, high-throughput method to quantify the direct cytotoxic potential of the compound. Using a neuronal cell line is crucial as it represents a physiologically relevant target for a neurotoxicant. The concentration-response data is fundamental for designing further mechanistic studies at sub-lethal concentrations.

Analytical Chemistry: Detection and Quantification

Accurate quantification of pirimiphos-ethyl and its metabolites in biological matrices is essential for exposure assessment and pharmacokinetic studies. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) are the preferred methods due to their high sensitivity and specificity.[23][26][27]

Protocol 6.3.1: Quantification in Blood Samples via GC-MS

  • Principle: Extraction of the analyte from the blood matrix followed by separation and detection using GC-MS. The mass spectrometer identifies the compound based on its unique mass-to-charge ratio and fragmentation pattern.

  • Methodology:

    • Sample Extraction: a. To a whole blood or serum sample, add an internal standard. b. Perform a liquid-liquid extraction using an organic solvent like hexane or a solid-phase extraction (SPE) for cleanup. c. Evaporate the solvent and reconstitute the residue in a suitable solvent for GC injection.

    • GC-MS Analysis: a. Inject the prepared sample into a GC system equipped with an appropriate column (e.g., DB-5ms). b. The GC separates the analytes based on their boiling points and interaction with the column's stationary phase. c. The eluting compounds enter the MS detector, which ionizes them and separates the ions based on their mass-to-charge ratio.

    • Quantification: Create a calibration curve using certified reference standards of pirimiphos-ethyl.[3][11] Quantify the analyte in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

  • Causality: The combination of chromatographic separation (GC) with mass-selective detection (MS) provides the high degree of certainty required to identify and quantify a specific analyte in a complex biological matrix like blood, avoiding interference from other substances.[23]

Conclusion and Future Research Directions

This compound is a potent neurotoxicant whose effects are mediated by the irreversible inhibition of acetylcholinesterase. Its toxicological profile is characterized by a rapid onset of a cholinergic crisis affecting multiple organ systems, with the respiratory system being particularly vulnerable. A thorough understanding of its ADME profile, especially the metabolic balance between bioactivation and detoxification, is key to risk assessment.

Future research should focus on developing more sensitive biomarkers of exposure and effect, exploring the potential for chronic, low-dose exposure to contribute to neurodegenerative processes, and further investigating the role of genetic polymorphisms (e.g., in PON1) in individual susceptibility to pirimiphos-ethyl toxicity.

References

  • State of New Jersey Department of Health. (1999). Right to Know Hazardous Substance Fact Sheet: PIRIMIPHOS ETHYL. NJ.gov. [Link]

  • Vaughan, G. A. (1975). Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations. Analyst, 100(1188), 189-194. [Link]

  • Vidya, P., & Siddique, Y. H. (2014). In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes. Toxicology and Industrial Health, 30(9), 826-834. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Malathion. ATSDR. [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. [Link]

  • John, H., van der Schans, M. J., Koller, M., Spruit, H. E., Worek, F., Thiermann, H., & Noort, D. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1063168. [Link]

  • U.S. Environmental Protection Agency (EPA). (2009). Problem Formulation for the Environmental Fate and Ecological Risk Assessment of Pirimiphos Methyl. Regulations.gov. [Link]

  • Eddleston, M., & Buckley, N. A. (2002). Management of acute organophosphorus pesticide poisoning. The Lancet, 360(9343), 1383-1388. [Link]

  • U.S. Environmental Protection Agency (EPA). (2013). Recognition and Management of Pesticide Poisonings (6th ed.). USDA ARS. [Link]

  • DC Chemicals. Pirimiphos-ethyl MSDS. DC Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Pirimiphos-ethyl. PubChem. [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (2006). FAO Specifications and Evaluations for Agricultural Pesticides: Pirimiphos-methyl. FAO. [Link]

  • Arbeláez, P., et al. (2021). A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Veterinary Drugs in Liver and Blood. Toxics, 9(10), 246. [Link]

  • Arduini, F., et al. (2010). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Analytical and Bioanalytical Chemistry, 398(3), 1473-1481. [Link]

  • Ingrisch, S., et al. (2023). Predictive chemoproteomics and functional validation reveal Coeae6g-mediated insecticide cross-resistance in the malaria vector Anopheles gambiae. Nature Communications, 14(1), 3845. [Link]

  • John, H., van der Schans, M. J., Koller, M., Spruit, H. E., Worek, F., Thiermann, H., & Noort, D. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. PMC. [Link]

  • Pohanka, M. (2012). Evaluation of Cholinesterase Activities During in Vivo Intoxication Using an Electrochemical Sensor Strip – Correlation With Intoxication Symptoms. International Journal of Molecular Sciences, 13(3), 3339-3347. [Link]

  • World Health Organization (WHO). (2008). Pirimiphos-methyl in Drinking-water. WHO. [Link]

  • Poet, T. S., et al. (2003). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and Applied Pharmacology, 190(1), 17-26. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. EPA. [Link]

  • Ganesan, S., et al. (2023). In Vitro Evaluation of the Combined Toxicity of Pirimiphos-methyl and Piperonyl Butoxide. Preprints.org. [Link]

  • Gust, K. A., et al. (2021). Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts. Environmental Toxicology and Chemistry, 40(10), 2796-2810. [Link]

  • Kirk, M. A. (2023). Organophosphate Toxicity Workup. Medscape. [Link]

  • U.S. Environmental Protection Agency (EPA). (2013). Recognition and Management of Pesticide Poisonings: Chapter 5 Organophosphates. EPA. [Link]

  • Wikipedia contributors. (2024). Sarin. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Pirimiphos-methyl. PubChem. [Link]

  • Ye, M., & Beach, J. (2015). Occupational Pesticide Exposures and Respiratory Health. International Journal of Environmental Research and Public Health, 12(6), 6442-6471. [Link]

  • Eddleston, M., & Chowdhury, F. R. (2016). Respiratory Complications of Organophosphorus Nerve Agent and Insecticide Poisoning. American Journal of Respiratory and Critical Care Medicine, 193(3), 263-271. [Link]

  • Timchalk, C., et al. (2007). Development of a physiologically based pharmacokinetic and pharmacodynamic model to determine dosimetry and cholinesterase inhibition from binary mixtures of chlorpyrifos and diazinon in the rat. Toxicology and Applied Pharmacology, 220(1), 1-14. [Link]

  • Ye, M., & Beach, J. (2015). Occupational Pesticide Exposures and Respiratory Health. ResearchGate. [Link]

Sources

acute and chronic toxicity of pirimiphos-ethyl-oxon

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Acute and Chronic Toxicity of Pirimiphos-ethyl-oxon

Prepared by: Gemini, Senior Application Scientist

Introduction

Pirimiphos-ethyl (O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-diethyl phosphorothioate) is an organophosphate insecticide and acaricide characterized by its broad-spectrum contact and fumigant action.[1] Its utility in agriculture for the protection of various crops and in public health for vector control is well-established. However, the toxicological profile of pirimiphos-ethyl is intrinsically linked to its metabolic activation into its oxygen analog, this compound. This biotransformation, occurring primarily in the liver, converts the parent thion (P=S) compound into the far more potent oxon (P=O) form.

The oxon metabolite is the principal agent of toxicity, acting as a powerful inhibitor of acetylcholinesterase (AChE).[2][3] The toxicological effects observed following exposure to pirimiphos-ethyl are, therefore, directly attributable to the in vivo formation and action of this compound. This guide provides a detailed technical examination of the , designed for researchers, scientists, and drug development professionals. We will explore its mechanism of action, present key toxicological endpoints, and outline standardized protocols for its assessment, grounding our discussion in the causality behind experimental design and interpretation.

Part 1: Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for all organophosphates, including this compound, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the signal transmission at cholinergic synapses.[2]

Inhibition by this compound leads to an accumulation of ACh in the synaptic cleft, resulting in excessive and prolonged stimulation of cholinergic receptors. This overstimulation manifests as a "cholinergic crisis," the hallmark of acute organophosphate poisoning.[2][3][5] The clinical signs are a direct consequence of hyperactivity in the parasympathetic nervous system (muscarinic effects), neuromuscular junctions and autonomic ganglia (nicotinic effects), and the central nervous system (CNS).[3][5]

The biochemical interaction involves the covalent bonding of the phosphorus atom of the oxon to a serine hydroxyl group within the active site of the AChE enzyme.[6] This phosphorylation effectively inactivates the enzyme, preventing it from binding to and hydrolyzing acetylcholine. While the parent compound, pirimiphos-ethyl, has some inhibitory activity, its oxon analog is a significantly more potent inhibitor. This metabolic activation is a critical prerequisite for the pronounced toxicity observed.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh_Release Acetylcholine (ACh) Released Receptor Cholinergic Receptor ACh_Release->Receptor Binds & Stimulates AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis Overstimulation Receptor Overstimulation (Cholinergic Crisis) Inactivated_AChE Inactivated AChE (Phosphorylated) AChE->Inactivated_AChE Inhibits PE_Oxon This compound (P=O) PE_Oxon->AChE Covalent Bonding ACh_Accumulation ACh Accumulation Inactivated_AChE->ACh_Accumulation Leads to ACh_Accumulation->Overstimulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Part 2: Acute Toxicity

Acute toxicity from pirimiphos-ethyl exposure is a direct result of the rapid formation of this compound and subsequent severe cholinergic crisis. The onset of symptoms can be immediate or delayed for several hours, depending on the dose and route of exposure.[7] The compound can be absorbed through inhalation, ingestion, and dermal contact.[7]

Clinical Manifestations of Acute Poisoning:

The signs of acute toxicity are predictable consequences of cholinergic overstimulation and are categorized as follows:

  • Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), along with bradycardia, bronchospasm, and miosis (pupil constriction).

  • Nicotinic Effects: Muscle fasciculations (twitching), cramps, weakness, and eventually flaccid paralysis. Tachycardia and hypertension can also occur due to stimulation of sympathetic ganglia.

  • Central Nervous System (CNS) Effects: Headache, dizziness, anxiety, confusion, convulsions, coma, and centrally-mediated respiratory depression, which is often the ultimate cause of death.[3][5][7]

Quantitative Acute Toxicity Data

Toxicological studies typically report data for the parent compound, pirimiphos-ethyl, as it is the substance to which exposure occurs. The LD50 (Lethal Dose, 50%) is a standard measure of acute toxicity.

SpeciesRoute of ExposureLD50 Value (mg/kg body weight)Source
RatOral140[8]
Rat (Male)Dermal1000[8]
CatOral25[8]

Note: These values represent the toxicity of the parent compound, pirimiphos-ethyl. The toxicity is mediated by its conversion to the oxon form.

Experimental Protocol: Acute Oral Toxicity Assessment (Up-and-Down Procedure - OECD 425)

This protocol outlines a standardized method for assessing acute oral toxicity. The causality behind this choice is its efficiency in using fewer animals to obtain a robust estimate of the LD50.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Methodology:

  • Animal Selection: Use healthy, young adult nulliparous, non-pregnant female rats (8-12 weeks old). The use of a single sex is a validating feature that reduces variability.

  • Housing & Acclimatization: House animals individually in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing to allow for physiological acclimatization.

  • Fasting: Withhold food (but not water) overnight before dosing to promote absorption of the test substance.

  • Dose Preparation: Prepare the test substance (pirimiphos-ethyl) in a suitable vehicle (e.g., corn oil). The choice of vehicle is critical and must be non-toxic and ensure a homogenous, stable solution or suspension.

  • Main Test Dosing:

    • Dose one animal at a time using a starting dose just below the best preliminary estimate of the LD50.

    • Administer the substance using a stomach tube or a suitable intubation cannula.

    • The outcome for the previously dosed animal dictates the dose for the next. If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2x). If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observation Period: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. This extended period is crucial for detecting delayed mortality.

  • Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, respiratory, autonomic, and central nervous systems, as well as behavioral patterns.

  • Body Weight: Record body weight just before dosing and at least weekly thereafter. Weight loss is a sensitive indicator of toxicity.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals (including those that died during the test) to identify any pathological changes.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of survivals and deaths.

Caption: Workflow for an Acute Oral Toxicity study (OECD 425).

Part 3: Chronic Toxicity

Chronic toxicity relates to the adverse health effects from repeated exposure to a substance over a prolonged period. For pirimiphos-ethyl, this involves the continuous metabolic generation of this compound, leading to sustained AChE inhibition and other potential long-term effects.

The primary effect observed in long-term studies is the inhibition of plasma, red blood cell, and brain cholinesterase.[7][9] Brain AChE inhibition is considered the most toxicologically relevant endpoint for risk assessment, as it directly reflects the potential for neurotoxicity. Chronic exposure may lead to persistent neurological symptoms, including headache, weakness, memory decline, and fatigue.[8]

Quantitative Chronic Toxicity Data

Chronic toxicity is assessed using No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL).

SpeciesStudy DurationKey EffectNOAELLOAELSource
Rat2-YearBrain AChE Inhibition10 ppm (~0.4 mg/kg/day)50 ppm (~2.1 mg/kg/day)[10]
Dog90-DayPlasma & Erythrocyte AChE Inhibition0.5 mg/kg/day-[9]
Human28-DayNo Cholinesterase Inhibition Observed0.25 mg/kg/day (highest dose tested)-[11]

Note: Data is for the parent compound, pirimiphos-methyl, a closely related chemical, as comprehensive data for pirimiphos-ethyl was less available in the search results. The mechanism and target endpoints are analogous.

Genotoxicity and Carcinogenicity

Regulatory assessments of organophosphates are critical for understanding long-term risk. For the related compound pirimiphos-methyl, studies have not demonstrated significant carcinogenic potential. The U.S. EPA has classified pirimiphos-methyl with a cancer classification of "Cannot Be Determined" as of 1998, and a 2-year rat study found it was not carcinogenic.[10][12] While specific data for pirimiphos-ethyl was not found, the lack of carcinogenic concern for its close analog is a significant piece of evidence. Genotoxicity studies are also a key part of the safety assessment, though specific results for this compound were not detailed in the provided search results.

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (OECD 408)

This protocol is designed to characterize the toxicological profile of a substance following repeated administration over a significant portion of an animal's lifespan. Its self-validating nature comes from the inclusion of multiple dose groups, a control group, and comprehensive endpoint analysis.

Objective: To determine the NOAEL and to characterize the dose-response relationship and target organs following 90 days of repeated oral administration.

Methodology:

  • Animal Selection: Use young, healthy rats (e.g., Sprague-Dawley or Wistar), approximately 6 weeks old at the start of the study. Use both sexes (e.g., 10 males and 10 females per group).

  • Dose Groups: Establish at least 3 dose levels (low, mid, high) and a concurrent control group (vehicle only). The high dose should induce clear toxicity but not more than 10% mortality. The low dose should not induce any evidence of toxicity. The mid-dose should be spaced logarithmically between them.

  • Administration: Administer the test substance daily for 90 days, typically via oral gavage or by mixing into the diet. Dietary administration is often preferred for chronic studies as it mimics human exposure routes and reduces handling stress.

  • In-Life Observations:

    • Clinical Signs: Conduct detailed clinical observations daily.

    • Body Weight & Food Consumption: Measure weekly to assess general health and palatability (if diet-mixed).

    • Ophthalmology: Perform examinations prior to dosing and at termination.

    • Hematology & Clinical Chemistry: Collect blood samples at termination (and optionally at an interim point) to analyze a comprehensive panel of parameters (e.g., red/white blood cell counts, hemoglobin, liver enzymes, kidney function markers). Crucially, this includes measuring plasma, red blood cell, and brain cholinesterase activity.

  • Termination and Pathology:

    • At 90 days, euthanize all animals.

    • Conduct a full gross necropsy, examining all external surfaces, orifices, and cranial, thoracic, and abdominal cavities and their contents.

    • Weigh key organs (e.g., liver, kidneys, brain, spleen, adrenals, gonads).

    • Preserve a comprehensive set of tissues in a suitable fixative for histopathological examination.

  • Histopathology: A pathologist should examine all tissues from the high-dose and control groups. If treatment-related changes are found in the high-dose group, the same tissues from the lower dose groups must also be examined to establish the NOAEL.

  • Data Analysis: Analyze all quantitative data (body weights, organ weights, clinical chemistry) using appropriate statistical methods to compare treated groups with the control group. The NOAEL is the highest dose level at which no statistically or biologically significant adverse effects are observed.

Conclusion

The toxicity of pirimiphos-ethyl is fundamentally driven by its metabolic conversion to this compound, a potent inhibitor of acetylcholinesterase. Acute exposure results in a severe cholinergic crisis, with a well-defined set of clinical signs directly linked to the accumulation of acetylcholine. Chronic exposure leads to sustained cholinesterase inhibition, with the potential for long-term neurological effects. Quantitative measures such as LD50, NOAEL, and LOAEL, derived from standardized and validated experimental protocols, are essential for characterizing the dose-response relationship and establishing safe exposure limits. While data suggests a low potential for carcinogenicity, a thorough understanding of the complete toxicological profile, grounded in robust scientific methodology, remains critical for the risk assessment and safe handling of this compound.

References

  • Title: Cholinesterase inhibition by organophosphorus compounds and its clinical effects.
  • Source: Oregon State University, vertexaisearch.cloud.google.
  • Source: Google Cloud, vertexaisearch.cloud.google.
  • Source: NJ.gov, vertexaisearch.cloud.google.
  • Source: PubMed Central, vertexaisearch.cloud.google.
  • Title: Mechanism of the inhibition of cholinesterase by OPs.
  • Source: PubChem, vertexaisearch.cloud.google.
  • Source: Regulations.gov, vertexaisearch.cloud.google.
  • Source: PubMed Central, vertexaisearch.cloud.google.
  • Source: World Health Organization (WHO), vertexaisearch.cloud.google.
  • Source: World Health Organization, vertexaisearch.cloud.google.
  • Source: Regulations.gov, vertexaisearch.cloud.google.
  • Title: 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4)
  • Source: ChemReg.net, vertexaisearch.cloud.google.
  • Source: Haz-Map, vertexaisearch.cloud.google.
  • Source: epa.gov, vertexaisearch.cloud.google.
  • Source: Google Cloud, vertexaisearch.cloud.google.

Sources

The Transformation of Pirimiphos-Ethyl to Pirimiphos-Ethyl-Oxon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the transformation of the organothiophosphate insecticide pirimiphos-ethyl to its highly toxic oxygen analog, pirimiphos-ethyl-oxon. This guide is intended for researchers, scientists, and drug development professionals investigating the metabolism, toxicology, and environmental fate of organophosphate pesticides. We will delve into the underlying chemical and biological mechanisms of this transformation, detail analytical methodologies for its study, and discuss the profound toxicological implications of this conversion.

Introduction: The Significance of the Thion-to-Oxon Biotransformation

Pirimiphos-ethyl, chemically known as O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate, is a broad-spectrum insecticide and acaricide.[1] Like many organothiophosphate pesticides, its mode of action as a potent acetylcholinesterase (AChE) inhibitor is not intrinsic to the parent molecule. Instead, pirimiphos-ethyl is a pro-toxicant that requires metabolic activation to exert its primary toxic effect.[2] This activation occurs through a critical biotransformation process: the oxidative desulfuration of the phosphorothioate (P=S) moiety to its corresponding phosphate (P=O) analog, this compound.[2][3]

The resulting this compound is a significantly more potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system and the characteristic signs of organophosphate poisoning.[4] Understanding the transformation of pirimiphos-ethyl to its oxon is therefore paramount for a thorough assessment of its toxicity, environmental impact, and for the development of effective analytical and detoxification strategies.

The Transformation Pathway: From Pro-Toxicant to Potent Inhibitor

The conversion of pirimiphos-ethyl to this compound is primarily a biological process mediated by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs).[2][5] This enzymatic oxidation is a key step in the metabolism of many xenobiotics. In the case of pirimiphos-ethyl, the reaction involves the replacement of the sulfur atom with an oxygen atom on the phosphorus center.

Transformation_Pathway Pirimiphos_ethyl Pirimiphos-ethyl (P=S) Pirimiphos_ethyl_oxon This compound (P=O) Pirimiphos_ethyl->Pirimiphos_ethyl_oxon Biotransformation CYP450 Cytochrome P450 (Oxidative Desulfuration) CYP450->Pirimiphos_ethyl_oxon

Caption: Biotransformation of pirimiphos-ethyl to this compound.

The Role of Cytochrome P450 Enzymes

The cytochrome P450 system, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of foreign compounds.[5] The desulfuration of pirimiphos-ethyl is a classic example of this process. Theoretical studies on similar phosphorodithioate pesticides suggest that the reaction is initiated by the oxidation of the sulfur atom.[2][6] This is followed by a ring-closing mechanism, leading to the formation of the P=O bond and the release of a sulfur atom.[2][6] While multiple CYP isoforms can contribute to this transformation, specific isoforms like CYP1A2, CYP2B6, and CYP3A4 have been identified as important in the metabolism of other organophosphates.[5][7]

Toxicological Significance: A Tale of Two Molecules

The transformation of pirimiphos-ethyl to this compound has profound toxicological consequences. The parent compound is a relatively weak inhibitor of acetylcholinesterase. However, its oxon analog is a highly potent inhibitor. This dramatic increase in toxicity is attributed to the greater electrophilicity of the phosphorus atom in the P=O bond compared to the P=S bond, making it a more effective target for the serine hydroxyl group in the active site of AChE.

CompoundKey FeatureAcetylcholinesterase Inhibition
Pirimiphos-ethyl Phosphorothioate (P=S)Weak Inhibitor
This compound Phosphate (P=O)Potent Inhibitor

Analytical Methodologies for Monitoring the Transformation

The simultaneous detection and quantification of both pirimiphos-ethyl and this compound are crucial for studying the kinetics of the transformation and for assessing exposure and risk. Gas chromatography (GC) and liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) are the preferred analytical techniques due to their high sensitivity and selectivity.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Biological or Environmental Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup GC_MSMS GC-MS/MS Cleanup->GC_MSMS Analysis of Volatile Compounds LC_MSMS LC-MS/MS Cleanup->LC_MSMS Analysis of a Broader Range of Polarities Quantification Quantification GC_MSMS->Quantification Identification Identification GC_MSMS->Identification LC_MSMS->Quantification LC_MSMS->Identification

Caption: General analytical workflow for pirimiphos-ethyl and its oxon.

Sample Preparation: The QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become the standard for pesticide residue analysis in various matrices.[9][10] This method typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences.[10]

Instrumental Analysis: GC-MS/MS and LC-MS/MS

GC-MS/MS: Gas chromatography is well-suited for the analysis of thermally stable and volatile compounds like pirimiphos-ethyl.[8][11] When coupled with a triple quadrupole mass spectrometer (MS/MS), it provides excellent sensitivity and selectivity through multiple reaction monitoring (MRM).

LC-MS/MS: Liquid chromatography offers the advantage of analyzing a wider range of compounds with varying polarities without the need for derivatization.[9][12] This is particularly useful for the simultaneous analysis of the parent compound and its potentially more polar metabolites.

ParameterGC-MS/MSLC-MS/MS
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
Ionization Typically Electron Ionization (EI).Typically Electrospray Ionization (ESI).
Analytes Volatile and thermally stable compounds.Wide range of polarities, thermally labile compounds.
Sample Prep May require derivatization for some compounds.Generally less sample preparation required.

Experimental Protocols

In Vitro Metabolism of Pirimiphos-ethyl using Liver Microsomes

This protocol provides a general framework for studying the cytochrome P450-mediated transformation of pirimiphos-ethyl to this compound in a controlled laboratory setting.

Materials:

  • Pirimiphos-ethyl (analytical standard)

  • This compound (analytical standard, if available)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal standard (e.g., a structurally similar organophosphate not present in the sample)

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare the following incubation mixtures on ice:

    • Test Incubation:

      • Potassium phosphate buffer

      • Liver microsomes (final concentration typically 0.2-1.0 mg/mL)[9]

      • Pirimiphos-ethyl (dissolved in a minimal amount of organic solvent like methanol or DMSO, final concentration typically 1-10 µM)

    • Negative Control (No Metabolism): Same as the test incubation but replace the NADPH regenerating system with buffer.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add the NADPH regenerating system to the test incubation to initiate the metabolic reaction.

  • Incubation: Incubate the reactions at 37°C in a shaking water bath for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Chemical Oxidation of Pirimiphos-ethyl (A General Approach)

While a specific, validated synthesis protocol for this compound was not found in the reviewed literature, a general approach for the oxidative desulfuration of phosphorothioates can be employed. This often involves the use of a mild oxidizing agent.

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as organophosphates are toxic.

Materials:

  • Pirimiphos-ethyl

  • An appropriate oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide)

  • An inert solvent (e.g., dichloromethane or chloroform)

Procedure:

  • Dissolve pirimiphos-ethyl in the inert solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent in the same solvent to the stirred pirimiphos-ethyl solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS or LC-MS analysis.

  • Once the reaction is complete, quench any excess oxidizing agent (the method will depend on the oxidant used).

  • Work up the reaction mixture, which may involve washing with a mild reducing agent solution and then with brine.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude this compound, for example, by column chromatography.

Conclusion

The transformation of pirimiphos-ethyl to this compound is a critical activation step that significantly enhances its toxicity. This process, primarily mediated by cytochrome P450 enzymes, underscores the importance of considering metabolic activation in the risk assessment of organothiophosphate pesticides. The analytical methods and experimental protocols outlined in this guide provide a foundation for researchers to investigate the kinetics, mechanisms, and toxicological consequences of this important biotransformation. A deeper understanding of this pathway is essential for developing strategies to mitigate the adverse effects of pirimiphos-ethyl and other related compounds on human health and the environment.

References

  • 06-ADC-F-04-EN Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Shimadzu. [Link]

  • Validation Report 16 - eurl-pesticides.eu. [Link]

  • Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. PubMed Central. [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. National Institutes of Health. [Link]

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Digital Commons @ University of Nebraska - Lincoln. [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]

  • Novel approaches to mitigating parathion toxicity: targeting cytochrome P450–mediated metabolism with menadione. National Institutes of Health. [Link]

  • Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon. National Institutes of Health. [Link]

  • Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957. PubChem. [Link]

  • Theoretical Study of the Cytochrome P450 Mediated Metabolism of Phosphorodithioate Pesticides. PubMed. [Link]

  • Theoretical Study of the Cytochrome P450 Mediated Metabolism of Phosphorodithioate Pesticides. Sci-Hub. [Link]

  • A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers. [Link]

  • Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. ResearchGate. [Link]

  • Persulfate–Based Advanced Oxidation Process for Chlorpyrifos Degradation: Mechanism, Kinetics, and Toxicity Assessment. MDPI. [Link]

  • A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. National Institutes of Health. [Link]

  • Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? PubMed. [Link]

  • Comparative IC50 for Acetylcholinesterase (AChE) or Cholinesterase (ChE) Inhibition by Carbamates and Organophosphates. ResearchGate. [Link]

  • Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. PubMed. [Link]

  • pirimiphos-ethyl data sheet. [Link]

  • Degradation of Fenamiphos, Chlorpyrifos and Pirimiphos-Methyl in the Aquatic Environment: A Proposed Enzymatic Kinetic Model. SciSpace. [Link]

  • Biotransformation of organophosphorus compounds. ResearchGate. [Link]

  • A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Pirimiphos-Ethyl-Oxon Detection

Pirimiphos-ethyl is an organophosphate insecticide and acaricide used to control a range of pests on various crops. Its mechanism of action, like other organophosphates, involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is crucial for nerve function in both insects and mammals. In the environment and within biological systems, pirimiphos-ethyl can be converted to its oxygen analog, this compound. This transformation is of significant toxicological concern as the oxon form is often a more potent inhibitor of AChE than the parent compound.[1][2] Consequently, the development of sensitive and reliable analytical methods for the detection of this compound is paramount for ensuring food safety, monitoring environmental contamination, and conducting toxicological assessments.

This comprehensive guide provides detailed application notes and protocols for the detection of this compound, tailored for researchers, scientists, and professionals in drug development and food safety. The methodologies presented herein are grounded in established analytical principles and validated practices, ensuring scientific integrity and robust results.

Section 1: Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical for the successful analysis of this compound, as it aims to extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental detection. The complexity of the sample matrix (e.g., food, water, biological fluids) dictates the most appropriate extraction and cleanup strategy.

QuEChERS: The Modern Approach for Food and Agricultural Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage.[3][4]

Principle of QuEChERS: The method involves an initial extraction with acetonitrile, followed by a partitioning step using salts (typically magnesium sulfate and sodium chloride) to induce phase separation. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes a small amount of sorbent to remove matrix components like fats, pigments, and sugars.[4]

Experimental Workflow for QuEChERS:

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A 1. Homogenize Sample (e.g., 10-15g of fruit or vegetable) B 2. Add Acetonitrile & Internal Standard A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate Buffer) C->D E 5. Shake & Centrifuge D->E F 6. Transfer Supernatant E->F G 7. Add d-SPE Sorbent (e.g., PSA, C18, GCB) F->G H 8. Vortex & Centrifuge G->H I 9. Collect Supernatant for GC-MS/MS or LC-MS/MS Analysis H->I

Caption: QuEChERS sample preparation workflow.

Detailed Protocol for QuEChERS (Adapted from AOAC Official Method 2007.01 and EN 15662):

  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or other food product) to a uniform consistency. For dry samples, rehydration may be necessary.[3]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile. If an internal standard is used, it should be added at this stage.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. The choice of d-SPE sorbent depends on the matrix:

      • General purpose: 900 mg MgSO₄, 150 mg PSA (primary secondary amine).

      • Fatty matrices: Add 150 mg C18.

      • Pigmented matrices (e.g., spinach): Add 50 mg GCB (graphitized carbon black).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract. It can be directly analyzed by LC-MS/MS or, after solvent exchange, by GC-MS/MS.

Causality Behind Experimental Choices:

  • Acetonitrile: Chosen for its ability to efficiently extract a wide range of pesticides and its immiscibility with water in the presence of salts, which facilitates partitioning.

  • Magnesium Sulfate: Aids in the phase separation and removes residual water from the acetonitrile layer.

  • PSA Sorbent: Removes organic acids, sugars, and some lipids that can interfere with the analysis.

  • C18 Sorbent: Effective for removing non-polar interferences such as fats and waxes.

  • GCB Sorbent: Used for the removal of pigments like chlorophyll and carotenoids.

Solid-Phase Extraction (SPE) for Water Samples

For the analysis of this compound in water samples, solid-phase extraction (SPE) is a highly effective technique for analyte concentration and sample cleanup.[5][6][7]

Principle of SPE: SPE utilizes a solid sorbent packed in a cartridge or disk to retain the analyte of interest from a liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of an appropriate solvent.

Experimental Workflow for SPE:

SPE_Workflow A 1. Cartridge Conditioning (e.g., Methanol, Water) B 2. Sample Loading (Water sample passed through cartridge) A->B C 3. Washing (Remove interferences with a weak solvent) B->C D 4. Drying (Remove residual water) C->D E 5. Elution (Elute analyte with a strong solvent) D->E F 6. Concentration & Reconstitution (Evaporate eluent and redissolve in a suitable solvent) E->F G 7. Analysis (GC-MS/MS or LC-MS/MS) F->G

Caption: Solid-Phase Extraction (SPE) workflow.

Detailed Protocol for SPE (General Procedure for Organophosphates in Water): [5][8]

  • Cartridge Selection: A C18 or polymeric reversed-phase sorbent is typically suitable for organophosphates.

  • Conditioning:

    • Wash the SPE cartridge with 5-10 mL of the elution solvent (e.g., ethyl acetate or acetone).

    • Equilibrate the cartridge with 5-10 mL of methanol.

    • Finally, rinse with 5-10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading: Pass the water sample (e.g., 100-500 mL, pH adjusted if necessary) through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with a small volume of deionized water to remove any remaining polar impurities.

  • Drying: Dry the sorbent bed thoroughly by passing air or nitrogen through the cartridge for 10-20 minutes. This step is crucial to ensure efficient elution.[8]

  • Elution: Elute the retained this compound with a small volume (e.g., 2 x 3 mL) of a suitable organic solvent such as ethyl acetate or a mixture of dichloromethane and acetone.

  • Concentration and Reconstitution: The eluate is typically evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a small, precise volume of a solvent compatible with the analytical instrument (e.g., acetonitrile for LC-MS/MS or hexane for GC-MS/MS).

Section 2: Chromatographic Methods of Detection

Chromatography coupled with mass spectrometry is the definitive approach for the separation, identification, and quantification of this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Its high selectivity and sensitivity make it ideal for complex matrices.[9][10][11]

Principle of GC-MS/MS: The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. In tandem MS (MS/MS), a specific precursor ion is selected, fragmented, and one or more product ions are monitored, providing a high degree of specificity.

Typical GC-MS/MS Parameters for this compound:

ParameterTypical SettingRationale
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)Low-polarity stationary phase provides good separation for a wide range of pesticides.
Injection Mode SplitlessMaximizes the transfer of analyte to the column for trace-level analysis.
Injector Temp. 250-280 °CEnsures efficient volatilization of the analyte without thermal degradation.
Oven Program Start at 70-80°C, ramp to 280-300°CA temperature gradient is used to separate compounds with different boiling points.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert carrier gas for transporting the analytes through the column.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

This compound MRM Transitions (Hypothetical - requires experimental verification):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
318.1166.1182.1

Note: These transitions are based on the parent compound, pirimiphos-ethyl, and would need to be optimized for the oxon form.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile compounds, and it has become the technique of choice for many pesticide residue laboratories.[13][14][15]

Principle of LC-MS/MS: The sample extract is injected into the liquid chromatograph, where compounds are separated based on their partitioning between the mobile phase and the stationary phase of the LC column. The eluent from the LC column is introduced into the mass spectrometer, typically via an electrospray ionization (ESI) source. The subsequent mass analysis is similar to that in GC-MS/MS.

Typical LC-MS/MS Parameters for this compound:

ParameterTypical SettingRationale
LC Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8-2.6 µm)Provides good retention and separation for a broad range of pesticides.
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formateModifiers are used to improve ionization efficiency and peak shape.
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acidOrganic solvent to elute the analytes from the column.
Gradient Elution A gradient from high aqueous to high organic contentAllows for the separation of compounds with a wide range of polarities.
Flow Rate 0.2-0.5 mL/minTypical flow rate for analytical LC columns.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for a wide range of compounds, and organophosphates typically ionize well in positive mode.
Acquisition Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.

This compound MRM Transitions (Hypothetical - requires experimental verification):

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
318.1198.1182.1

Note: These transitions are based on the parent compound, pirimiphos-ethyl, and would need to be optimized for the oxon form.[16]

Matrix Effects: It is crucial to be aware of matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[12][17][18][19][20] To mitigate this, the use of matrix-matched standards or isotopically labeled internal standards is highly recommended.

Section 3: Alternative and Screening Methods

While chromatographic methods provide confirmatory results, alternative techniques can be employed for rapid screening and high-throughput analysis.

Acetylcholinesterase (AChE) Biosensors

Principle: These biosensors are based on the inhibition of the AChE enzyme by organophosphates like this compound.[1][2][21] The biosensor measures the activity of immobilized AChE. In the presence of an inhibitor, the enzyme's activity decreases, and this change can be measured electrochemically or optically.[1][22][23] The degree of inhibition is proportional to the concentration of the organophosphate.

General Protocol for an Electrochemical AChE Biosensor:

  • Baseline Measurement: The biosensor is exposed to a solution containing the substrate for AChE (e.g., acetylthiocholine), and a baseline signal (e.g., current) is recorded.

  • Incubation: The biosensor is incubated with the sample suspected of containing this compound for a defined period.

  • Post-Incubation Measurement: The biosensor is again exposed to the substrate solution, and a new signal is recorded.

  • Quantification: The percentage of inhibition is calculated by comparing the baseline and post-incubation signals. This is then correlated to the concentration of the inhibitor using a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is an immunoassay technique that utilizes the specific binding of an antibody to the target analyte.[24][25][26] In a competitive ELISA format for pesticide analysis, a known amount of enzyme-labeled pesticide competes with the pesticide in the sample for a limited number of antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of the pesticide in the sample.

General Protocol for Competitive ELISA:

  • Coating: Microplate wells are coated with antibodies specific to the target pesticide.

  • Competition: The sample extract and a known amount of enzyme-conjugated pesticide are added to the wells.

  • Incubation and Washing: The plate is incubated to allow for competitive binding. Unbound components are then washed away.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Detection: The intensity of the color is measured using a microplate reader. A weaker color indicates a higher concentration of the pesticide in the sample.

Considerations for ELISA:

  • Cross-Reactivity: Antibodies may cross-react with structurally similar compounds, which needs to be evaluated.

  • Matrix Effects: Components in the sample extract can interfere with the antibody-antigen binding. Sample cleanup is often necessary to minimize these effects.[27]

Section 4: Data Interpretation and Quality Control

  • Calibration: For quantitative analysis, a calibration curve should be generated using standards of known concentrations. For chromatographic methods, matrix-matched calibration is recommended to compensate for matrix effects.

  • Quality Control: Include blank samples, spiked samples (for recovery assessment), and quality control standards at different concentration levels in each analytical batch to ensure the accuracy and reliability of the results.

  • Confirmation: For confirmatory analysis using MS/MS, the ratio of the quantifier and qualifier ion transitions in the sample should match that of a standard within a specified tolerance.

Conclusion

The analytical detection of this compound requires a multi-faceted approach, from meticulous sample preparation to sophisticated instrumental analysis. The choice of method depends on the specific application, the nature of the sample matrix, and the required sensitivity and throughput. The protocols and guidelines presented in this document provide a robust framework for researchers and scientists to develop and implement reliable analytical methods for this toxicologically significant compound. Adherence to sound analytical principles and rigorous quality control is essential for generating data of the highest integrity.

References

  • Development of a Multi-residue Method for the Determination of Pesticides in Foodstuffs by LC-MS/MS on a Solid Core Particle C18. (n.d.). HPLC. Retrieved from [Link]

  • Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review. Sensors & Transducers, 14(Special Issue), 185-199. Retrieved from [Link]

  • Ahumada, D. A., & Guerrero, J. A. (2010). Study of matrix effect in pesticide analysis by gas chromatography. Vitae, 17(1), 51-58. Retrieved from [Link]

  • de Freitas, R., Faroni, L. R. D. A., & de Queiroz, M. E. L. R. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of Stored Products Research, 74, 43-48.
  • Garrido-Cid, D., et al. (2019). Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters. PLoS ONE, 14(1), e0210333. Retrieved from [Link]

  • Sojak, M., et al. (2022). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 9(3), 269-280.
  • Thermo Fisher Scientific. (2015, September 28). Food Safety Sample Preparation: QuEChERS Method for Pesticides [Video]. YouTube. Retrieved from [Link]

  • Fast GC-MS/MS for High Throughput Pesticides Analysis. (n.d.). SCISPEC. Retrieved from [Link]

  • Kumar, A., et al. (2023). Acetylcholinesterase biosensors for electrochemical detection of neurotoxic pesticides and acetylcholine neurotransmitter: A literature review. Bioelectrochemistry, 153, 108489.
  • Cole-Parmer. (2025, August 1). The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab [Video]. YouTube. Retrieved from [Link]

  • Al-Shamri, M. M., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5529.
  • Di Bella, G., et al. (2013). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Target Crops. Food Analytical Methods, 6, 1419-1428.
  • Lehotay, S. J. (2006, December 6). The QuEChERS Method – A new, simple, and inexpensive sample preparation approach for pesticide residue analysis. EURL-Pesticides.eu. Retrieved from [Link]

  • Arias, A. C., et al. (2020). Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection.
  • Ivanov, A. V., et al. (2011). Acetylcholinesterase biosensor based on single-walled carbon nanotubes--Co phtalocyanine for organophosphorus pesticides detection. Talanta, 85(1), 356-362.
  • Rejczak, T., & Tuzimski, T. (2015). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Analytical Methods, 8(9), 2185-2204.
  • Pundir, C. S., & Chauhan, N. (2012). Acetylcholinesterase Biosensors for Electrochemical Detection of Organophosphorus Compounds: A Review.
  • Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. (n.d.). Shimadzu. Retrieved from [Link]

  • Kovačić, M., et al. (2023).
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved from [Link]

  • Arduini, F., et al. (2011). An acetylcholinesterase biosensor for determination of low concentrations of Paraoxon and Dichlorvos. Biosensors and Bioelectronics, 29(1), 153-159.
  • Hajšlová, J., et al. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues.
  • Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. (n.d.). Retrieved from [Link]

  • Dores, E. F. G. C., & De-Lamonica-Freire, E. M. (2010). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. Journal of the Brazilian Chemical Society, 21(3), 514-522.
  • Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. (n.d.). Retrieved from [Link]

  • Pesticides LC/MS/MS MRM Spreadsheet. (n.d.). Retrieved from [Link]

  • Sampling of pesticides in water using solid-phase extraction. (n.d.). Retrieved from [Link]

  • Wang, L., et al. (2019). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. Journal of Food and Drug Analysis, 27(2), 520-532.
  • Alarcón, R. T., et al. (2005). ELISA as an affordable methodology for monitoring groundwater contamination by pesticides in low-income countries. Environmental Science & Technology, 39(11), 3896-3903.
  • Al-Qutaili, M. A., & At-Turki, A. M. (2018). Rapid Analytical Method for the Determination of 220 Pesticide with Their Isomers by GCMS-TIC. International Journal of Pharmaceutical Research & Allied Sciences, 7(1), 1-13.
  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2021).
  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. (2004). Retrieved from [Link]

  • de Freitas, R., Faroni, L. R. D. A., & de Queiroz, M. E. L. R. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of Stored Products Research, 74, 43-48.
  • New ELISA Kits for Pesticides Detection. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Sharma, A., et al. (2020). Immunoassay-based approaches for development of screening of chlorpyrifos. Applied Nanoscience, 10, 4371-4383.
  • Manclus, J. J., et al. (2001). Development of an ELISA for the Organophosphorus Insecticide Chlorpyrifos. Journal of Agricultural and Food Chemistry, 49(7), 3254-3261.
  • Evaluation of degradation of organophosphate insecticide residues in stored corn (Zea mays L.) grains. (2021). Agrociencia, 55(5), 1-13.
  • Li, H., et al. (2000). Immunoaffinity purification of chlorimuron-ethyl from soil extracts prior to quantitation by enzyme-linked immunosorbent assay. Journal of Agricultural and Food Chemistry, 48(6), 2212-2217.
  • Souza, A. D. L., et al. (2010). Studies of the Analysis of Pesticide Degradation in Environmental Samples. Current Analytical Chemistry, 6(3), 237-253.

Sources

Application Note: High-Efficiency Extraction of Pirimiphos-ethyl-oxon using a Modified QuEChERS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and technical guide for the extraction of pirimiphos-ethyl-oxon from complex matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Pirimiphos-ethyl, an organothiophosphate insecticide, and its more toxic oxygen analog metabolite, this compound, require sensitive and efficient analytical methods for monitoring in food and environmental samples.[1][2] The protocol herein is optimized to ensure high recovery rates and excellent sample cleanup, making it suitable for subsequent analysis by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Introduction: The Analytical Challenge

Pirimiphos-ethyl is a broad-spectrum insecticide used to control a range of pests on various crops.[3] In the environment and through metabolic processes, the parent thiophosphate compound can be converted to its oxon analog, this compound. This transformation is of significant toxicological concern as the oxon form is a more potent inhibitor of acetylcholinesterase.[4] Consequently, regulatory bodies and food safety laboratories must monitor for both the parent compound and its oxon metabolite.

Traditional pesticide residue analysis methods are often time-consuming, require large volumes of hazardous solvents, and are prone to variability. The QuEChERS method, first introduced by Anastassiades and Lehotay, offers a streamlined and robust alternative.[5][6] It combines extractive and dispersive solid-phase extraction (d-SPE) steps to achieve high analyte recovery while effectively removing matrix interferences. This guide explains the causality behind each step of a validated QuEChERS protocol tailored for this compound.

Analyte Profile: this compound

Understanding the physicochemical properties of this compound is critical for optimizing its extraction.

  • Structure: As the oxygen analog of pirimiphos-ethyl, the sulfur atom on the phosphate group is replaced by an oxygen atom. This increases the molecule's polarity compared to the parent compound.

  • Polarity: Pirimiphos-ethyl has a high log K_ow of approximately 5.0, indicating it is non-polar.[1] The oxon analog, while more polar, remains sufficiently non-polar to partition effectively into acetonitrile from the aqueous sample matrix.

  • Stability: Organophosphate pesticides can be susceptible to degradation depending on pH. Pirimiphos-ethyl is most stable in neutral to slightly alkaline conditions (pH 7-8) and is hydrolyzed by strong acids and bases.[1] Maintaining appropriate pH during extraction is therefore crucial. The use of buffering salts in the QuEChERS procedure helps to preserve the analyte's integrity.

PropertyPirimiphos-ethyl (Parent Compound)This compound (Analyte)
Molecular Formula C₁₃H₂₄N₃O₃PSC₁₃H₂₄N₃O₄P
Molecular Weight 333.39 g/mol [1]317.39 g/mol (Calculated)
Log K_ow (LogP) ~5.0[1]Expected to be lower (more polar) than parent
Chemical Class Organothiophosphate Insecticide[1]Organophosphate; Acetylcholinesterase Inhibitor

Principle of the QuEChERS Method

The QuEChERS workflow is a two-stage process designed for simplicity and efficiency. It has been widely adopted and standardized into official methods by organizations like AOAC International and the European Committee for Standardization (CEN).

  • Extraction & Partitioning: The homogenized sample is first extracted with acetonitrile (ACN). ACN is used because it is fully miscible with the water in the sample, allowing for efficient initial extraction of a broad range of pesticides.[7] Subsequently, a mixture of salts (typically magnesium sulfate and sodium chloride, often with pH buffers) is added. This has two effects:

    • Phase Separation: The salts induce a "salting-out" effect, forcing the water-miscible ACN to separate into a distinct organic layer containing the analytes.[8][9]

    • Water Removal: Anhydrous magnesium sulfate (MgSO₄) absorbs the majority of the water from the sample, further enhancing the partitioning of pesticides into the ACN layer.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the ACN supernatant is transferred to a tube containing a mixture of sorbents. The mixture is vortexed, and the sorbents remove specific matrix co-extractives that could interfere with instrumental analysis. The "cleaned-up" extract is then centrifuged, and the supernatant is ready for analysis.

Below is a diagram illustrating the complete workflow.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Analysis Sample 1. Homogenize 10-15g Sample Add_ACN 2. Add 10-15 mL Acetonitrile (with internal standards) Sample->Add_ACN Place in 50 mL tube Shake1 3. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 4. Add QuEChERS Salts (e.g., MgSO₄, NaCl, Buffers) Shake1->Add_Salts Shake2 5. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 6. Centrifuge (e.g., 5 min @ 4000 rpm) Shake2->Centrifuge1 Transfer 7. Transfer Aliquot of Supernatant (e.g., 1 mL) Centrifuge1->Transfer Organic (top) layer dSPE_Tube 8. Add to d-SPE Tube (MgSO₄, PSA, C18) Transfer->dSPE_Tube Vortex 9. Vortex (30-60 sec) dSPE_Tube->Vortex Centrifuge2 10. Centrifuge (e.g., 3 min @ 1300 rpm) Vortex->Centrifuge2 Final_Extract 11. Collect Supernatant Centrifuge2->Final_Extract Analysis 12. Analyze by GC-MS/MS or LC-MS/MS Final_Extract->Analysis

Caption: The QuEChERS extraction and cleanup workflow.

Detailed Application Protocol

This protocol is based on the widely used EN 15662 method. It is crucial to perform method validation for your specific matrix to ensure it meets performance criteria.

Reagents and Materials
  • Solvents: HPLC-grade or pesticide-residue grade acetonitrile (ACN).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), end-capped C18 (octadecylsilane).

  • Consumables: 50 mL and 2 mL polypropylene centrifuge tubes, PTFE filters (0.22 or 0.45 µm).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample homogenizer (e.g., blender or food processor).

  • Standards: Certified reference standards for this compound and a suitable internal standard.

Step-by-Step Procedure

Part A: Extraction and Partitioning

  • Sample Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of reagent water and allow to rehydrate for 30 minutes.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube. If using an internal standard, it should be added at this stage.

  • First Agitation: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing of the sample with the extraction solvent.

  • Salt Addition: Add the contents of a pre-weighed QuEChERS extraction salt packet (EN 15662 formulation: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Scientific Rationale: The citrate buffer system maintains a stable pH, which is critical for preventing the degradation of pH-sensitive pesticides like this compound.[1]

  • Second Agitation: Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. The anhydrous MgSO₄ will react exothermically with water; prompt shaking prevents the formation of hard salt clumps and ensures uniform phase separation.

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥ 3000 rpm. This will result in a clean separation between the upper ACN layer (containing the analytes) and the lower aqueous/solid layer.

Part B: Dispersive SPE (d-SPE) Cleanup

  • Aliquot Transfer: Carefully transfer a 1 mL aliquot of the supernatant (the top ACN layer) into a 2 mL d-SPE cleanup tube.

  • d-SPE Sorbent Composition: The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg end-capped C18.

    • Scientific Rationale:

      • MgSO₄: Removes remaining water from the extract.

      • PSA (Primary Secondary Amine): A weak anion exchanger that effectively removes polar interferences such as organic acids, sugars, and certain fatty acids.

      • C18: A reversed-phase sorbent that removes non-polar interferences like lipids and sterols.[10] This combination provides a broad-spectrum cleanup for many food matrices.

dSPE_Mechanism ACN_Extract ACN Extract + this compound + Lipids + Sugars/Acids + Pigments + Water Sorbents d-SPE Sorbents PSA C18 MgSO₄ ACN_Extract->Sorbents Clean_Extract Clean Extract + this compound Sorbents->Clean_Extract Analyte Remains Removed Removed Interferences - Lipids - Sugars/Acids - Water Sorbents:f0->Removed Removes Sugars, Acids Sorbents:f1->Removed Removes Lipids Sorbents:f2->Removed Removes Water

Caption: Function of d-SPE sorbents in sample cleanup.

  • Vortex and Centrifuge: Cap the d-SPE tube and vortex for 1 minute. Centrifuge for 3 minutes at ≥ 1300 rpm.

  • Final Extract Preparation: Transfer the final cleaned extract into an autosampler vial, potentially through a 0.22 µm filter, for instrumental analysis. For GC analysis, an analyte protectant may be added. For LC-MS/MS, the extract may be diluted with the mobile phase.

Method Validation and Performance

A self-validating system is essential for trustworthy results. The described method should be validated according to established guidelines, such as SANCO/12495/2011.[11] Key validation parameters include linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, expressed as RSD).

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99[11]Typically > 0.995 with matrix-matched calibration.
Accuracy (Recovery) 70 - 120%[8][11]75 - 110% for this compound is achievable.
Precision (RSD) ≤ 20%[8][11]Typically < 15% under repeatable conditions.
Limit of Quantification (LOQ) Method- and matrix-dependentAchievable at low µg/kg levels with modern MS detectors.

Recovery studies should be performed by spiking blank matrix samples at various concentration levels (e.g., 10, 50, and 100 µg/kg).[9] The consistent achievement of recovery within the 70-120% range demonstrates the method's effectiveness for the analyte-matrix combination.[8]

Conclusion

The QuEChERS method provides a rapid, efficient, and reliable approach for the extraction of this compound from diverse and complex sample matrices. By understanding the chemical principles behind each step—from the salting-out effect in the extraction phase to the targeted interference removal by d-SPE sorbents—laboratories can confidently implement and optimize this protocol. The method's reduction in solvent usage and high throughput capabilities make it an excellent choice for routine monitoring in food safety and environmental analysis.[5]

References

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef.
  • Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 31957, Pirimiphos-Ethyl. Retrieved from [Link]

  • Acosta-Dacal, A., et al. (2020). Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in clay loam soil. AccedaCRIS. Retrieved from [Link]

  • Bent, G., & Mohammed, F. (2020). A newly modified QuEChERS method for the analysis of organochlorine and organophosphate pesticide residues in fruits and vegetables. Environmental Science and Pollution Research, 27(1), 1-12. Retrieved from [Link]

  • MDPI. (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Retrieved from [Link]

  • LCGC International. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (n.d.). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • ChemBK. (2024). Pirimiphos-ethyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 13369988, Pirimiphos methyl oxon. Retrieved from [Link]

  • Carneiro, R. P., et al. (2017). Comprehensive Method Validation for the Determination of 170 Pesticide Residues in Pear Employing Modified QuEChERS Without Clean-Up and Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Food Analytical Methods, 10, 3736–3748. Retrieved from [Link]_

  • U.S. Environmental Protection Agency. (2009). Pirimiphos Methyl: Problem Formulation for the Registration Review. Retrieved from [Link]

  • QuEChERS.com. (n.d.). Home of the QuEChERS Method. Retrieved from [Link]

  • European Union Reference Laboratories for Residues of Pesticides. (2006). The QuEChERS Method. Retrieved from [Link]

  • SciELO. (n.d.). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS. Retrieved from [Link]

Sources

Navigating the Analytical Landscape of Pirimiphos-Ethyl-Oxon: A Guide to Certified Reference Materials and Advanced Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Pirimiphos-Ethyl-Oxon

Pirimiphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide. Its toxicological significance, however, is largely attributed to its active metabolite, this compound. The oxon form is a potent inhibitor of acetylcholinesterase, an enzyme critical for nerve function.[1] Regulatory bodies and safety standards worldwide necessitate the precise and accurate monitoring of pirimiphos-ethyl and its oxon metabolite in various matrices, including food, environmental samples, and biological tissues.[2] This underscores the critical need for high-purity, certified reference materials (CRMs) of this compound to ensure the validity and reliability of analytical data.

This comprehensive guide serves as a technical resource for researchers and analytical scientists. It provides an in-depth overview of reputable providers of this compound CRMs, detailed protocols for its analysis using advanced chromatographic techniques, and essential information on the handling, storage, and safety of this compound. The methodologies outlined herein are grounded in established international standards to ensure scientific integrity and promote best laboratory practices.

The Cornerstone of Accurate Measurement: Certified Reference Materials

The use of Certified Reference Materials (CRMs) is fundamental to achieving metrological traceability and ensuring the accuracy of analytical measurements. CRMs are produced by accredited reference material producers who operate under the stringent requirements of ISO 17034, which guarantees the material's certified value, uncertainty, and stability.

Reputable Providers of this compound and Related CRMs

While the availability of this compound CRMs is more specialized than that of its parent compound, several reputable suppliers offer this and related organophosphate standards. It is imperative to source CRMs from providers accredited to ISO 17034 to ensure the highest level of quality assurance.

ProviderProduct Name/TypeAccreditationAvailability
Chem-Lab NV This compound standard solutionISO 17034Solution
HPC Standards GmbH Pirimiphos-ethyl solutionISO 17034Solution
CRM LABSTANDARD Pirimiphos-EthylISO 17034Neat
Sigma-Aldrich (PESTANAL®) Pirimiphos-ethyl, analytical standardISO 17034Neat
LGC Standards Pirimiphos-ethylISO 17034Neat and Solution

This table is not exhaustive but represents a selection of providers identified through comprehensive searches. Researchers are encouraged to verify the current product offerings and accreditation status directly with the suppliers.

The selection of a CRM, whether in neat (pure) form or as a solution, depends on the specific requirements of the analytical method and the laboratory's standard operating procedures for preparing calibration standards.

Core Principles of Handling and Storing this compound CRMs

The integrity of a CRM is contingent upon its proper handling and storage. ISO Guide 34 emphasizes the importance of documented procedures for material handling, storage, and transport.

Storage: Pirimiphos-ethyl and its oxon analog should be stored at refrigerated temperatures, typically between 2°C and 8°C, to minimize degradation.[3] The certificate of analysis provided by the supplier will specify the exact storage conditions and expiry date. It is crucial to adhere to these recommendations to maintain the certified value of the standard.

Handling:

  • Personal Protective Equipment (PPE): Due to the acute toxicity of organophosphates, appropriate PPE, including gloves, lab coats, and eye protection, must be worn at all times.[1]

  • Ventilation: All handling of neat materials and concentrated solutions should be performed in a well-ventilated fume hood to prevent inhalation exposure.[4]

  • Weighing and Dilution: When preparing solutions from a neat CRM, use a calibrated analytical balance in a controlled environment. Dilutions should be made with high-purity, pesticide-grade solvents.

Analytical Methodologies for this compound

The determination of this compound at trace levels requires highly sensitive and selective analytical techniques. Gas Chromatography (GC) and Liquid Chromatography (LC), coupled with tandem mass spectrometry (MS/MS), are the methods of choice for this application.

Sample Preparation: The QuEChERS Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of matrices. It involves a simple solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of a fruit or vegetable sample).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a sufficient speed to achieve phase separation (e.g., 4000 rpm for 5 minutes).

  • Dispersive SPE Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a dSPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the dSPE tube.

    • The supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

The choice of extraction salts and dSPE sorbents may need to be optimized depending on the specific matrix to minimize matrix effects and maximize analyte recovery.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

GC-MS/MS is a powerful technique for the analysis of thermally stable and volatile compounds like this compound.

Rationale for Method Parameters:
  • Injector: A splitless or pulsed splitless injection is typically used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides good separation for a wide range of pesticides.

  • Oven Temperature Program: A programmed temperature ramp is employed to ensure the efficient separation of the target analyte from matrix components and other potential contaminants.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Illustrative GC-MS/MS Protocol:
ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Injector Splitless, 250°C
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, constant flow of 1.2 mL/min
Oven Program 70°C for 2 min, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, hold for 5 min
Mass Spectrometer Agilent 7000 Series Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
MRM Transitions To be determined empirically for this compound. As a starting point, one could predict transitions based on the structure and known fragmentation patterns of similar organophosphate oxons.

Note on MRM Transitions: The optimal MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. This allows for the selection of the most abundant and specific precursor and product ions, as well as the optimization of collision energies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is particularly well-suited for the analysis of more polar and thermally labile compounds, and it can also be effectively used for this compound.

Rationale for Method Parameters:
  • Chromatography: Reversed-phase chromatography is the most common approach, using a C18 column to separate the analyte from polar matrix components.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (typically methanol or acetonitrile) containing a small amount of an additive like formic acid or ammonium formate is used to improve peak shape and ionization efficiency.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for organophosphate pesticides.

  • Mass Spectrometer: As with GC-MS/MS, operation in MRM mode provides the necessary sensitivity and selectivity.

Illustrative LC-MS/MS Protocol:
ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm or equivalent
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Mass Spectrometer SCIEX QTRAP 6500 or equivalent
Ionization Mode ESI Positive
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions To be determined empirically for this compound.

Visualizing the Workflow

Caption: A generalized workflow for the analysis of this compound.

Safety and Toxicological Profile

Pirimiphos-ethyl and its oxon metabolite are toxic compounds that act as cholinesterase inhibitors.[1] Acute exposure can lead to a range of symptoms, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death.[1] Chronic exposure may lead to long-term neurological effects.

Handling Precautions:

  • Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[4][5][6]

  • Work in a designated area for handling toxic substances.

  • Have an emergency plan in place for accidental exposures, including immediate access to first aid and medical attention.

Conclusion

The accurate quantification of this compound is a critical task in ensuring food safety, environmental protection, and in toxicological research. The foundation of reliable analysis rests upon the use of high-quality Certified Reference Materials from accredited providers. This guide has provided a framework for sourcing these essential materials and has outlined detailed, scientifically-grounded protocols for their analysis using GC-MS/MS and LC-MS/MS. By adhering to these methodologies and maintaining a strong commitment to quality assurance and safety, analytical laboratories can confidently generate data that is both accurate and defensible.

References

  • ISO Guide 34:2009 General requirements for the competence of reference material producers. International Organization for Standardization. [Link]

  • PubChem. Pirimiphos-Ethyl. National Center for Biotechnology Information. [Link]

  • Chem Service. SAFETY DATA SHEET - Pirimiphos-methyl. [Link]

  • NJ Department of Health. HAZARD SUMMARY - PIRIMIPHOS ETHYL. [Link]

  • CRM LABSTANDARD. Pirimiphos-Ethyl. [Link]

  • DC Chemicals. Pirimiphos-ethyl|23505-41-1|MSDS. [Link]

  • Determination of pesticide residues in rice and wheat by GC-MS/MS and LC-MS/MS. National Food Institute, Technical University of Denmark. [Link]

  • WHO SPECIFICATIONS AND EVALUATIONS FOR PUBLIC HEALTH PESTICIDES PIRIMIPHOS-METHYL. World Health Organization. [Link]

  • Common Name: PIRIMIPHOS ETHYL HAZARD SUMMARY. New Jersey Department of Health and Senior Services. [Link]

  • CRM LABSTANDARD. Pirimiphos-Ethyl. [Link]

  • Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Shimadzu. [Link]

  • PubChem. Pirimiphos-Ethyl. National Center for Biotechnology Information. [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]

  • Chem-Lab NV. This compound standard solution. [Link]

  • Application of GC-MS/MS for Pesticide Residues Analysis in Routine Food Control – Comparison of SIM and MRM. [Link]

  • LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice. AZoM. [Link]

  • FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES PIRIMIPHOS-METHYL. Food and Agriculture Organization of the United Nations. [Link]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. National Center for Biotechnology Information. [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. The University of Manchester. [Link]

  • Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. [Link]

  • An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Shimadzu. [Link]

Sources

Application Note & Protocol: High-Sensitivity Quantification of Pirimiphos-ethyl-oxon using a Certified Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of pirimiphos-ethyl-oxon as an analytical standard for quantitative analysis. Pirimiphos-ethyl is a widely used organothiophosphate insecticide whose primary toxicological significance stems from its metabolic activation to the corresponding oxon analog, this compound. This oxon is a potent inhibitor of acetylcholinesterase (AChE), making its detection and quantification critical for environmental monitoring, food safety analysis, and toxicological research.[1][2][3][4] This guide details the essential physicochemical properties, safety precautions, and step-by-step protocols for the preparation of standard solutions and their application in a gas chromatography-tandem mass spectrometry (GC-MS/MS) workflow, aligned with principles found in established regulatory methods such as US EPA 8141B.[5][6][7]

Introduction: The Significance of this compound

Pirimiphos-ethyl (CAS: 23505-41-1) is a broad-spectrum insecticide and acaricide used to protect crops, stored grains, and in public health applications.[8][9] Like other organothiophosphates, its insecticidal activity and mammalian toxicity are primarily mediated by its metabolic conversion from the parent thion (P=S) form to the highly active oxygen analog, or oxon (P=O).

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Metabolic activation of Pirimiphos-ethyl to its toxic oxon analog.

This bioactivation process means that monitoring for the parent compound alone is insufficient for a complete risk assessment. The oxon metabolite is often more toxic but less stable, necessitating robust and sensitive analytical methods for its detection at trace levels.[10] The availability of a high-purity, certified analytical standard is the cornerstone of generating accurate, reproducible, and legally defensible quantitative data.

Physicochemical and Safety Data

Accurate handling, storage, and solution preparation depend on a clear understanding of the standard's properties. While this compound is a critical metabolite, a unique CAS number is not widely listed in public databases. The information below is based on the known structure derived from the parent compound, pirimiphos-ethyl, and data from analogous organophosphate oxons. Laboratories must refer to the Certificate of Analysis (CoA) provided by the standard supplier for definitive, lot-specific information.[9][11]

PropertyValueSource / Method
Chemical Name O-(2-(Diethylamino)-6-methyl-4-pyrimidinyl) O,O-diethyl phosphateIUPAC
Synonyms Pirimiphos-ethyl oxygen analog, PO-Pirimiphos-ethyl---
CAS Number Not widely assigned. Refer to supplier's CoA.---
Molecular Formula C₁₃H₂₄N₃O₄PCalculated
Molecular Weight 317.32 g/mol Calculated
Format Typically supplied as a neat solid or in a certified solution.[11]
Storage Temperature 2-8°C or as specified by the manufacturer to ensure stability.[11][12]
Stability Prone to hydrolysis, especially under acidic or basic conditions.[13][13]

Safety & Handling: this compound, as a potent acetylcholinesterase inhibitor, must be treated as highly toxic .[2]

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear nitrile gloves, a lab coat, and safety glasses.[12]

  • Handling: Avoid inhalation of dust (if neat) or aerosols from solutions. Avoid all skin contact.[2]

  • Disposal: Dispose of all waste (unused solutions, contaminated vials, PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Spill Response: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[14]

Protocol 1: Preparation of Analytical Standard Solutions

The accuracy of all subsequent quantitative work is founded upon the correct preparation of the stock and working standards. Use high-purity (e.g., HPLC or pesticide-grade) solvents and Class A volumetric labware.[15][16]

3.1. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

Causality: A concentrated primary stock is prepared in a non-volatile solvent (if possible) to maximize long-term stability. Weighing a neat standard provides the most accurate starting concentration.

  • Equilibration: Allow the sealed vial of neat this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh approximately 10 mg of the neat standard into a 10 mL volumetric flask. Record the weight to at least four decimal places (e.g., 0.0100 g).

  • Dissolution: Add a small amount (2-3 mL) of high-purity solvent (e.g., Acetone or Ethyl Acetate) to the flask. Gently swirl to dissolve the standard completely.

  • Dilution: Once fully dissolved, bring the flask to the 10 mL mark with the same solvent.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer & Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap.[17] Label clearly with the compound name, concentration, solvent, preparation date, and expiry date (e.g., 6 months when stored at ≤ -18°C).

3.2. Preparation of Intermediate and Working Calibration Standards

Causality: Serial dilution is performed to create a range of concentrations that will bracket the expected concentration of the analyte in the final sample extracts. This range is used to build the instrument's calibration curve.

  • Intermediate Standard (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the analysis solvent (e.g., Acetone or Hexane).

    • Cap and invert to mix thoroughly. This standard is now ready for creating working solutions or for spiking quality control samples.

  • Working Calibration Standards (e.g., 10 - 500 ng/mL):

    • Prepare a series of volumetric flasks (e.g., 1 mL).

    • Perform serial dilutions from the 10 µg/mL intermediate standard to achieve the desired calibration points. For example, to make a 100 ng/mL standard in a 1 mL final volume, add 10 µL of the 10 µg/mL intermediate standard and dilute to 1 mL.

    • Prepare a solvent blank containing only the final dilution solvent.

Protocol 2: Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol outlines a general approach for the analysis of this compound in a water matrix using Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by GC-MS/MS analysis. This method provides excellent sensitivity and selectivity.[18][19]

4.1. Sample Preparation: Solid Phase Extraction (SPE)

Causality: SPE is used to isolate the analyte of interest from the complex sample matrix (e.g., water, soil extract) and to concentrate it, thereby increasing the method's sensitivity and reducing instrument contamination.[18]

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 2 x 5 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 20 minutes. This step is critical to remove residual water, which can interfere with GC analysis.

  • Elution: Elute the trapped analytes by passing 2 x 4 mL of ethyl acetate through the cartridge into a collection tube.

  • Concentration: Evaporate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen at 40°C. Reconstitute to a final volume of 1 mL with the analysis solvent (e.g., acetone).[18] The sample is now ready for injection.

4.2. Instrumental Analysis: GC-MS/MS Parameters

Causality: The use of a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity. It monitors specific precursor-to-product ion transitions unique to this compound, minimizing the likelihood of false positives from matrix interferences.

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentA robust and widely used platform for pesticide analysis.
Injector Split/Splitless (SSL) at 250°CSSL provides good sensitivity. A deactivated liner is crucial to prevent analyte degradation.[5]
Injection Mode 1 µL, Pulsed SplitlessMaximizes transfer of analyte to the column for trace analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent 5% phenyl-methylpolysiloxane)A common, robust column for separating a wide range of pesticides.[5]
Oven Program 70°C (hold 2 min), ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C (hold 5 min)Optimized to provide good peak shape and separation from other potential contaminants.
MS System Agilent 7000 Series Triple Quadrupole or equivalentProvides MS/MS capability for high selectivity.
Ion Source Electron Ionization (EI) at 70 eV, 280°CStandard ionization technique for GC-MS.
Quadrupole Temp 150°CStandard operating temperature.
MRM Transitions Precursor Ion (m/z): 317.1 Product Ions (m/z): Quantifier: 289.1, Qualifier: 182.1 (Example values)These transitions must be empirically determined by infusing the standard to find the most intense and stable ions.

dot graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Overall analytical workflow from standard preparation to final quantification.

Quality Control and Data Validation

A robust analytical method requires a self-validating system to ensure trustworthiness.

  • Calibration Curve: Analyze the working standards to generate a calibration curve. A linear fit with a correlation coefficient (r²) of >0.995 is typically required.

  • Solvent Blank: An injection of the solvent blank should show no peak at the retention time of this compound, ensuring no contamination.

  • Laboratory Control Sample (LCS): A clean matrix (e.g., reagent water) spiked with a known concentration of the standard (e.g., 100 ng/mL). The recovery should typically be within 70-130%.

  • Matrix Spike/Spike Duplicate (MS/MSD): An aliquot of a real sample is spiked with a known amount of standard. This assesses matrix effects (suppression or enhancement) on the analyte recovery.

  • Confirmation: Analyte identification should be based on both the retention time (typically within ±0.1 min of a calibration standard) and the ion ratio between the quantifier and qualifier MRM transitions (typically within ±30% of the ratio observed in the standards).

References

  • Analysis of Organophosphorus Pesticides by GC. Thermo Fisher Scientific.
  • EPA 8141 Organophosphorus Pesticide Testing in Agriculture.
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).
  • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. UCT, Inc.
  • Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B. OI Analytical.
  • Pesticide Residue Testing – Accurate Standard Prepar
  • Pirimiphos-methyl in Drinking-water.
  • Pirimiphos ethyl. Xcess Biosciences.
  • Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957.
  • Common Name: PIRIMIPHOS ETHYL. New Jersey Department of Health.
  • Pirimiphos-methyl (WHO Pesticide Residues Series 4). Inchem.org.
  • Effects of pirimiphos-methyl (an organophosphate insecticide)
  • ANALYTICAL METHODS.
  • Pirimiphos-ethyl PESTANAL, analytical standard. Sigma-Aldrich.
  • Pirimiphos-ethyl - PESTANAL®, analytical standard. Sigma-Aldrich.
  • Analytical Standards for Pesticide Analysis. SPEX CertiPrep.
  • Pirimiphos-ethyl|23505-41-1|MSDS. DC Chemicals.
  • Pirimiphos-ethyl (Ref: PP211). AERU, University of Hertfordshire.
  • GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS.
  • PIRIMIFOS-ETHYL. CAMEO Chemicals, NOAA.

Sources

Application Notes and Protocol for the Analysis of Pirimiphos-Ethyl-Oxon Residue in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance and Analytical Challenge of Pirimiphos-Ethyl-Oxon

Pirimiphos-ethyl is a broad-spectrum organophosphate insecticide and acaricide used to control a wide range of pests in agricultural and horticultural settings. In the soil environment, pirimiphos-ethyl can undergo transformation to its oxygen analog, this compound. This transformation involves the oxidative desulfuration of the parent compound, replacing the thione (P=S) group with an oxon (P=O) group. This conversion is of significant toxicological concern as the oxon analogue is often a more potent inhibitor of the enzyme acetylcholinesterase, leading to increased toxicity. Therefore, the sensitive and accurate determination of this compound residues in soil is crucial for environmental monitoring, risk assessment, and ensuring food safety.

Soil, as a complex and heterogeneous matrix, presents a considerable analytical challenge for the determination of pesticide residues.[1] The presence of organic matter, minerals, and a diverse microbial population can lead to strong analyte-matrix interactions, making efficient extraction difficult. Furthermore, co-extracted matrix components can interfere with instrumental analysis, causing signal suppression or enhancement and potentially leading to inaccurate quantification.

This application note provides a detailed and robust protocol for the analysis of this compound in soil, leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by instrumental determination using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind each experimental step is explained to provide a deeper understanding of the methodology, and the protocol is designed to be self-validating through rigorous quality control measures.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Ethyl Acetate (EtOAc), Methanol (MeOH), all HPLC or pesticide residue grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent. All reagents should be of analytical grade.

  • Standards: Certified reference standard of this compound. A certified reference standard of a suitable internal standard (e.g., triphenyl phosphate (TPP) or an isotopically labeled analogue of the analyte).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, 50 mL and 15 mL polypropylene centrifuge tubes, syringe filters (0.22 µm), evaporator (e.g., nitrogen evaporator or rotary evaporator).

Experimental Workflow Overview

The overall analytical workflow for the determination of this compound in soil is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Soil Sample Collection & Homogenization s2 Weighing & Hydration s1->s2 s3 QuEChERS Extraction s2->s3 s4 Dispersive SPE Cleanup s3->s4 s5 Final Extract Preparation s4->s5 a1 GC-MS/MS or LC-MS/MS s5->a1 d1 Quantification & Confirmation a1->d1

Caption: Workflow for this compound Analysis in Soil.

Detailed Protocol

Part 1: Sample Preparation using the QuEChERS Method

The QuEChERS method has become a standard for pesticide residue analysis in various matrices due to its simplicity, speed, and effectiveness.[2][3] The following protocol is a modified version of the original QuEChERS method, optimized for the complexities of soil samples.

1.1. Sample Homogenization and Weighing:

  • Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove stones and large debris. This ensures a homogenous and representative sample.

  • Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene centrifuge tube. For soils with low moisture content, a pre-hydration step is crucial for efficient extraction.[4] Add 8 mL of ultrapure water to the soil, vortex for 1 minute, and allow it to stand for 30 minutes to ensure thorough hydration. This step improves the partitioning of the analyte from the soil matrix into the extraction solvent.

1.2. Extraction:

  • To the hydrated soil sample, add 10 mL of acetonitrile. Acetonitrile is the preferred solvent in QuEChERS due to its ability to extract a wide range of pesticides and its partial miscibility with water, which facilitates phase separation upon the addition of salts.[2]

  • Add the internal standard solution at this stage to compensate for any analyte loss during sample preparation and for variations in instrument response.

  • Add the QuEChERS extraction salts. A common formulation is 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.[3] Magnesium sulfate aids in the phase separation between the aqueous and organic layers and absorbs excess water. The citrate buffer system helps to maintain a stable pH, which is important for the stability of pH-sensitive pesticides.

  • Immediately cap the tube and vortex vigorously for 1 minute. This ensures a thorough mixing of the sample, solvent, and salts, leading to an efficient extraction of the analyte.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile layer (supernatant) from the soil and aqueous layers.

1.3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • The supernatant from the extraction step contains co-extracted matrix components that can interfere with the analysis. A dSPE cleanup step is employed to remove these interferences.[5]

  • Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.

    • PSA (Primary Secondary Amine) is effective in removing organic acids, fatty acids, and some sugars.

    • C18 (Octadecylsilane) is used to remove non-polar interferences such as lipids.

    • Anhydrous MgSO₄ is added to remove any remaining water from the extract.

  • Vortex the tube for 30 seconds to ensure intimate contact between the extract and the sorbents.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbents.

  • The resulting supernatant is the cleaned-up extract ready for instrumental analysis.

Part 2: Instrumental Analysis

The choice between GC-MS/MS and LC-MS/MS will depend on the polarity and thermal stability of this compound. As an oxon, it is more polar than its parent thion compound and may be susceptible to thermal degradation in a hot GC inlet. Therefore, LC-MS/MS is often the preferred technique. However, with careful optimization of the GC inlet conditions, GC-MS/MS can also provide excellent results.

2.1. GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS).

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the final extract in splitless mode. The inlet temperature should be optimized to ensure efficient transfer of the analyte without causing thermal degradation (a starting point of 250 °C is recommended).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program: An example program is: initial temperature of 70 °C held for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 5 °C/min to 280 °C, and hold for 5 minutes. This program should be optimized to ensure good chromatographic separation of the analyte from any remaining matrix components.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The molecular weight of this compound is approximately 317.32 g/mol . The precursor ion ([M]+•) would be m/z 317. Likely product ions would result from the fragmentation of the phosphate ester and pyrimidine ring. Proposed MRM transitions are provided in the table below. It is imperative to confirm these transitions by analyzing a certified reference standard of this compound.

2.2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and methanol (or acetonitrile), both containing 0.1% formic acid and 5 mM ammonium formate to enhance ionization.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion would be the protonated molecule ([M+H]+) at m/z 318. Product ions would be similar to those observed in GC-MS/MS. Proposed MRM transitions are provided in the table below. Confirmation with a certified standard is essential.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound318 ([M+H]+)To be determined experimentallyTo be determined experimentallyTo be optimized

Note: The exact m/z values for product ions and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Data Analysis and Quality Control: Ensuring Trustworthiness

A robust analytical method requires a comprehensive quality control system to ensure the reliability and accuracy of the results.[6]

3.1. Calibration:

  • A matrix-matched calibration curve should be prepared to compensate for matrix effects (signal suppression or enhancement).[4] This is achieved by spiking blank soil extracts with known concentrations of the this compound standard.

  • The calibration curve should consist of at least five concentration levels, bracketing the expected concentration range of the samples.

  • The linearity of the calibration curve should be evaluated, with a correlation coefficient (r²) of ≥ 0.99 being acceptable.

3.2. Method Validation:

The method should be validated according to established guidelines to demonstrate its fitness for purpose. Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy (Recovery): Determined by analyzing blank soil samples spiked with known concentrations of this compound at three different levels (e.g., low, medium, and high). The average recovery should be within the range of 70-120%.

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate analyses of spiked samples. The RSD should typically be ≤ 20%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

Table 2: Example Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (Recovery)70 - 120%
Precision (RSD)≤ 20%
Limit of QuantificationTo be determined based on project requirements

3.3. Quality Control Samples:

  • Method Blank: A blank soil sample that is carried through the entire analytical procedure to check for contamination.

  • Spiked Blank: A blank soil sample spiked with a known concentration of this compound to monitor the performance of the method.

  • Duplicate Sample: A second aliquot of a field sample that is analyzed to assess the precision of the entire method.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound residues in soil. By employing the robust QuEChERS extraction and cleanup procedure followed by sensitive and selective GC-MS/MS or LC-MS/MS analysis, researchers can achieve reliable and accurate quantification of this toxicologically significant metabolite. The emphasis on explaining the rationale behind each step, along with a thorough approach to method validation and quality control, ensures the trustworthiness and scientific integrity of the generated data. Adherence to this protocol will enable researchers, scientists, and drug development professionals to effectively monitor the environmental fate of pirimiphos-ethyl and assess the potential risks associated with its use.

References

  • PubChem. Pirimiphos-ethyl. National Center for Biotechnology Information. [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • González-Curbelo, M. Á., Socas-Rodríguez, B., Herrera-Herrera, A. V., González-Sálamo, J., Hernández-Borges, J., & Rodríguez-Delgado, M. Á. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 26(5), 1413. [Link]

  • Shimadzu. 06-ADC-F-04-EN Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. [Link]

  • Li, Z., Li, Y., Liu, X., & Song, W. (2019). Analysis of pesticide residues in commercially available chenpi using a modified QuEChERS method and GC-MS/MS determination. PloS one, 14(11), e0225121. [Link]

  • PubChem. Pirimiphos methyl oxon. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Waters. Application of GC-MS/MS for Pesticide Residues Analysis in Routine Food Control – Comparison of SIM and MRM. [Link]

  • Restek. Comprehensive Pesticide Residue Analysis by LC/MS/MS. [Link]

  • National Institute of Standards and Technology. Pirimiphos ethyl. NIST Chemistry WebBook. [Link]

  • European Union Reference Laboratory for Pesticides. Validation Report 12. [Link]

  • SANTE/11312/2021. Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

Sources

Application Notes and Protocols for the Biomonitoring of Human Exposure to Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pirimiphos-ethyl is an organophosphate (OP) insecticide characterized by its broad-spectrum contact and respiratory action.[1] Like other phosphorothioate pesticides, it is not a potent cholinesterase inhibitor in its native form. Instead, it requires metabolic bioactivation within the human body to its oxygen analog, or "oxon" form: pirimiphos-ethyl-oxon.[2][3][4] This oxon is a powerful inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[5][6] Inhibition of AChE leads to the accumulation of acetylcholine at nerve endings, resulting in a state of cholinergic overstimulation that can manifest as a range of symptoms, from headache and dizziness to severe convulsions and respiratory failure.[6][7]

Given the potential for significant toxicity, robust and reliable methods for assessing human exposure are critical for researchers, public health officials, and drug development professionals. Human biomonitoring (HBM) provides a direct measure of the internal dose of a chemical by quantifying the parent compound, its metabolites, or a specific biomarker of effect in biological samples.[8][9][10] This guide provides a comprehensive overview of the scientific principles and detailed protocols for the biomonitoring of this compound exposure in human populations.

Section 1: The Scientific Basis for Biomonitoring

A successful biomonitoring strategy is built upon a thorough understanding of the toxicant's metabolic fate and its mechanism of action. This knowledge allows for the selection of appropriate biomarkers and analytical windows to accurately characterize exposure.

Metabolism and Toxicokinetics

Pirimiphos-ethyl undergoes a critical two-phase metabolic process.

  • Phase I: Bioactivation (Oxidative Desulfuration): The parent pirimiphos-ethyl, a phosphorothioate (P=S), is converted to the highly toxic this compound (P=O). This reaction is primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[3][4][11] The oxon is the biologically active form responsible for AChE inhibition.

  • Phase I & II: Detoxification and Excretion: The this compound is subsequently detoxified through hydrolysis of the phosphate ester bond, cleaving the molecule into dialkylphosphate (DAP) metabolites and a pyrimidine moiety.[12] The primary pyrimidine metabolite is 2-diethylamino-6-methylpyrimidin-4-ol (DEAMPY).[13] These hydrophilic metabolites are then rapidly excreted, primarily in the urine, sometimes after conjugation with glucuronic acid.[12][14]

G PE Pirimiphos-Ethyl (Thion, P=S) PEO This compound (Oxon, P=O) **Active Toxicant** PE->PEO Bioactivation (CYP450 Enzymes) AChE_I Inhibited AChE PEO->AChE_I Phosphorylation (Inhibition) Metabolites Urinary Metabolites: - DEAMPY (Specific) - Dialkylphosphates (Non-specific) PEO->Metabolites Hydrolysis (Detoxification) Urine Excretion (Urine) Metabolites->Urine Elimination AChE_A Active AChE

Metabolic pathway of pirimiphos-ethyl in humans.
Biomarkers of Exposure and Effect

The choice of biomarker depends on the research question, specifically whether the goal is to quantify the internal dose (exposure) or to measure the biological consequence (effect).

Biomarker CategorySpecific AnalyteBiological MatrixWindow of DetectionCausality & Scientific Rationale
Biomarkers of Exposure (Specific) 2-diethylamino-6-methylpyrimidin-4-ol (DEAMPY)UrineShort (1-3 days)A direct hydrolysis product of pirimiphos-ethyl, making it a highly specific indicator of exposure to this particular OP.[12][13]
Biomarkers of Exposure (Non-Specific) Diethylphosphate (DEP), Diethylthiophosphate (DETP)UrineShort (1-3 days)These dialkylphosphates (DAPs) are common metabolites of all ethyl-containing OPs.[15][16] Useful for assessing cumulative OP exposure but not for source attribution.
Biomarkers of Effect Acetylcholinesterase (AChE) ActivityRed Blood Cells (RBCs)Long (up to 3 months)Measures the primary toxicological effect. RBC AChE mirrors the activity in the nervous system. Recovery requires synthesis of new erythrocytes, hence the long window.[7][17]
Biomarkers of Effect Butyrylcholinesterase (BChE) ActivityPlasma / SerumMedium (1-2 weeks)More sensitive to OP inhibition than AChE but less specific.[18] Its faster recovery rate can be useful for monitoring the resolution of an acute exposure event.[7]

Section 2: Pre-Analytical Considerations: Ensuring Sample Integrity

The validity of biomonitoring data is critically dependent on meticulous pre-analytical procedures. Errors in sample collection, handling, or storage can introduce significant variability and compromise results.

Choosing the Right Matrix
  • Urine: This is the preferred matrix for assessing recent exposure to non-persistent pesticides like pirimiphos-ethyl.[8][18] It is non-invasive, abundant, and reflects the rapid clearance of metabolites.[8][19] Spot samples are most common for logistical ease in large studies, with analyte concentrations adjusted for urinary dilution using creatinine levels.[8]

  • Blood (Serum/Plasma): Blood is the matrix of choice for measuring cholinesterase activity, providing a direct assessment of toxic effect.[17][20] While the parent compound and its oxon can be measured in blood, their half-lives are very short, making detection challenging except in cases of acute, high-level poisoning.[21]

Protocol 1: Biological Sample Collection and Handling

Objective: To collect and process human urine and blood samples under standardized conditions to ensure the stability of target analytes.

Materials:

  • Sterile, polypropylene urine collection cups

  • 15 mL and 50 mL polypropylene conical tubes

  • Blood collection tubes:

    • For serum: Serum Separator Tubes (SST)

    • For plasma: Tubes containing lithium heparin or K2-EDTA

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

  • Centrifuge with a swinging-bucket rotor

  • Pipettes and sterile tips

  • Cryogenic storage vials

  • -20°C and -80°C freezers

Procedure: Urine Collection (Spot Sample)

  • Provide the participant with a sterile collection cup and instructions for collecting a mid-stream urine sample.

  • Immediately upon receipt, check the sample for proper labeling (Participant ID, Date, Time).

  • In a well-ventilated area, pipette approximately 10 mL of urine into a labeled 15 mL conical tube.

  • Store the sample upright in a -20°C freezer for short-term storage (<1 week) or transfer to a -80°C freezer for long-term storage.

    • Causality: Freezing at -20°C or below is crucial to halt microbial activity and chemical degradation of the metabolites. Studies have shown OP metabolites are stable for years at -20°C.[22]

Procedure: Blood Collection and Processing

  • Blood should be drawn by a trained phlebotomist.

  • For Serum (BChE): Collect blood into an SST tube. Allow the blood to clot at room temperature for 30-60 minutes.

  • For Plasma (BChE) & RBCs (AChE): Collect blood into a heparin or EDTA tube. Gently invert the tube 8-10 times to mix with the anticoagulant. Do NOT shake. Place on ice immediately.

  • Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C within 2 hours of collection.

    • Causality: Prompt and cooled centrifugation is critical to separate the plasma/serum from the cellular components, preventing hemolysis and analyte degradation.

  • For Serum/Plasma: Carefully pipette the supernatant (serum or plasma) into labeled cryogenic vials, avoiding disturbance of the gel separator or buffy coat.

  • For RBCs: After removing the plasma and buffy coat, wash the remaining packed red cells by resuspending in an equal volume of cold isotonic saline (0.9% NaCl), centrifuging again, and discarding the supernatant. Repeat this wash step two more times. After the final wash, aliquot the packed RBCs into cryovials.

  • Store all aliquots at -80°C until analysis.

Sample TypeShort-Term StorageLong-Term StorageKey Considerations
Urine ≤ 7 days at -20°C> 7 days at -80°CAvoid repeated freeze-thaw cycles.
Serum / Plasma ≤ 24 hours at 4°C> 24 hours at -80°CMust be separated from cells within 2 hours of collection.
Packed RBCs Not recommended> 24 hours at -80°CMust be washed and separated promptly to avoid hemolysis.

Section 3: Analytical Methodologies

The analysis of OP biomarkers requires highly sensitive and specific instrumentation. While older methods relied on gas chromatography (GC) with selective detectors, the current gold standard for urinary metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its superior selectivity and sensitivity for polar, non-volatile compounds.[15][23]

G cluster_workflow Analytical Workflow for Urinary Metabolites Sample 1. Urine Sample (Thaw & Aliquot) Deconjugation 2. Enzymatic Deconjugation (β-glucuronidase) Sample->Deconjugation SPE 3. Solid Phase Extraction (SPE) (Clean-up & Concentration) Deconjugation->SPE Analysis 4. LC-MS/MS Analysis (Separation & Detection) SPE->Analysis Data 5. Data Processing (Quantification) Analysis->Data

General workflow for urinary metabolite analysis.
Protocol 2: Analysis of DEAMPY in Urine via LC-MS/MS

Objective: To quantify the concentration of the specific pirimiphos-ethyl metabolite, 2-diethylamino-6-methylpyrimidin-4-ol (DEAMPY), in human urine.

Principle: This method utilizes enzymatic hydrolysis to free conjugated DEAMPY, followed by solid-phase extraction (SPE) to clean and concentrate the analyte from the complex urine matrix. The purified extract is then analyzed by LC-MS/MS, which provides highly selective and sensitive quantification through chromatographic separation and mass-based detection of specific precursor-to-product ion transitions.

Step 1: Sample Preparation

  • Thaw urine samples, standards, and QC samples to room temperature. Vortex briefly to mix.

  • Pipette 1.0 mL of each sample into a labeled 15 mL polypropylene tube.

  • Add 20 µL of an internal standard solution (e.g., isotopically labeled DEAMPY) to each tube.

  • Add 500 µL of 1.0 M ammonium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia. Vortex gently.

    • Causality: Many metabolites are excreted as water-soluble glucuronide or sulfate conjugates. This enzymatic step is essential to cleave these conjugates, liberating the free metabolite for extraction and ensuring a total (free + conjugated) measurement.[14][19]

  • Incubate the samples in a shaking water bath at 37°C for 4 hours (or overnight).

  • Cool samples to room temperature.

  • Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange cartridge. a. Condition: Pass 3 mL of methanol followed by 3 mL of deionized water through the cartridge. b. Load: Apply the entire hydrolyzed sample to the cartridge. c. Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol. d. Elute: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50) and transfer to an autosampler vial.

Step 2: LC-MS/MS Analysis (Example Parameters)

LC ParameterSettingCausality & Rationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides robust separation of polar to moderately non-polar analytes from matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better analyte ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component used to elute analytes from the reverse-phase column.
Gradient 5% B to 95% B over 8 minutesA gradient elution ensures that analytes with different polarities are effectively separated and results in sharper peaks.
Flow Rate 0.3 mL/minA typical flow rate for analytical LC-MS, balancing speed and separation efficiency.
Injection Volume 5 µLA small volume is sufficient due to the high sensitivity of the MS/MS detector.
MS/MS ParameterSetting (for DEAMPY)Causality & Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+)DEAMPY contains a basic nitrogen atom that is readily protonated, making it ideal for positive mode detection.
Precursor Ion (Q1) m/z 196.1The mass-to-charge ratio of the protonated DEAMPY molecule. This provides the first level of selectivity.
Product Ions (Q3) m/z 125.1 (Quantifier), m/z 97.1 (Qualifier)Specific fragments generated by colliding the precursor ion with a gas. Monitoring two transitions confirms the analyte's identity with high confidence.

Step 3: Quality Control (A Self-Validating System)

  • Calibration Curve: Analyze a set of 8-10 calibration standards prepared in a blank matrix (e.g., synthetic urine) to establish the quantitative range of the assay.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is added to all samples before processing. The IS co-elutes with the analyte and corrects for variations in extraction efficiency and instrument response, ensuring accuracy.

  • Quality Controls (QCs): Prepare blank matrix samples spiked with known concentrations of the analyte (low, medium, high). These are analyzed alongside unknown samples to verify the accuracy and precision of the entire run.

  • Blanks: A matrix blank (no analyte, no IS) and a method blank (no analyte, with IS) are included to check for contamination from reagents or carryover from previous samples.

Protocol 3: Analysis of Cholinesterase (ChE) Activity

Objective: To measure the activity of AChE in red blood cells and BChE in plasma/serum as a biomarker of OP effect.

Principle: The most common method is a spectrophotometric assay based on the Ellman reaction. The cholinesterase in the sample hydrolyzes a substrate (e.g., acetylthiocholine), producing thiocholine. The thiocholine then reacts with a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, which is measured by a spectrophotometer at 412 nm. The rate of color change is directly proportional to the enzyme activity.

Procedure (General Outline):

  • Prepare RBC hemolysate from washed, packed RBCs or use plasma/serum samples directly.

  • Dilute samples to an appropriate concentration in phosphate buffer.

  • In a 96-well plate or cuvette, add the sample, DTNB reagent, and buffer.

  • Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE).

  • Immediately place the plate/cuvette in a spectrophotometer capable of kinetic reads at 412 nm and 37°C.

  • Record the change in absorbance over time (e.g., for 5 minutes).

  • Calculate the rate of reaction (ΔAbs/min) and convert it to enzyme activity units (U/L or U/g Hb) using the molar extinction coefficient of the product.

Section 4: Data Interpretation and Reporting

  • Urinary Metabolites: For spot urine samples, it is standard practice to correct for urine dilution by dividing the analyte concentration by the urinary creatinine concentration, reporting the result as µg/g creatinine.[8] These values can then be compared to population reference ranges (e.g., from the CDC's National Health and Nutrition Examination Survey - NHANES) to understand where an individual's exposure level falls relative to the general population.

  • Cholinesterase Activity: Interpretation is most powerful when a pre-exposure baseline value for the individual is available.[24] A reduction of 25-30% or more from an individual's baseline AChE activity is considered a significant indicator of overexposure, even if the value is within the "normal" laboratory reference range.[6][7] In the absence of a baseline, results are compared to the laboratory's reference range, but this is less sensitive due to wide inter-individual variability.[24] It is also crucial to consider the differential recovery rates: plasma BChE activity may return to normal within weeks, while RBC AChE can remain depressed for 1-3 months until new red blood cells are synthesized.[7]

Conclusion

The biomonitoring of this compound is a multi-faceted process that requires a strong foundation in its metabolic pathways and toxicological mechanisms. A comprehensive assessment strategy effectively combines the use of biomarkers of exposure and effect. The measurement of the specific urinary metabolite DEAMPY via LC-MS/MS provides a highly sensitive and specific tool for quantifying recent internal dose. This data is powerfully complemented by the measurement of RBC AChE and plasma BChE activity, which offers a direct window into the primary biological effect of the exposure. By adhering to rigorous, validated protocols for sample collection, handling, and analysis, researchers and public health professionals can generate high-quality, reliable data to accurately assess human exposure and its potential health risks.

References

  • Title: Human CYP2C9 Metabolism of Organophosphorus Pesticides and Nerve Agent Surrogates Source: National Center for Biotechnology Information URL: [Link]

  • Title: Effect of Temperature and Pirimiphos Methyl on Biochemical Biomarkers in Chironomus riparius Meigen Source: ResearchGate URL: [Link]

  • Title: 4.18 Pirimiphos-methyl (086)(R) Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4) Source: INCHEM URL: [Link]

  • Title: Urinary metabolites of organophosphate and pyrethroid pesticides in children from an Italian cohort (PHIME, Trieste) Source: PubMed URL: [Link]

  • Title: Analytical methods for human biomonitoring of pesticides. A review Source: ScienceDirect URL: [Link]

  • Title: Assessment of exposure to pesticides: residues in 24 h duplicate diets versus their metabolites in 24 h urine using suspect screening and target analysis Source: PubMed Central (PMC) URL: [Link]

  • Title: Organophosphate metabolites in urine samples from Danish children and women Source: The Danish Environmental Protection Agency URL: [Link]

  • Title: HAZARD SUMMARY: PIRIMIPHOS ETHYL Source: New Jersey Department of Health URL: [Link]

  • Title: Pirimiphos-ethyl (Ref: PP211) Source: University of Hertfordshire's Agriculture & Environment Research Unit (AERU) URL: [Link]

  • Title: Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine Source: MDPI URL: [Link]

  • Title: Analytical methods for human biomonitoring of pesticides. A review Source: PubMed URL: [Link]

  • Title: A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status Source: PubMed Central (PMC) URL: [Link]

  • Title: Sources of exposure to and public health implications of organophosphate pesticides Source: SciELO - Saúde Pública URL: [Link]

  • Title: Toxicological Profile for Chlorpyrifos Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

  • Title: Analytical methods for determination of pesticides: An Overview Source: International Organization of Scientific Research (IOSR) URL: [Link]

  • Title: Analytical methods for human biomonitoring of pesticides. A review Source: ResearchGate URL: [Link]

  • Title: Biomonitoring of exposure to pesticides Source: ResearchGate URL: [Link]

  • Title: Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay Source: PubMed URL: [Link]

  • Title: A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status Source: Frontiers URL: [Link]

  • Title: Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects Source: PubMed URL: [Link]

  • Title: Analytical Methods of Biological Monitoring for Exposure to Pesticides: Recent Update Source: ResearchGate URL: [Link]

  • Title: The Human Metabolism of Organophosphorothionate Pesticides: Consequences for Toxicological Risk Assessment Source: ResearchGate URL: [Link]

  • Title: Organophosphate pesticide metabolite concentrations in a pregnancy cohort: daily variability, and predictors of exposure Source: PubMed URL: [Link]

  • Title: Processing and Storage of Samples for Metabolomics Assays Source: West Coast Metabolomics Center URL: [Link]

  • Title: Medical Case Profiles - Biomarkers of Exposure: Organophosphates Source: National Pesticide Information Center URL: [Link]

  • Title: Emerging analytical techniques for analysis of pesticides Source: ScienceDirect URL: [Link]

  • Title: Appendix E: Effects of Long-Term Exposure to Organophosphate Pesticides in Humans Source: National Academies Press URL: [Link]

  • Title: The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Biomonitoring and biomarkers of organophosphate pesticides exposure – state of the art Source: Annals of Agricultural and Environmental Medicine URL: [Link]

  • Title: Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon Source: PubMed URL: [Link]

  • Title: Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 5 Organophosphates Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chlorpyrifos Acute Fatal Poisoning in Humans: Analysis of Whole Blood Samples by a Validated High-Performance Thin-Layer Chromatography Source: Juniper Publishers URL: [Link]

  • Title: Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site Source: PubMed URL: [Link]

  • Title: Comprehensive Biomarker Assessment of Pesticide Exposure and Telomere Attrition in Mexican Children from Agricultural Communities Source: MDPI URL: [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pirimiphos-ethyl is an organothiophosphate insecticide whose metabolic activation in biological systems and the environment leads to the formation of pirimiphos-ethyl-oxon, a significantly more toxic acetylcholinesterase inhibitor. The accurate and sensitive detection of this oxon metabolite is critical for ensuring food safety and monitoring environmental contamination. This application note presents a robust protocol for the identification of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The method leverages the high mass accuracy and resolving power of Orbitrap or Q-TOF technology to provide unambiguous identification, even in complex matrices. We detail a complete workflow, from sample preparation using the QuEChERS methodology to data analysis and confirmation according to established analytical guidelines.

Introduction: The Analytical Challenge

Pirimiphos-ethyl is a widely used broad-spectrum insecticide and acaricide.[1][2] Its primary mode of action involves the inhibition of the acetylcholinesterase (AChE) enzyme. However, the environmental or metabolic transformation of the parent phosphorothioate (P=S) to its phosphate analog (P=O), known as this compound, results in a compound with substantially higher toxicity due to its enhanced ability to inhibit AChE. Therefore, monitoring for the presence of this compound is arguably more critical for toxicological risk assessment than monitoring the parent compound alone.

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of pesticide residues.[3][4] Unlike triple quadrupole (QqQ) systems that rely on pre-selected reaction monitoring, HRMS instruments like TOF and Orbitrap acquire full-scan spectra at high resolution (e.g., >25,000 FWHM) and mass accuracy (< 5 ppm).[3] This capability allows for the confident identification of target compounds based on their exact mass, as well as retrospective analysis of data for previously unidentified contaminants.[4] This guide provides a comprehensive, field-proven methodology for leveraging LC-HRMS for the definitive identification of this compound.

Principle of the Method

The analytical workflow is a multi-stage process designed for maximum selectivity and sensitivity.

  • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed.[5][6] This technique effectively extracts a broad range of pesticides from complex food matrices while minimizing co-extractives that could interfere with analysis.

  • Liquid Chromatographic Separation: The sample extract is injected into a Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates this compound from other matrix components based on its physicochemical properties before it enters the mass spectrometer.

  • HRMS Detection & Identification: The analyte is ionized, typically by heated electrospray ionization (HESI), and its mass-to-charge ratio (m/z) is measured with high accuracy. Data is acquired in both full-scan mode to determine the precursor ion mass and in a data-dependent or all-ions fragmentation mode to generate characteristic product ions for structural confirmation.

  • Data Analysis: Identification is confirmed by comparing the retention time, precursor ion accurate mass, and fragmentation spectrum of the suspected analyte in the sample against a certified reference standard.[7]

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile Cleanup Cleanup Extraction->Cleanup d-SPE LC_Separation UHPLC Separation (C18 Column) Cleanup->LC_Separation HRMS_Detection HRMS Detection (Accurate Mass) LC_Separation->HRMS_Detection Data_Analysis Data Analysis HRMS_Detection->Data_Analysis Confirmation Compound Confirmation Data_Analysis->Confirmation RT, m/z, Fragments

Caption: Overall analytical workflow for this compound identification.

Materials and Instrumentation

Reagents and Standards
  • This compound certified reference standard (≥98% purity).[7]

  • Acetonitrile (LC-MS Grade).

  • Methanol (LC-MS Grade).

  • Deionized Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS Grade).

  • Ammonium Formate (LC-MS Grade).

  • QuEChERS Extraction Salts (e.g., EN 15662 packets containing Magnesium Sulfate, Sodium Chloride, Sodium Citrate).[8]

  • Dispersive SPE (d-SPE) Cleanup Salts (e.g., Magnesium Sulfate, PSA - Primary Secondary Amine, C18).

Instrumentation
  • UHPLC System: A system capable of delivering stable gradients at high pressures (e.g., Agilent 1290 Infinity II, Thermo Scientific Vanquish).[9]

  • HRMS System: A high-resolution mass spectrometer such as a Thermo Scientific Q Exactive Orbitrap or Bruker maXis II Q-TOF.[10]

Detailed Protocols

Protocol 1: Preparation of Standards
  • Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard. Dissolve in a 10 mL volumetric flask with acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the primary stock solution with acetonitrile or a relevant solvent mixture. These will be used to determine retention time, fragmentation, and for quantification.

Protocol 2: Sample Preparation (QuEChERS)

This protocol is generalized for a high-moisture commodity like a fruit or vegetable.

  • Homogenization: Weigh 10 g (± 0.1 g) of homogenized sample into a 50 mL polypropylene centrifuge tube. For dry matrices like cereals, use 5 g of sample and add 10 mL of deionized water, allowing it to rehydrate for 30 minutes.[9]

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting-Out: Add the QuEChERS extraction salt packet. Immediately cap the tube and shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous phase, driving the analytes into the organic layer.

  • Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The PSA removes acidic interferences, while C18 removes non-polar interferences like fats.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.

Protocol 3: LC-HRMS Analysis and Data Acquisition

The following tables provide typical starting parameters. These should be optimized for the specific instrument in use.

Table 1: Suggested UHPLC Parameters

Parameter Setting Causality/Justification
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, <2 µm) Provides excellent retention and separation for moderately polar organophosphates.
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid Buffers the mobile phase and promotes efficient protonation in ESI+.
Mobile Phase B Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid Strong organic solvent for eluting the analyte.
Gradient 10% B to 95% B over 10 min, hold 2 min, re-equilibrate A gradient is essential for separating the target analyte from early-eluting polar and late-eluting non-polar matrix components.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks and good sensitivity.
Injection Volume 2-5 µL Balances loading capacity with the need to minimize matrix effects.

| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |

Table 2: Suggested HRMS Parameters (Q Exactive Orbitrap Example)

Parameter Setting Causality/Justification
Ionization Mode Heated Electrospray Ionization (HESI), Positive Organophosphate oxons ionize efficiently in positive mode to form [M+H]⁺ ions.
Spray Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Capillary Temp. 320 °C Aids in desolvation of ions entering the mass spectrometer.
Sheath/Aux Gas 40 / 10 (arb. units) Nebulizes the eluent and helps focus the ion spray.
Acquisition Mode Full MS / dd-MS² (Data-Dependent) Full scan acquires accurate precursor mass, while dd-MS² triggers fragmentation on the most intense ions for confirmation.
Full MS Resolution 70,000 FWHM High resolution is critical to resolve the analyte from matrix interferences and ensure high mass accuracy.
dd-MS² Resolution 17,500 FWHM Provides accurate mass measurements of fragment ions.

| Collision Energy | Stepped NCE (20, 30, 40 eV) | Using multiple collision energies ensures a rich fragmentation spectrum is generated for confident identification. |

Results and Discussion: Criteria for Identification

Unambiguous identification of this compound relies on meeting strict criteria, as outlined in guidelines like SANTE/11945/2015.[9]

Accurate Mass of the Precursor Ion

The elemental composition of this compound is C₁₃H₂₄N₃O₄P. The primary ion observed in positive ESI mode is the protonated molecule, [M+H]⁺.

  • Theoretical Exact Mass [M+H]⁺: 318.15827 Da

  • Identification Criterion: The measured mass in the sample must be within ± 5 ppm of the theoretical exact mass.

Retention Time
  • Identification Criterion: The retention time of the peak in the sample must match that of an authentic standard analyzed in the same sequence within a tolerance of ± 0.1 minutes.

Fragmentation Pattern (MS/MS)

Collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) of the precursor ion (m/z 318.1583) yields characteristic fragment ions. The primary fragmentation involves the cleavage of the P-O bond connecting the diethyl phosphate group to the pyrimidine ring.

Fragmentation cluster_main This compound [M+H]⁺ cluster_frag1 Pyrimidine Moiety [Fragment A] cluster_frag2 Diethyl Phosphate Moiety [Fragment B] parent C₁₃H₂₄N₃O₄P m/z 318.1583 frag1 C₉H₁₆N₃O m/z 182.1293 parent->frag1 Major Fragment frag2 C₄H₁₀O₃P m/z 137.0368 parent->frag2 Minor Fragment

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Pirimiphos-Ethyl-Oxon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of pirimiphos-ethyl-oxon. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your analytical results.

Understanding the Challenge: The Nature of Matrix Effects

In quantitative analysis using techniques like LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These co-extracted compounds can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification of this compound.[1][3][4][5] The primary cause of these effects is the competition between the analyte and co-eluting matrix components for ionization in the mass spectrometer's ion source.[3][6]

The chemical properties of this compound, the active metabolite of the organophosphate insecticide pirimiphos-ethyl, and the complexity of the sample matrix (e.g., agricultural products, biological fluids) contribute to the susceptibility of its analysis to matrix effects.[7][8] Therefore, a robust analytical method requires careful consideration and mitigation of these effects.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the analysis of this compound, providing causative explanations and actionable solutions.

Issue 1: Poor reproducibility and inconsistent recovery of this compound.

Question: My recovery of this compound is highly variable between samples of the same matrix type. What could be the cause, and how can I improve consistency?

Answer: Inconsistent recovery is a classic symptom of uncompensated matrix effects. The variability arises because the composition and concentration of interfering compounds can differ slightly even within the same sample type, leading to varying degrees of ion suppression or enhancement.[3]

Causality Explained: The co-eluting matrix components interfere with the droplet formation and solvent evaporation processes in the electrospray ionization (ESI) source. This competition for charge and surface area on the ESI droplets directly impacts the efficiency of this compound ionization, resulting in fluctuating analytical signals.[6]

Troubleshooting Steps:

  • Evaluate Your Sample Preparation: The first line of defense against matrix effects is a thorough sample cleanup. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in various matrices.[9][10][11]

    • Protocol: A typical QuEChERS protocol involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The choice of d-SPE sorbents is critical for removing specific matrix interferences. For many food matrices, a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments is effective.[10]

  • Implement Matrix-Matched Calibration: To compensate for consistent matrix effects, preparing calibration standards in a blank matrix extract that is representative of your samples is a highly effective strategy.[12][13][14] This approach ensures that the calibration standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.[4][12]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for correcting matrix effects is the use of a SIL-IS for this compound.[15] A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same matrix effects.[6][16] By monitoring the ratio of the analyte to the SIL-IS, variations in ionization are effectively normalized.

Experimental Workflow for Implementing Matrix-Matched Calibration:

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis start Obtain Blank Matrix extract Extract Blank Matrix using QuEChERS start->extract fortify Fortify Blank Extract with this compound Standards extract->fortify series Create a Series of Calibration Standards fortify->series inject_standards Inject Matrix-Matched Standards series->inject_standards quantify Quantify this compound inject_standards->quantify inject_samples Inject Prepared Samples inject_samples->quantify

Caption: Workflow for preparing and analyzing matrix-matched calibration standards.

Issue 2: Significant signal suppression observed for this compound.

Question: I've confirmed significant ion suppression for this compound in my matrix using a post-extraction spike experiment. How can I mitigate this?

Answer: Pronounced ion suppression indicates a high concentration of co-eluting, interfering compounds. Addressing this requires a multi-faceted approach focusing on reducing the amount of matrix components reaching the detector and optimizing the analytical conditions.

Causality Explained: High concentrations of co-eluting compounds, particularly those with high proton affinity in positive ionization mode, can preferentially capture the available charge in the ESI source, leaving fewer ions for the target analyte, this compound.[17]

Troubleshooting Steps:

  • Optimize Chromatographic Separation: Improving the separation between this compound and the interfering matrix components is a powerful strategy.

    • Actionable Advice:

      • Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of this compound. A shallower gradient can often improve separation from closely eluting interferences.[18]

      • Column Chemistry: Experiment with a different column chemistry. If you are using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivity for this compound and the interfering compounds.

  • Dilute the Sample Extract: A simple yet effective method to reduce matrix effects is to dilute the final sample extract.[17][18] This reduces the concentration of both the analyte and the interfering matrix components.

    • Consideration: This approach is only feasible if the sensitivity of your instrument is sufficient to detect the diluted concentration of this compound.

  • Refine the QuEChERS Cleanup: If suppression persists, consider a more rigorous d-SPE cleanup.

    • Recommendation: Increase the amount of PSA and C18 sorbents. For matrices rich in pigments like chlorophyll, adding GCB can be beneficial; however, be aware that GCB can also adsorb planar pesticides, so recovery of this compound should be carefully validated.

Data Presentation: Impact of Cleanup on Matrix Effect

Cleanup StrategyMatrix Effect (%)This compound Recovery (%)
Acetonitrile Extract (no cleanup)-75% (Suppression)65%
d-SPE with PSA and C18-20% (Suppression)85%
d-SPE with PSA, C18, and GCB-5% (Suppression)92%

Note: These are representative values and will vary depending on the specific matrix.

Issue 3: Observing peak shape distortion for this compound.

Question: The chromatographic peak for this compound is broad or tailing. What could be causing this, and how can I improve the peak shape?

Answer: Poor peak shape can be a result of both chromatographic issues and matrix effects. It can compromise both identification and accurate integration of the peak.

Causality Explained:

  • Chromatographic Issues: Mismatched solvent strength between the sample extract and the initial mobile phase can cause peak distortion.[9] If the sample is dissolved in a solvent stronger than the mobile phase, the analyte may not properly focus on the head of the column.

  • Matrix Effects: High concentrations of matrix components can overload the column, leading to peak broadening and tailing for the co-eluting analyte.[3]

Troubleshooting Steps:

  • Solvent Matching: Ensure the solvent composition of your final extract is as close as possible to the initial mobile phase conditions. If your QuEChERS extract is in 100% acetonitrile and your initial mobile phase is highly aqueous, consider evaporating the acetonitrile and reconstituting the residue in the initial mobile phase.[9]

  • Check for Column Overload: Dilute the sample extract and re-inject. If the peak shape improves significantly, it is an indication of column overload due to the matrix.

  • Instrument Maintenance: Ensure your LC system is properly maintained. A partially blocked frit or a void in the column can also lead to poor peak shape.

Logical Relationship Diagram: Troubleshooting Poor Peak Shape

start Poor Peak Shape for this compound solvent_mismatch Is the sample solvent stronger than the initial mobile phase? start->solvent_mismatch sol_match_yes Yes solvent_mismatch->sol_match_yes sol_match_no No solvent_mismatch->sol_match_no column_overload Does diluting the sample improve the peak shape? col_over_yes Yes column_overload->col_over_yes col_over_no No column_overload->col_over_no instrument_issue Is the LC system properly maintained? inst_issue_yes Yes instrument_issue->inst_issue_yes inst_issue_no No instrument_issue->inst_issue_no action_solvent Action: Evaporate and reconstitute in initial mobile phase. sol_match_yes->action_solvent sol_match_no->column_overload end Problem Resolved action_solvent->end action_cleanup Action: Improve sample cleanup or dilute the sample. col_over_yes->action_cleanup col_over_no->instrument_issue action_cleanup->end inst_issue_yes->end action_maintenance Action: Perform system maintenance (check frits, column). inst_issue_no->action_maintenance action_maintenance->end

Caption: A decision tree for troubleshooting poor peak shape in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable range for matrix effect?

A: Ideally, the matrix effect should be between -20% and +20%.[4] Values outside this range indicate significant ion suppression or enhancement that needs to be addressed through improved sample preparation or compensation strategies.

Q2: Can I use a structural analog as an internal standard if a stable isotope-labeled version of this compound is not available?

A: While a SIL-IS is the best choice, a structural analog internal standard can be a viable alternative.[15] However, it is crucial that the analog has very similar physicochemical properties and co-elutes as closely as possible with this compound to experience the same matrix effects.[6] The effectiveness of a structural analog must be thoroughly validated.

Q3: How often should I re-evaluate the matrix effect for my assay?

A: It is good practice to re-evaluate the matrix effect whenever there is a change in the sample source, a significant modification to the sample preparation procedure, or a change in the LC-MS/MS system. For routine analysis, including a quality control sample prepared in the matrix with each batch is recommended to monitor for any drift in performance.

Q4: Are there any specific challenges with the analysis of the "-oxon" metabolite compared to the parent compound, pirimiphos-ethyl?

A: Yes, oxon metabolites are generally more polar than their parent thiophosphate pesticides. This can lead to differences in extraction efficiency and chromatographic retention. Their increased polarity might make them more susceptible to ion suppression from polar matrix components that elute early in a reversed-phase chromatographic run. Therefore, optimizing the QuEChERS extraction and the chromatographic gradient for the specific properties of this compound is essential.

Q5: What is the post-column infusion technique, and how can it help in troubleshooting?

A: The post-column infusion technique is a qualitative method to assess matrix effects across a chromatographic run.[2][18] It involves continuously infusing a standard solution of this compound into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dips or rises in the constant signal of the infused standard indicate regions of ion suppression or enhancement, respectively. This can help in adjusting the chromatographic method to move the elution of this compound to a "cleaner" region of the chromatogram.[2]

References

  • Current time information in Oxfordshire, GB. (n.d.). Google.
  • Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. (2022). FAO AGRIS.
  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI.
  • Matrix-Matched Pesticide Standard Curve Preparation. (2024, May 19). OneLab.
  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). NIH.
  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). IDEAS/RePEc.
  • Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs. (2014, July 17). NIH.
  • Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020, October 20). Restek Resource Hub.
  • Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. (2019). ResearchGate.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). SpringerLink.
  • Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. (n.d.). Shimadzu.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). NIH.
  • Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1). LCGC North America.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
  • Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues i. (2020, August 26). accedaCRIS.
  • STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY. (2010). Vitae.
  • Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. (2022). Anal. Bioanal. Chem. Res.
  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Sigma-Aldrich.
  • Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Target Crops. (2025, August 8). ResearchGate.
  • About the method. (n.d.). QuEChERS.
  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. (n.d.). ResearchGate.
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). MDPI.
  • PESTICIDE RESIDUES. (n.d.). European Pharmacopoeia.
  • Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues. (2020, October 9). accedaCRIS.
  • Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. (n.d.). vscht.cz.
  • Pirimiphos-Ethyl. (n.d.). CRM LABSTANDARD.
  • QuEChERS sample prep. (2022, September 17). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Development of A Multi Residue Method for Determination of Pesticide Residues in Some High Oil Content Agricultural Products. (2024, September 30). Middle East Journal of Applied Sciences.
  • A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. (n.d.). PubMed Central.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent.
  • NEIC Pesticide Sampling Guide. (n.d.). epa nepis.
  • Pirimiphos-Ethyl. (n.d.). CRM LABSTANDARD.
  • Analytical methods for human biomonitoring of pesticides. A review. (n.d.). ScienceDirect.
  • Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. (2025, August 6). ResearchGate.
  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019, January 5). PMC - PubMed Central.
  • Stable Isotope Labelled Compound Reference Materials. (n.d.). LGC Standards.
  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate.

Sources

Technical Support Center: Ensuring the Analytical Stability of Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Analytical Scientists

Welcome to the Technical Support Center. As analytical scientists, we understand that the integrity of our results hinges on the stability of the analyte from the moment of collection to the point of injection. Pirimiphos-ethyl-oxon, the active oxon metabolite of the organophosphate insecticide pirimiphos-ethyl, presents unique stability challenges. Its susceptibility to both chemical and enzymatic degradation can lead to significant analyte loss, resulting in inaccurate quantification and compromised study outcomes.

This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to the common stability issues encountered during the analysis of this compound. We will move beyond simple procedural steps to explain the underlying chemical and biological principles, empowering you to troubleshoot effectively and ensure the highest data quality.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific problems you may encounter during your workflow. Each question is designed to diagnose a potential issue and provide a scientifically grounded, step-by-step solution.

Question 1: "I'm analyzing this compound in blood (plasma/serum) samples, and my recovery is extremely low or non-existent, even in freshly spiked QC samples. What is happening?"

Answer:

This is a classic and critical issue when working with organophosphate oxons in biological matrices. The primary culprit is rapid enzymatic hydrolysis by esterases present in the blood.

Root Cause Analysis: The Role of Blood Esterases

Blood is rich in esterase enzymes, principally Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), which are the primary targets of organophosphate toxicity.[1][2] These enzymes, along with carboxylesterases, readily cleave the phosphate ester bond of this compound, degrading it into inactive molecules before you even begin your extraction.[3] This degradation can occur within minutes of the sample being collected or spiked.

Solution: Immediate and Effective Enzyme Inhibition

To preserve the integrity of this compound, you must inhibit all esterase activity at the point of sample collection.

dot

Caption: Enzymatic degradation pathway of this compound.

Experimental Protocol: Blood Sample Collection with Esterase Inhibitors

  • Prepare Collection Tubes: Before blood draw, add a broad-spectrum esterase inhibitor to your collection tubes (e.g., EDTA or sodium heparin tubes). A common and effective choice is a solution of dichlorvos (another organophosphate) or a specific cholinesterase inhibitor.

    • Rationale: Dichlorvos will irreversibly bind to the active sites of the esterases, effectively "sacrificing" itself to protect your target analyte. The concentration must be sufficient to neutralize all enzyme activity without causing significant analytical interference.

  • Inhibitor Concentration: Prepare a stock solution of dichlorvos in a suitable solvent (e.g., ethanol or DMSO). A final concentration in the blood sample of 10-50 µM is typically effective. This must be optimized and validated for your specific matrix and conditions.

  • Sample Collection: Draw the blood directly into the pre-prepared tube.

  • Immediate Mixing: Gently invert the tube 8-10 times immediately after collection to ensure the inhibitor is thoroughly mixed with the blood.

  • Process Promptly: Centrifuge the sample to separate plasma as soon as possible, ideally under refrigerated conditions (4°C).

  • Storage: Immediately freeze the resulting plasma or serum at -70°C or lower if not proceeding directly to extraction.[4]

Question 2: "My results are inconsistent, and I'm seeing analyte loss in my processed extracts and autosampler vials, especially when samples sit for a few hours. What could be the cause?"

Answer:

Beyond enzymatic degradation, the second major stability threat to this compound is chemical hydrolysis, which is highly dependent on pH and temperature.

Root Cause Analysis: pH-Mediated Alkaline Hydrolysis

Organophosphate esters are susceptible to hydrolysis, a chemical reaction where water cleaves the molecule.[5][6] This reaction is significantly accelerated in alkaline (basic) conditions (pH > 7).[7][8] If your extraction solvents, reconstitution solution, or even the glass surface of your vials are slightly basic, your analyte will degrade over time. The rate of this degradation increases with temperature.[5]

Solution: Strict pH and Temperature Control

Maintaining a slightly acidic environment and keeping samples cold are paramount for preserving this compound post-extraction.

dot

Caption: Critical control points for stabilizing this compound.

Experimental Protocol: pH and Temperature Control Workflow

  • Solvent Preparation: Acidify all aqueous solvents used in your extraction and final reconstitution steps.

    • Add a small amount of a weak acid, such as formic acid or acetic acid , to your water or mobile phase A to achieve a final pH between 5.0 and 6.5. A concentration of 0.1% (v/v) is a common starting point.

    • Rationale: The slightly acidic conditions significantly slow the rate of alkaline hydrolysis, preserving the ester linkage of the analyte.[7][9]

  • Extraction: Perform all extraction steps (e.g., liquid-liquid extraction, solid-phase extraction) promptly and at cool temperatures where possible.

  • Evaporation: If using an evaporation step (e.g., nitrogen blowdown), avoid excessive heat. Use a water bath temperature no higher than 40°C.

  • Reconstitution: Reconstitute the final extract in a solvent mixture that is compatible with your analytical column and buffered to a slightly acidic pH.

  • Autosampler Conditions: Maintain the autosampler at a low temperature, typically 4-10°C , to minimize degradation while samples are queued for injection.

  • Vial Selection: Consider using polypropylene or silanized glass vials to minimize potential analyte adsorption to active sites on standard glass surfaces.

Data Summary: Recommended Stability Conditions

Sample StageParameterRecommended ConditionRationale
Whole Blood/Plasma Enzyme ActivityInhibit immediately with dichlorvos or similar agent.Prevents rapid enzymatic hydrolysis.[1][2]
Storage Temp. (Raw)≤ -70°CMinimizes both enzymatic and chemical degradation.[4]
Processed Extract Solvent pH5.0 - 6.5 (acidified)Prevents rapid alkaline hydrolysis.[6][7]
Storage Temp. (Extract)≤ -20°C (long term), 4°C (short term)Reduces the rate of chemical degradation.[10][11]
Autosampler Vial Temperature4 - 10°CMinimizes degradation while awaiting analysis.
Vial TypePolypropylene or Silanized GlassReduces risk of analyte adsorption.

Frequently Asked Questions (FAQs)

  • Q: What is the primary degradation product of this compound?

    • A: The primary degradation pathway is hydrolysis of the P-O-C (phosphate-ester) bond.[3] This results in the formation of two main products: diethyl phosphate and 2-(diethylamino)-6-methylpyrimidin-4-ol. Both are inactive and will not be detected at the mass transition of the parent compound.

  • Q: How should I store my analytical standards?

    • A: this compound analytical standards, whether neat or in solution, should be stored in a freezer at or below -20°C to ensure long-term stability.[11] They should be stored in tightly sealed containers, protected from light. Always refer to the supplier's Certificate of Analysis for specific storage recommendations.

  • Q: Can I use pirimiphos-ethyl as an internal standard for this compound?

    • A: It is not recommended. While structurally similar, the "thiono" (P=S) form (pirimiphos-ethyl) and the "oxon" (P=O) form (this compound) have different chemical properties, including susceptibility to degradation and ionization efficiency in the mass spectrometer. An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d10).

  • Q: My samples are from a non-biological matrix (e.g., water, soil). Do I still need to worry about stability?

    • A: Yes. While enzymatic degradation is not a concern, pH-mediated hydrolysis is still a major factor.[9] Environmental water samples can have a pH greater than 7, which will promote degradation.[7] It is crucial to measure the pH of your sample upon collection and adjust it to a slightly acidic range (pH 5-6.5) if necessary. Store all environmental samples cold (e.g., 4°C) and in the dark to minimize both chemical and potential microbial degradation.

References

  • Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations.
  • University of Missouri Extension. (2002, July 1). Effects of Water pH on the Stability of Pesticides.
  • Greenhouse Product News. (n.d.). Effects of pH on Pesticides.
  • UMass Amherst. (n.d.). Effects of pH on Pesticides and Growth Regulators.
  • Journal of the Geological Society. (2017, March 3). Environmental fate and toxicology of organophosphate pesticides.
  • Michigan State University Extension. (2008, March 18). Effect of water pH on the stability of pesticides.
  • PubMed. (1975). Storage, handling, and preparation of pesticide analytical reference standards.
  • ScholarWorks at University of Montana. (n.d.). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts.
  • World Health Organization (WHO). (n.d.). Pirimiphos-methyl in Drinking-water.
  • Restek. (n.d.). Pirimiphos-ethyl - EZGC Method Translator.
  • PubChem. (n.d.). Pirimiphos-Ethyl.
  • Sigma-Aldrich. (n.d.). Pirimiphos-ethyl - PESTANAL®, analytical standard.
  • ILSI India. (2016, November 16). Storage and Handling of Reference Standards.
  • PubMed. (n.d.). Blood esterase determinations as markers of exposure.
  • PubMed Central. (n.d.). Inhibition of Serum Esterases in Juvenile Rats Repeatedly Exposed to Low Levels of Chlorpyrifos.
  • US EPA. (n.d.). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides.
  • Inchem.org. (n.d.). Pirimiphos-methyl (WHO Pesticide Residues Series 4).
  • National Pesticide Information Center. (n.d.). Storage of Pesticides.
  • Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data.
  • ResearchGate. (2020, October 22). Monitoring of purity and stability of CRMs of multiclass pesticides during prolonged storage before and after expiration.

Sources

Technical Support Center: Optimization of Pirimiphos-Ethyl-Oxon Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tackling the complex challenge of accurately quantifying pirimiphos-ethyl-oxon in high-fat samples. Extracting this moderately polar organophosphate metabolite from matrices rich in lipids—such as edible oils, animal fats, olives, and avocados—presents significant analytical hurdles, including low recovery, severe matrix effects, and potential instrument contamination.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and a rationale-driven approach to method development. We will explore the causality behind experimental choices, ensuring you can build robust, self-validating methods tailored to your specific application.

Part 1: Troubleshooting Guide

This section addresses the most common problems encountered during the extraction of this compound from fatty matrices in a direct question-and-answer format.

Q1: I'm experiencing low and inconsistent recovery of this compound from my oil sample. What are the likely causes and how can I improve it?

A1: Low recovery is the most frequent issue when working with fatty matrices. The primary cause is the analyte's partitioning behavior; lipophilic compounds prefer to remain in the fat layer rather than partitioning into the extraction solvent.[1][2] While this compound is more polar than its parent compound, pirimiphos-ethyl, it can still be sequestered by the lipid phase.

Causality & Solutions:

  • Inadequate Solvent-to-Sample Ratio: A low volume of extraction solvent (typically acetonitrile) cannot efficiently extract the analyte from a large mass of fat. The solvent quickly becomes saturated with co-extracted lipids, hindering its interaction with the target analyte.

    • Solution: Increase the solvent-to-sample ratio. Instead of a typical 1:1 ratio (e.g., 10 g sample to 10 mL acetonitrile), try ratios of 2:1 or even 3:1.[2] For very high-fat samples (>20% fat), reducing the initial sample weight to 1-5 grams while maintaining a higher solvent volume (e.g., 15-20 mL) is a highly effective strategy.[2][3]

  • Inefficient Phase Separation: The presence of lipids can create emulsions, preventing a clean separation between the fatty and acetonitrile layers. This leads to analyte loss and carryover of interferences.

    • Solution: Ensure vigorous shaking after the addition of partitioning salts (e.g., MgSO₄ and NaCl or NaOAc).[1] Centrifugation at a sufficient speed (e.g., >3000 rcf) is critical for breaking emulsions and compacting the sample material.

  • Analyte Degradation: Organophosphates can be susceptible to degradation depending on the pH and temperature of the extraction environment.[4][5]

    • Solution: Use a buffered QuEChERS method (e.g., AOAC or EN versions with acetate or citrate buffers) to maintain a stable pH.[1][6] Additionally, if there is evidence of thermal lability, consider processing samples at reduced temperatures, such as homogenizing frozen samples with dry ice.[4]

  • Loss During Cleanup: Aggressive cleanup sorbents can sometimes adsorb the analyte of interest along with the interferences.

    • Solution: Validate your cleanup step carefully. Test the recovery with and without the d-SPE sorbent using a fortified solvent standard to ensure the sorbent itself is not the source of analyte loss.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low Analyte Recovery Insufficient solvent-to-sample ratio.Decrease sample weight (e.g., 2-5 g) and/or increase solvent volume (e.g., 15-20 mL).[2]
Analyte remains in the lipid phase.Incorporate a low-temperature partitioning ("freezing-out") step to remove lipids before d-SPE.[7]
Analyte degradation.Use a buffered QuEChERS method to control pH; process samples at low temperatures.[1][4]
Inefficient extraction shaking.Ensure vigorous, validated shaking (e.g., 1 minute) to maximize solvent-sample interaction.
Q2: My LC-MS/MS analysis shows significant matrix effects, primarily ion suppression. How can I get cleaner extracts?

A2: Matrix effects are caused by co-extracted components that interfere with the ionization of the target analyte in the mass spectrometer's source.[8][9] In fatty matrices, the main culprits are triglycerides, phospholipids, and fatty acids. These non-volatile compounds coat the ESI droplet, reducing solvent evaporation efficiency and suppressing the signal of the analyte.[9]

Causality & Solutions:

  • Insufficient Lipid Removal: The initial acetonitrile extraction, even when optimized, will always co-extract some lipids.[1][6] A single d-SPE cleanup step may not be sufficient for highly fatty samples.

    • Solution 1: Low-Temperature Partitioning (Freezing-Out): This is a simple, highly effective, and inexpensive step to implement before d-SPE. After the initial extraction and centrifugation, place the acetonitrile supernatant in a freezer (-20°C to -80°C) or a dry ice bath for 30-60 minutes. A significant portion of the lipids will precipitate. Centrifuge the cold extract and decant the supernatant for further cleanup.[7][10]

    • Solution 2: Optimized d-SPE Cleanup: A combination of sorbents is often necessary. C18 is essential for removing non-polar lipids, while PSA targets fatty acids.[1][6] For extremely challenging matrices, consider advanced sorbents like Z-Sep or EMR-Lipid, which are specifically designed for enhanced lipid removal.[7][11]

    • Solution 3: Dilution: Diluting the final extract (e.g., 5- to 10-fold) with the initial mobile phase can significantly reduce the concentration of matrix components, thereby mitigating their effect on ionization.[12] However, this requires an instrument with sufficient sensitivity to detect the diluted analyte.

  • Co-elution of Interferences: Matrix components that elute from the analytical column at the same time as this compound will cause the most severe suppression.

    • Solution: Adjust the chromatographic gradient to better separate the analyte from the bulk of the matrix interferences. A shallower gradient around the elution time of the analyte can often resolve it from interfering peaks.

Decision Workflow for Cleanup Strategy

Cleanup_Strategy Start Start: Acetonitrile Extract Fat_Content Assess Fat Content Start->Fat_Content Low_Fat Low Fat (<2%) Fat_Content->Low_Fat <2% Mod_Fat Moderate Fat (2-15%) Fat_Content->Mod_Fat 2-15% High_Fat High Fat (>15%) Fat_Content->High_Fat >15% Std_dSPE Standard d-SPE (MgSO4 + PSA) Low_Fat->Std_dSPE Fat_dSPE Fat-Targeted d-SPE (MgSO4 + PSA + C18) Mod_Fat->Fat_dSPE Freeze_Step Add Low-Temp Partitioning Step High_Fat->Freeze_Step Check_ME Matrix Effects >20%? Std_dSPE->Check_ME Adv_Sorbent Consider Advanced Sorbent (Z-Sep, EMR-Lipid) Fat_dSPE->Adv_Sorbent If still poor Fat_dSPE->Check_ME Initial Method Freeze_Step->Fat_dSPE Adv_Sorbent->Check_ME Analysis LC-MS/MS Analysis Accept Acceptable Analysis->Accept Check_ME->Analysis No Dilute Dilute Final Extract Check_ME->Dilute Yes Dilute->Analysis

Caption: Decision tree for selecting a cleanup strategy.

Q3: I'm concerned about the stability of this compound during sample processing. What precautions should I take?

A3: Analyte stability is a cornerstone of a reliable method.[4] While this compound is generally stable, organophosphates as a class can be susceptible to hydrolysis under strongly acidic or basic conditions, and some can be sensitive to temperature and light.

Causality & Solutions:

  • pH-Induced Degradation: The pH of the sample matrix can vary significantly. An unbuffered extraction can lead to pH extremes that may degrade the analyte.

    • Solution: Employ a buffered QuEChERS system. The acetate buffering system (EN 15662) maintains a pH around 5.0-5.5, while the citrate buffer (AOAC 2007.01) results in a pH of ~6.0. Both are suitable for preventing base-catalyzed hydrolysis.[1][6]

  • Storage Instability: Analyte degradation can occur during storage of both the initial sample and the final extract.

    • Solution: Store samples frozen (-20°C or below) before analysis to minimize enzymatic activity.[4] Store final extracts in a freezer, and investigate autosampler stability if extracts will sit at room temperature for an extended period.[4] A stability study, where QC samples are analyzed after being stored for set periods, should be part of method validation.[13]

  • Adsorption to Glassware/Plasticware: Active analytes can sometimes adsorb to the surfaces of containers, leading to apparent losses.

    • Solution: Use high-quality, silanized glass vials for final extracts where possible, especially if you observe recovery issues with low-level standards. Polypropylene tubes are generally acceptable for the extraction and d-SPE steps.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the best starting point for extracting this compound from a fatty matrix? QuEChERS, SPE, or another method?

A4: For multi-residue analysis, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is overwhelmingly the recommended starting point.[14][15] Its advantages include high throughput, low solvent consumption, and a simple workflow.[6][15] Traditional solid-phase extraction (SPE) can be effective but is more laborious and time-consuming.[16]

The key is to use a QuEChERS method modified for fatty matrices. A standard QuEChERS protocol designed for fruits and vegetables will fail due to insufficient cleanup. The essential modifications include a fat-targeted d-SPE cleanup and, for high-fat samples, a low-temperature partitioning step.[3][7]

Q5: How do I choose the right combination of d-SPE sorbents for my fatty matrix?

A5: The choice of dispersive solid-phase extraction (d-SPE) sorbents is critical for removing interferences while maximizing analyte recovery. A combination approach is almost always required for fatty samples.

Comparison of Common d-SPE Sorbents
Sorbent Primary Function Mechanism Use Case for Fatty Matrices Caution
MgSO₄ Remove residual waterAnhydrous salt absorbs waterAlways used. Improves partitioning and sorbent performance.[6]Generates heat upon hydration.
PSA Remove organic acids, fatty acids, sugarsWeak anion exchangeHighly recommended. Removes acidic lipid components.[6][14]Can remove some acidic pesticides.
C18 Remove non-polar compounds (lipids)Reverse-phase (hydrophobic) interactionEssential for fatty matrices. Directly targets and removes triglycerides.[1][6]Use in combination with PSA.
GCB Remove pigments (chlorophyll), sterolsPlanar adsorptionUse only if pigments are a major issue.Use with caution. Can adsorb planar analytes; test recovery of this compound.[6][14]
Z-Sep Enhanced lipid and pigment removalZirconia-based, mixed-mode interactionAlternative to C18/PSA for very difficult matrices.[7][11]More expensive than traditional sorbents.
EMR-Lipid Highly selective lipid removalSize exclusion and hydrophobic interactionPremium choice for maximum lipid removal with minimal analyte loss.[7][11]Most expensive option; protocol-specific.

Starting Recommendation: For a typical fatty matrix (e.g., avocado, olive oil), a d-SPE combination of MgSO₄ + PSA + C18 is the most common and effective starting point.[1]

Q6: How do I properly validate my extraction method for fatty matrices according to regulatory guidelines?

A6: Method validation demonstrates that your analytical procedure is fit for its intended purpose. For pesticide residue analysis, laboratories should follow guidelines such as those provided by SANTE (Document No. SANTE/11312/2021) or other relevant regulatory bodies.[4][17][18]

Key Validation Parameters:

  • Specificity/Selectivity: Demonstrate that you can distinguish the analyte from matrix interferences. Analyze at least 5 blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.[4]

  • Linearity & Range: Establish a calibration curve using matrix-matched standards (fortifying blank matrix extract) to compensate for matrix effects. A typical range might be 5-200 ng/g with at least 5 concentration levels.[7]

  • Accuracy (Recovery): Analyze spiked blank matrix samples at a minimum of two levels (e.g., the Limit of Quantification and the expected MRL). The mean recovery should typically be within 70-120%.[3][7]

  • Precision (RSD): Expressed as the Relative Standard Deviation (RSD).

    • Repeatability (Intra-day precision): Analyze replicate spikes (n≥5) on the same day. RSD should be ≤20%.[7]

    • Reproducibility (Inter-day precision): Analyze replicate spikes on different days with different analysts if possible.

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision. This is typically established as the lowest successful validation spike level.[19]

  • Analyte Stability: Assess the stability of this compound in frozen samples and in extracts stored in the autosampler.[4][13]

Part 3: Detailed Experimental Protocols

Protocol 1: Modified QuEChERS Method for High-Fat Matrices (>15%)

This protocol incorporates a low-temperature partitioning step and is suitable for samples like edible oils or high-fat animal tissues.

  • Sample Homogenization:

    • Weigh 2.0 g (± 0.05 g) of the homogenized fatty sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile.

    • Add the appropriate internal standards.

    • Add the contents of a buffered extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate - for citrate buffer).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Low-Temperature Partitioning (Freezing-Out):

    • Transfer the acetonitrile supernatant (top layer) to a clean tube.

    • Place the tube in a freezer at ≤ -20°C for at least 60 minutes.

    • Centrifuge the cold tube at ≥3000 rcf for 5 minutes to pellet the precipitated lipids.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the cold, clear supernatant into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the final extract into an autosampler vial.

    • Acidify with a small amount of formic acid (e.g., 5-10 µL of 5% formic acid in acetonitrile) to improve analyte stability and chromatographic peak shape if necessary.

    • The sample is ready for LC-MS/MS analysis.

Workflow Diagram: Modified QuEChERS for Fatty Matrices

QuEChERS_Workflow A 1. Weigh 2g Sample into 50 mL Tube B 2. Add 15 mL Acetonitrile + Internal Standards A->B C 3. Add QuEChERS Extraction Salts B->C D 4. Shake Vigorously (1 min) & Centrifuge (5 min) C->D E 5. Low-Temp Partitioning Transfer Supernatant, Freeze (-20°C, 60 min) D->E F 6. Centrifuge Cold (5 min) to Pellet Lipids E->F G 7. Transfer 6 mL Supernatant to d-SPE Tube (MgSO4 + PSA + C18) F->G H 8. Vortex (30s) & Centrifuge (5 min) G->H I 9. Transfer to Vial & Analyze by LC-MS/MS H->I

Caption: Modified QuEChERS workflow for high-fat samples.

References

  • Current time information in Oxfordshire, GB. (n.d.). Google.
  • Lehotay, S. J., Maštovská, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International, 88(2), 615–629. Available at: [Link]

  • Wilga, J. (2008). Determination of pesticide residues in food matrices using the QuEChERS methodology. Polish Journal of Food and Nutrition Sciences, 58(3). Available at: [Link]

  • López-García, A., Romero-González, R., Garrido Frenich, A., & Martínez-Vidal, J. L. (2022). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds. Food Chemistry, 386, 132558. Available at: [Link]

  • López-García, A., Romero-González, R., Garrido Frenich, A., & Martínez-Vidal, J. L. (2022). QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds. Food Chemistry, 386, 132558. Available at: [Link]

  • Raynie, D. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International, 20(11). Available at: [Link]

  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881–899. Available at: [Link]

  • Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek Resource Hub. Available at: [Link]

  • Casado, J., Zafra, A., de la Osa, S., & Navalón, A. (2016). Determination of pesticides in edible oils by liquid chromatography-tandem mass spectrometry employing new generation materials for dispersive solid phase extraction clean-up. Journal of Chromatography A, 1463, 38–47. Available at: [Link]

  • Lui, E. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. California Environmental Protection Agency, Department of Toxic Substances Control. Available at: [Link]

  • D'Ascanio, V., & Oliviero, M. (2014). Validation of a method for the determination of pesticides residues in olive oil by GC/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1189. Available at: [Link]

  • European Commission. (2010). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. Document No. SANCO/10684/2009. Available at: [Link]

  • Kardani, F., et al. (2023). Determination of 229 pesticides residue in edible oil samples using conventional quechers method and solid phase microextraction based on monolithic molecularly imprinted polymer fiber and analysis with GC-MS. Scientific Reports, 13(1), 8387. Available at: [Link]

  • Li, Z., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1205. Available at: [Link]

  • Casado, J., Zafra, A., de la Osa, S., & Navalón, A. (2016). Determination of pesticides in edible oils by liquid chromatography-tandem mass spectrometry employing new generation materials for dispersive solid phase extraction clean-up. Journal of Chromatography A, 1463, 38–47. Available at: [Link]

  • Merdassa, A., et al. (2022). Solid-Phase Microextraction—Gas Chromatography Analytical Strategies for Pesticide Analysis. Molecules, 27(20), 7000. Available at: [Link]

  • Semeraro, A., et al. (2015). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. Journal of Chromatography A, 1400, 1-19. Available at: [Link]

  • El-Saeid, M. H., & Al-Dosari, M. S. (2021). Assessing Matrix Effects in LC–MS/MS Analysis of Pesticides in Food Using Diluted QuEChERS Extracts. Molecules, 26(18), 5543. Available at: [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Document No. SANTE/11312/2021. Available at: [Link]

  • Chamkasem, N. (2014). Do you have any recovery issues with lipophilic pesticides? ResearchGate. Available at: [Link]

  • Kim, M., et al. (2022). Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry. Foods, 11(21), 3464. Available at: [Link]

  • Liang, S., et al. (2022). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Environment International, 160, 107073. Available at: [Link]

  • de Freitas, R. S., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of Stored Products Research, 74, 43-48. Available at: [Link]

  • Suneetha, V., & Manjula, G. (2015). Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. International Journal of Pharma and Bio Sciences, 6(2), B1029-B1036. Available at: [Link]

  • de Freitas, R. S., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of Stored Products Research, 74, 43-48. Available at: [Link]

  • Di Muccio, A., et al. (1998). Low-temperature clean-up method for the determination of organophosphorus insecticides in olive oil. Analyst, 123(1), 141-143. Available at: [Link]

  • Bagness, J. E., & Sharples, W. G. (1974). Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations. Analyst, 99(1177), 225-232. Available at: [Link]

  • Palmquist, D. L. (2002). Challenges with fats and fatty acid methods. Journal of Animal Science, 80(E. Suppl. 2), E156-E160. Available at: [Link]

  • Zaitseva, J., & Belykh, A. (2019). A short review of sample preparation methods for the pesticide residue analysis in fatty samples. IOP Conference Series: Earth and Environmental Science, 272, 022131. Available at: [Link]

  • Shukla, P., et al. (2020). Monitoring of purity and stability of CRMs of multiclass pesticides during prolonged storage before and after expiration. Accreditation and Quality Assurance, 25, 417-428. Available at: [Link]

  • Wujcicka, W., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Journal of Clinical Medicine, 11(14), 4066. Available at: [Link]

  • Wujcicka, W., et al. (2022). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Journal of Clinical Medicine, 11(14), 4066. Available at: [Link]

  • Kim, H. J., et al. (2021). Optimization of extracellular matrix extraction from human perirenal adipose tissue. Journal of Korean Medical Science, 36(2), e14. Available at: [Link]

  • de Medeiros, J. L., et al. (2018). OPTIMIZATION OF THE EXTRACTION OF FREE FATTY ACIDS APPLIED TO BIODIESEL PRODUCTION. Brazilian Journal of Chemical Engineering, 35(4), 1199-1212. Available at: [Link]

  • Islam, M. R., et al. (2023). Impact of various extraction methods on fatty acid profile, physicochemical properties, and nutritional quality index of Pangus fish oil. Food Science & Nutrition, 11(5), 2636-2647. Available at: [Link]

  • Rodríguez, I., et al. (2021). An Optimized Method for the Simultaneous Analysis of 16 Lipophilic Marine Toxins Using LC–MS/MS with Solid-Phase Extraction Cleanup in Seafood Matrices. Toxins, 13(9), 600. Available at: [Link]

  • Li, Y., et al. (2023). Low Fatization of High-Fat Surimi-Based Products: Optimization of the Application of Protein Matrix Fat Substitution Methods. Foods, 12(18), 3362. Available at: [Link]

Sources

troubleshooting poor peak shape in pirimiphos-ethyl-oxon chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of pirimiphos-ethyl-oxon. As Senior Application Scientists, we have structured this resource to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Our goal is to empower you to diagnose and resolve issues with poor peak shape, ensuring the accuracy and robustness of your analytical data.

Frequently Asked Questions (FAQs)

Q1: My this compound peak has a poor shape (tailing/fronting). Where should I even begin to troubleshoot?

A1: A systematic approach is crucial to avoid unnecessary changes to your method. Before assuming the column is faulty, start with the simplest and most common sources of error. The first diagnostic step is to determine if the issue affects only your target analyte or all peaks in the chromatogram.[1][2] This distinction is the critical first branch in our troubleshooting workflow.

  • All Peaks Have Poor Shape: This typically points to a system-wide, physical problem occurring before the separation begins.[2] This could be related to the HPLC system, dead volumes, or a major column failure.

  • Only this compound (or a few specific peaks) Has Poor Shape: This strongly suggests a chemical interaction issue between your analyte and the stationary or mobile phase.[1]

The following diagram outlines a logical troubleshooting workflow to guide your investigation.

G cluster_0 Initial Observation cluster_1 Diagnostic Question cluster_2 Troubleshooting Paths cluster_3 Potential Causes & Solutions start Observe Poor Peak Shape for this compound diagnostic Does the issue affect ALL peaks or just the analyte? start->diagnostic system_issue System-Wide Issue (Physical Problem) diagnostic->system_issue All Peaks chemical_issue Analyte-Specific Issue (Chemical Interaction) diagnostic->chemical_issue Specific Peak(s) system_causes Potential Causes: - Extra-column volume - Column void/blockage - Sample solvent mismatch - System leak system_issue->system_causes chemical_causes Potential Causes: - Secondary silanol interactions - Mobile phase pH incorrect - Column overload - Co-elution chemical_issue->chemical_causes

Caption: Initial troubleshooting workflow for poor peak shape.

Q2: My this compound peak is tailing significantly. What is causing this and how do I fix it?

A2: Peak tailing is the most common peak shape problem in reversed-phase HPLC and is frequently caused by secondary chemical interactions.[3] For a compound like this compound, the primary suspect is the interaction between the basic nitrogen atoms in its pyrimidine ring and acidic silanol groups on the silica-based column packing.[4][5]

Causality: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface. At a typical mobile phase pH (e.g., >3), these silanols can become ionized (Si-O⁻).[5] The basic nitrogens on your analyte can become protonated (positively charged) and interact ionically with these negative sites. This secondary interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".

The diagram below illustrates this unwanted interaction.

G cluster_0 Silica Surface cluster_1 Analyte silanol Ionized Silanol Group (Si-O⁻) analyte This compound (Protonated Pyrimidine Ring) analyte->silanol Strong Ionic Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) will protonate the silanol groups, suppressing their ionization and minimizing the unwanted secondary interaction.[3] Be sure to use a buffer that is effective at your target pH and always operate within the column's specified pH range to prevent damage.[2][6]

  • Add a Mobile Phase Modifier: Introduce a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-25 mM).[3] TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Use an End-Capped or Alternative Chemistry Column: Modern, high-purity silica columns are better end-capped, meaning they have fewer free silanol groups.[7] Consider using a column specifically designed for basic compounds, such as one with a polar-embedded phase, which provides additional shielding of the silica surface.[5]

  • Check for Column Contamination: Metal contamination on the column or in the system can also create active sites for chelation, leading to tailing.[4] If the column is old or has been used with complex matrices, consider a cleaning protocol (see Protocol 2).

Mobile Phase Additive Typical Concentration Mechanism of Action Considerations
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Ion-pairing agent and lowers pH to suppress silanol activity.Can cause ion suppression in mass spectrometry.
Formic Acid 0.1% (v/v)Lowers pH to suppress silanol activity.Good for LC-MS compatibility.
Triethylamine (TEA) 10 - 25 mMCompeting base; masks active silanol sites.Can shorten column life; not ideal for LC-MS.
Ammonium Formate/Acetate 5 - 20 mMActs as a buffer to maintain a stable pH.[3]Excellent for LC-MS compatibility.
Q3: My this compound peak is fronting. What does this indicate?

A3: Peak fronting, where the peak is broader in the first half, is less common than tailing but usually points to one of a few distinct problems.[7] The most common causes are column overload and a mismatch between the sample solvent and the mobile phase.[8][9]

Troubleshooting Steps:

  • Rule out Column Overload: This is the most frequent cause of peak fronting.[8][7] Overload occurs when you inject too much analyte mass onto the column, saturating the stationary phase at the injection point. Excess molecules cannot interact with the stationary phase and travel through the column faster, leading to a fronting peak.[7]

    • Test: Perform a dilution series. Prepare and inject samples at 1/2, 1/5th, and 1/10th of the original concentration. If the peak shape improves and becomes more symmetrical at lower concentrations, you have confirmed mass overload.[8]

    • Solution: Reduce the sample concentration or the injection volume.[10] If high sensitivity is required, consider a column with a larger internal diameter or higher loading capacity.[3]

  • Check for Solvent Mismatch: This is especially common for early-eluting peaks. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, the sample band will not focus properly at the head of the column.[4][8] For a reversed-phase separation, a sample dissolved in 100% acetonitrile injected into a mobile phase of 20% acetonitrile would be a severe mismatch.

    • Test & Solution: Whenever possible, dissolve and inject your samples in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that still maintains solubility.

  • Investigate Column Degradation: Severe peak fronting can be a sign of catastrophic column failure, such as a "collapsed" bed, where the physical structure of the packing material is compromised.[2][7] This can happen if the column is operated outside its recommended pH or pressure limits.[2] This condition is often irreversible and requires column replacement.[7]

In-Depth Protocols

Protocol 1: Systematic Peak Shape Diagnostic Injection Series

This protocol is designed to systematically diagnose the root cause of poor peak shape for a specific analyte like this compound.

Objective: To differentiate between system-wide issues, column overload, and chemical interaction problems.

Methodology:

  • Establish a Baseline: Inject your standard this compound sample and record the chromatogram, noting the peak asymmetry or tailing factor.

  • System Check Injection: Inject a completely neutral, well-behaved compound (e.g., toluene or naphthalene) under the same chromatographic conditions.

    • Interpretation: If this peak also shows poor shape, the problem is likely physical/system-wide (e.g., column void, blocked frit, extra-column volume).[1][2] Proceed to inspect system fittings and consider column flushing or replacement. If the peak is sharp and symmetrical, the problem is specific to your analyte.

  • Overload Diagnostic Series: If the neutral compound peak was good, proceed with a dilution series of your this compound standard.

    • Inject the standard at 1x, 0.5x, 0.2x, and 0.1x the original concentration.

    • Interpretation (Fronting): If peak fronting diminishes and symmetry improves with dilution, the issue is column overload.[8]

    • Interpretation (Tailing): If peak tailing improves significantly with dilution, this can also indicate overload, specifically saturation of the active sites causing tailing.[2]

  • Solvent Mismatch Test: Prepare your this compound standard in a diluent that exactly matches the initial mobile phase composition.

    • Interpretation: If peak shape (especially fronting or splitting) improves dramatically compared to the baseline injection, the original sample solvent was incompatible.[4]

Protocol 2: Column Cleaning and Regeneration for Organophosphate Analysis

This protocol can help restore column performance if peak tailing is caused by the accumulation of contaminants or strongly retained matrix components. Always consult the column manufacturer's care and use guide first.

Objective: To remove contaminants from the column that may be causing active sites and poor peak shape.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell. Direct the flow to a waste container.

  • Reverse the Column: Disconnect the column and reconnect it in the reverse flow direction. This is more effective at flushing particulates from the inlet frit.[2]

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase) to remove buffer salts.

  • Organic Solvent Series: Sequentially flush the column with 20 column volumes of each of the following solvents, moving from polar to non-polar and back. This sequence is effective at removing a wide range of contaminants.

    • Methanol

    • Acetonitrile

    • Isopropanol (excellent for removing lipids)

    • Tetrahydrofuran (THF) (use with caution, can swell PEEK components)

    • Isopropanol

    • Acetonitrile

    • Methanol

  • Re-equilibration: Turn the column back to the correct flow direction. Flush with the mobile phase (without buffer) for 20 column volumes, then introduce the fully buffered mobile phase and equilibrate until a stable baseline is achieved (at least 20-30 column volumes).

  • Performance Check: Inject your this compound standard to evaluate if peak shape has been restored.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (n.d.). Resolving peak tailing issues in the chromatography of organophosphorus pesticides.
  • PerkinElmer. (n.d.). What is Peak Fronting?.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chemistry For Everyone. (2024, January 26). What Causes Fronting In Chromatography? [Video]. YouTube.
  • Phenomenex. (n.d.). Understanding Peak Fronting in HPLC.
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?.
  • Alwsci. (2024, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chromatography Direct. (2023, October 11). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.

Sources

Technical Support Center: Enhancing Pirimiphos-Ethyl-Oxon Detection Sensitivity in LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the sensitive detection of pirimiphos-ethyl-oxon. This document is designed for researchers and analytical scientists who are looking to develop, optimize, or troubleshoot LC-MS/MS methods for this specific analyte. This compound is the active and more toxic metabolite of the organophosphate insecticide pirimiphos-ethyl. Its robust and sensitive quantification is critical, yet it presents several analytical challenges, including potential for low ionization efficiency and susceptibility to matrix effects. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you overcome these hurdles.

Troubleshooting Guide: From No Signal to High Sensitivity

This section addresses the most common and critical issues encountered during method development and routine analysis. Each question is followed by a detailed explanation of underlying causes and a set of actionable solutions.

Q1: My signal for this compound is extremely low or completely absent. Where should I begin troubleshooting?

A weak or absent signal is a common starting problem. A systematic approach is crucial to identify the root cause without wasting time or resources. We can break this down into three primary areas: the instrument (MS), the separation (LC), and the sample itself.

dot

start Low / No Signal ms_check Step 1: Verify MS Response start->ms_check infusion Infuse Analyte Standard (e.g., 100 ng/mL) ms_check->infusion no_signal_ms No Signal? infusion->no_signal_ms signal_ok_ms Signal OK? infusion->signal_ok_ms ms_issues Check MS Parameters: - MRM Transitions - Source Conditions - Mass Calibration no_signal_ms->ms_issues Yes lc_check Step 2: Check LC Performance signal_ok_ms->lc_check Yes peak_shape Assess Peak Shape & Retention Time (RT) lc_check->peak_shape bad_peak Poor Peak / RT Shift? peak_shape->bad_peak good_peak Good Peak? peak_shape->good_peak lc_issues Check LC Method: - Mobile Phase pH - Gradient Profile - Column Integrity - Contamination bad_peak->lc_issues Yes sample_check Step 3: Investigate Sample Matrix good_peak->sample_check Yes matrix_effect Perform Post-Extraction Spike Experiment sample_check->matrix_effect suppression Signal Suppression? matrix_effect->suppression sample_issues Optimize Sample Prep: - Improve Cleanup (dSPE) - Change Extraction (SPE) - Dilute Sample suppression->sample_issues Yes sample Homogenized Sample (e.g., 10-15g) extraction Extraction (Acetonitrile + Salts) sample->extraction QuEChERS Method centrifuge1 Centrifuge extraction->centrifuge1 supernatant Take Aliquot of Acetonitrile Layer centrifuge1->supernatant cleanup Dispersive SPE Cleanup (dSPE with PSA/C18) supernatant->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Technical Support Center: Mitigating Ion Suppression for Pirimiphos-Ethyl-Oxon in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of ion suppression in the mass spectrometric analysis of pirimiphos-ethyl-oxon. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with signal variability and suppression for this specific analyte. Here, we will delve into the root causes of this phenomenon and provide practical, field-proven troubleshooting strategies and frequently asked questions to enhance the accuracy and reliability of your experimental results.

Understanding the Challenge: Ion Suppression in this compound Analysis

This compound is the oxygen analog of the organophosphate pesticide pirimiphos-ethyl. The transformation from the parent compound to the oxon involves the substitution of a sulfur atom with an oxygen atom, which significantly increases its polarity. This change in polarity is a critical factor in its analytical behavior, particularly in liquid chromatography-mass spectrometry (LC-MS).

Ion suppression is a matrix effect that occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal response.[1][2] This can result in poor sensitivity, inaccurate quantification, and lack of reproducibility.[1] For a polar compound like this compound, ion suppression can be particularly problematic as it may co-elute with other polar endogenous or exogenous matrix components.

This guide will provide you with a systematic approach to diagnose and mitigate ion suppression for this compound in your LC-MS/MS analyses.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My signal for this compound is unexpectedly low and inconsistent. How do I know if ion suppression is the cause?

A1: Low and variable signal intensity are classic symptoms of ion suppression. However, other factors could also be at play, such as issues with sample preparation, the LC system, or the mass spectrometer itself. To specifically determine if ion suppression is the culprit, a systematic investigation is necessary.

A common and effective method to diagnose ion suppression is the post-column infusion experiment .[1] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix extract is then injected onto the column. If there is a dip in the baseline signal of the infused standard at the retention time of this compound, it is a clear indication of ion suppression caused by co-eluting matrix components.

Q2: What are the primary causes of ion suppression for a polar analyte like this compound?

A2: The increased polarity of this compound compared to its parent compound, pirimiphos-ethyl, means it is more likely to co-elute with polar matrix components, which are common interferents in complex samples. Key causes include:

  • Endogenous Matrix Components: In biological and food samples, polar compounds such as salts, sugars, and phospholipids can significantly suppress the ionization of co-eluting analytes.[2]

  • Sample Preparation Reagents: Buffers and salts used during sample extraction can also lead to ion suppression if not adequately removed.

  • High Analyte Concentration: While less common for trace analysis, very high concentrations of the analyte itself or other sample components can lead to saturation of the electrospray ionization (ESI) process, causing suppression.

Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?

A3: A well-designed sample preparation protocol is the first and most critical line of defense against ion suppression. The goal is to selectively remove interfering matrix components while efficiently extracting this compound.

Technique Principle Advantages for this compound Disadvantages
QuEChERS Quick, Easy, Cheap, Effective, Rugged, and Safe. Involves an extraction and partitioning step followed by dispersive solid-phase extraction (dSPE) cleanup.Widely used for pesticide analysis in various matrices.[3] Can be modified to improve recovery of polar compounds.Standard QuEChERS may not be optimal for highly polar analytes; modifications may be necessary.
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte or interferences.Highly effective for cleanup and can be tailored with different sorbents (e.g., reversed-phase, normal-phase, ion-exchange) to target this compound and remove interferences.Can be more time-consuming and costly than QuEChERS. Method development is required to select the appropriate sorbent and elution solvents.
Liquid-Liquid Extraction (LLE) Partitions the analyte between two immiscible liquid phases.A classic technique that can be effective for cleaning up certain sample types.Can be labor-intensive, may form emulsions, and may not be as selective as SPE.
Sample Dilution Reduces the concentration of both the analyte and matrix components.Simple and can be surprisingly effective in reducing matrix effects.[1]Reduces the analyte concentration, which may compromise the limit of detection (LOD).

Recommendation: For many food and environmental matrices, a modified QuEChERS protocol is a good starting point.[3][4] For complex biological matrices, SPE often provides the cleanest extracts.

Q4: How can I optimize my liquid chromatography method to reduce ion suppression for this compound?

A4: Chromatographic separation is key to resolving this compound from co-eluting interferences.

  • Column Chemistry: Utilize a column with a different selectivity. If you are using a standard C18 column, consider a polar-embedded or phenyl-hexyl column to alter the elution profile of polar interferences.

  • Gradient Optimization: A shallower gradient can improve the separation between this compound and closely eluting matrix components.

  • Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and reduce suppression.[1]

  • Injection Volume: Decreasing the injection volume will reduce the amount of matrix introduced into the system, which can alleviate suppression.

Q5: Are there specific mobile phase additives that can enhance the signal of this compound?

A5: The choice of mobile phase additives can significantly impact ionization efficiency.

  • Acidic Modifiers: For positive ion mode ESI, small amounts of formic acid (0.1%) or acetic acid (0.1%) are commonly used to promote protonation and enhance the signal of many compounds.

  • Buffers: Ammonium formate or ammonium acetate can be used to control the pH and improve chromatographic peak shape. However, high concentrations of non-volatile buffers should be avoided as they can cause ion suppression and contaminate the mass spectrometer.

It is crucial to empirically test different additives and concentrations during method development to find the optimal conditions for this compound.

Q6: Can changing the ionization source or its settings help reduce ion suppression?

A6: Yes, optimizing the ionization source can have a significant impact.

  • Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): ESI is generally more susceptible to ion suppression than APCI. If your analyte is amenable to APCI, it is worth exploring this as an alternative ionization technique.

  • Ion Source Parameters: Optimize parameters such as the capillary voltage, gas flow rates (nebulizing and drying gas), and source temperature. These settings can influence the desolvation process and, consequently, the extent of ion suppression.

  • Ionization Polarity: If analyzing in positive ion mode, consider switching to negative ion mode if this compound can be ionized effectively. This can sometimes reduce interference from matrix components that primarily ionize in positive mode.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Equilibrate the system: Start the LC flow with the initial mobile phase conditions and allow the mass spectrometer signal for this compound to stabilize.

  • Inject a blank matrix extract: Prepare a sample extract from a matrix that does not contain this compound using your standard sample preparation method. Inject this blank extract onto the LC column.

  • Monitor the signal: Observe the signal for the infused this compound throughout the chromatographic run. A significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Modified QuEChERS for Improved Recovery of Polar Pesticides

This is a general guideline; optimization for your specific matrix is recommended.

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): Add an appropriate amount of water to rehydrate the sample.

  • Extraction: Add 10 mL of acetonitrile. For improved recovery of polar analytes, consider adding a small amount of acetic acid (e.g., 1%). Shake vigorously for 1 minute.

  • Salting-out: Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake immediately and vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and a sorbent blend (e.g., PSA and C18). For highly pigmented samples, GCB may be added, but be aware that it can adsorb planar pesticides. Shake for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge at a high speed for 5 minutes. Take an aliquot of the supernatant, add a stabilizing agent if necessary, and inject it into the LC-MS/MS system.

Visualizing the Workflow

Diagram 1: Workflow for Diagnosing Ion Suppression

IonSuppressionDiagnosis start Low/Variable Signal for This compound check_system Verify LC-MS/MS System Performance (e.g., inject neat standard) start->check_system system_ok System Performance OK? check_system->system_ok system_not_ok Troubleshoot LC-MS/MS System system_ok->system_not_ok No post_column_infusion Perform Post-Column Infusion Experiment system_ok->post_column_infusion Yes suppression_detected Ion Suppression Detected? post_column_infusion->suppression_detected no_suppression Investigate Other Causes (e.g., sample prep recovery) suppression_detected->no_suppression No mitigate_suppression Proceed to Mitigation Strategies suppression_detected->mitigate_suppression Yes

Caption: A flowchart for systematically diagnosing ion suppression.

Diagram 2: Decision Tree for Mitigating Ion Suppression

MitigationStrategies start Ion Suppression Confirmed optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep optimize_chromatography Optimize Chromatography start->optimize_chromatography optimize_ms Optimize MS Conditions start->optimize_ms spe Use SPE for Cleaner Extracts optimize_sample_prep->spe quechers Modify QuEChERS Protocol optimize_sample_prep->quechers dilution Dilute Sample Extract optimize_sample_prep->dilution column Change Column Selectivity optimize_chromatography->column gradient Adjust Gradient Profile optimize_chromatography->gradient mobile_phase Modify Mobile Phase Additives optimize_chromatography->mobile_phase ionization_source Switch to APCI (if applicable) optimize_ms->ionization_source source_params Optimize Source Parameters optimize_ms->source_params polarity Switch Ionization Polarity optimize_ms->polarity

Caption: A decision tree outlining key strategies to mitigate ion suppression.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Ahumada, D. A., & Guerrero, J. A. (2010). STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY. Vitae, 17(1), 51-58. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Chaimongkol, T., & Wittayanan, W. (2018). Development of Sample Preparation for Pesticide Residues Analysis in Difficult Food Matrices. Burapha Science Journal, 23(3), 1636-1650. Retrieved from [Link]

  • Hajšlová, J., Holadová, K., Kocourek, V., Poustka, J., Godula, M., Cuhra, P., & Kempný, M. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Journal of Chromatography A, 800(2), 283-295. Retrieved from [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2011). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Followed by Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(23), 12345-12353. Retrieved from [Link]

  • LCGC International. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Lucini, L., et al. (2015). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Target Crops. Food Analytical Methods, 8, 2047-2055. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysis. Analytica Chimica Acta, 488(2), 167-176. Retrieved from [Link]

  • Middle East Journal of Applied Sciences. (2024). Development of A Multi Residue Method for Determination of Pesticide Residues in Some High Oil Content Agricultural Products. Middle East Journal of Applied Sciences, 14(3), 581-614. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pirimiphos-Ethyl. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Retrieved from [Link]

  • ResearchGate. (2007). Methods of Sample Preparation for Determination of Pesticide Residues in Food Matrices by Chromatography-Mass Spectrometry-Based Techniques: A Review. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Rapid Screening Analysis of On-Line Purified Residual Pesticides in Crop Extract Using Accurate Mass Information. Retrieved from [Link]

  • Stahnke, H., et al. (2012). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Journal of the American Society for Mass Spectrometry, 23(5), 855-864. Retrieved from [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. Retrieved from [Link]

  • Trufelli, H., et al. (2011). A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. Molecules, 24(7), 1330. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Pirimiphos-ethyl (Ref: PP211). Retrieved from [Link]

  • U.S. National Library of Medicine. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 403(5), 1357-1366. Retrieved from [Link]

  • Zama, A. N., et al. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical Reviews in Analytical Chemistry, 53(4), 906-927. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Organophosphate Oxon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of organophosphate (OP) oxons. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the analysis of these reactive metabolites. The inherent instability and reactivity of OP oxons demand meticulous attention to detail throughout the analytical workflow, from sample collection to final data interpretation. This guide provides in-depth, field-proven insights to ensure the accuracy, reliability, and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Core Principles & Common Pitfalls

This section addresses fundamental questions and common issues encountered in OP oxon analysis, providing a foundational understanding of the critical factors at play.

Q1: My OP oxon concentrations are consistently low or undetectable, even in spiked samples. What are the likely causes?

A1: This is a frequent and frustrating issue, often stemming from the inherent instability of OP oxons. The primary culprits are hydrolysis and adsorption.

  • Hydrolysis: The phosphate ester bond in oxons is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions, as well as enzymatic activity in biological matrices.[1][2] This degradation can occur at any stage, from sample collection and storage to extraction and analysis. It is crucial to maintain a controlled pH and temperature throughout the entire process.

  • Adsorption: OP oxons, particularly those with greater lipophilicity, can adsorb to various surfaces, including glassware, plasticware, and even the stationary phase of your analytical column.[3][4] This leads to significant analyte loss and poor recovery.

Q2: How can I minimize the hydrolysis of my OP oxon analytes during sample preparation?

A2: Minimizing hydrolysis is paramount for accurate quantification. Several key strategies should be implemented:

  • Immediate Analysis: The most effective approach is to analyze samples as quickly as possible after collection.

  • Temperature Control: Store samples at low temperatures (e.g., -80°C) to slow down the rate of hydrolysis.

  • pH Control: Maintain a slightly acidic pH (around 6.0) during extraction and in the final sample extract, as both highly acidic and alkaline conditions can accelerate hydrolysis.[1]

  • Enzyme Inhibition: For biological samples, consider the addition of esterase inhibitors to prevent enzymatic degradation.

Q3: I'm observing significant matrix effects, particularly ion suppression in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects are a major challenge in OP oxon analysis, especially in complex matrices like food, soil, and biological fluids.[3][5][6] Co-eluting matrix components can interfere with the ionization of the target analytes, leading to inaccurate quantification.[6]

  • Effective Sample Cleanup: A robust sample cleanup procedure is essential. Techniques like Solid-Phase Extraction (SPE) can effectively remove interfering matrix components.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that closely matches your samples. This helps to compensate for the matrix effects during quantification.[3][5]

  • Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards is highly recommended. These compounds co-elute with the native analytes and experience similar matrix effects, allowing for accurate correction.[8]

  • Dilution: If the matrix effects are severe, diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.

Q4: Should I be concerned about the conversion of parent organophosphate pesticides to their oxon forms during my analysis?

A4: Yes, this is a critical consideration. The parent OP pesticides, which often contain a thion (P=S) group, can be oxidized to the more toxic oxon (P=O) form.[9][10] This conversion can occur during sample preparation or even in the GC inlet, leading to an overestimation of the oxon concentration.

  • Careful Method Selection: Be mindful of oxidative conditions during your sample preparation.

  • GC Inlet Temperature: When using gas chromatography, optimize the inlet temperature to minimize the on-column conversion of thions to oxons.

  • LC-MS/MS as an Alternative: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred for OP oxon analysis as it operates at lower temperatures, reducing the risk of thermal conversion.[8]

Section 2: Troubleshooting Guides - Step-by-Step Solutions

This section provides structured troubleshooting guides for specific problems you may encounter during your experiments.

Guide 1: Poor Peak Shape and Low Sensitivity in GC Analysis
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the GC inlet liner or column are causing analyte adsorption.1. Deactivate the Liner: Use a deactivated liner or replace it. 2. Condition the Column: Properly condition the GC column according to the manufacturer's instructions. 3. Matrix-Matched Standards: Injecting matrix-matched standards can help passivate active sites.[3]
Low Response 1. Analyte Degradation: Thermal degradation in the hot GC inlet. 2. Adsorption: Loss of analyte due to adsorption to active sites.1. Lower Inlet Temperature: Optimize and lower the GC inlet temperature. 2. Use a Deactivated System: Ensure all components of the GC system are properly deactivated. 3. Consider Derivatization: Derivatization can improve thermal stability and reduce adsorption.[11][12]
Ghost Peaks Carryover from a previous injection.1. Thorough Rinsing: Implement a rigorous rinsing procedure for the injection syringe. 2. Bakeout the System: Perform a bakeout of the GC inlet and column.
Guide 2: Inconsistent Recoveries in Sample Preparation
Symptom Potential Cause Troubleshooting Steps
Low and Variable Recoveries 1. Incomplete Extraction: The chosen extraction solvent or technique is not efficient. 2. Analyte Degradation: Hydrolysis during the extraction process. 3. Adsorption to Labware: Loss of analyte on glassware or plastic tubes.1. Optimize Extraction: Evaluate different solvents and extraction methods (e.g., sonication, pressurized liquid extraction).[13][14] 2. Control pH and Temperature: Maintain a cool and slightly acidic environment. 3. Use Silanized Glassware: Silanizing glassware can reduce active sites for adsorption.
High Recoveries (>100%) Matrix Enhancement Effect: Co-extracted matrix components are enhancing the analyte signal in the detector.[3]1. Improve Cleanup: Implement a more effective cleanup step (e.g., SPE with different sorbents). 2. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract.[5]

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments in OP oxon analysis.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is designed for the extraction and cleanup of OP oxons from water samples prior to LC-MS/MS analysis.[7]

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water (pH adjusted to ~6.0 with a suitable buffer)

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water (pH ~6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the OP oxons from the cartridge with 5 mL of dichloromethane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 35°C. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water) for LC-MS/MS analysis.

Workflow Diagram: General Analytical Approach

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Control Temp & pH) Extraction Extraction (e.g., LLE, QuEChERS) SampleCollection->Extraction Cleanup Cleanup (e.g., SPE, dSPE) Extraction->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization LCMS LC-MS/MS or GC-MS Analysis Cleanup->LCMS Derivatization->LCMS Quantification Quantification (Matrix-Matched Calibration) LCMS->Quantification Reporting Reporting Quantification->Reporting matrix_effects cluster_ideal cluster_real Analyte_ideal Analyte IonSource_ideal Ion Source Analyte_ideal->IonSource_ideal Efficient Ionization Signal_ideal Strong Signal IonSource_ideal->Signal_ideal Analyte_real Analyte IonSource_real Ion Source Analyte_real->IonSource_real Matrix Matrix Components Matrix->IonSource_real Competition for Ionization Signal_real Suppressed Signal IonSource_real->Signal_real

Sources

stability of pirimiphos-ethyl-oxon in different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for pirimiphos-ethyl-oxon. This resource is designed for researchers, analytical scientists, and professionals in drug development who work with this and other organophosphate compounds. This guide provides in-depth answers to frequently asked questions and troubleshooting solutions for common stability issues encountered during experimentation. Our focus is on explaining the chemical principles behind storage and handling recommendations to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a primary concern?

This compound is the oxygen analog, or "oxon," of the organophosphorothioate insecticide pirimiphos-ethyl. In the environment and metabolically, the sulfur atom on the parent pirimiphos-ethyl is replaced by an oxygen atom, converting it to this compound. This transformation is critical because the oxon form is often a much more potent inhibitor of the enzyme acetylcholinesterase (AChE), making it the primary molecule of toxicological interest.

The stability of this compound is a major concern for several reasons:

  • Analytical Accuracy: As the active toxicant, accurate quantification is essential. If your analytical standard degrades in the vial, in a stock solution, or during sample preparation, your results will be skewed, leading to an underestimation of its concentration.

  • Chemical Reactivity: The phosphate ester bond in this compound is susceptible to nucleophilic attack, primarily by water in a process called hydrolysis. This reaction cleaves the molecule, destroying its activity.

  • Inconsistent Results: Uncontrolled degradation leads to poor reproducibility between experiments, undermining the validity of toxicological studies or environmental monitoring data.

Q2: What are the optimal storage conditions for neat this compound?

As a neat analytical standard, this compound should be stored under conditions that minimize exposure to the primary drivers of degradation: water, high temperatures, and light.

  • Temperature: Store the neat compound in a freezer, ideally at -20°C or below. Low temperatures significantly slow the rate of all chemical degradation reactions.

  • Atmosphere: Store in a tightly sealed, amber glass vial to protect from light and moisture. If possible, flushing the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture, further preserving stability.

  • Solvent: For long-term storage, the compound is best kept as a neat material or as a stock solution in a high-purity, anhydrous aprotic solvent (e.g., acetone, ethyl acetate).[1][2]

Q3: What are the primary factors that cause this compound degradation in solutions?

The degradation of this compound in solution is primarily driven by three factors: pH, temperature, and light.

  • pH (Hydrolysis): This is the most significant factor for organophosphate oxons in aqueous or protic solutions. The phosphate ester bond is susceptible to hydrolysis, and the rate of this reaction is highly pH-dependent. While the parent compound, pirimiphos-ethyl, is most stable around pH 7-8[3], oxon analogs are known to be particularly unstable under alkaline (basic) conditions. Base-catalyzed hydrolysis is much more rapid than acid-catalyzed hydrolysis for this class of compounds.[4][5][6]

  • Temperature: Higher temperatures provide the activation energy needed for chemical reactions to proceed. As with most chemical reactions, the rate of hydrolysis and other degradation pathways for this compound increases significantly with temperature.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. While often a slower process compared to hydrolysis for this compound, it is best practice to store solutions in amber vials or in the dark to eliminate this variable.[9]

Troubleshooting Guide

Problem: My analytical standard of this compound is showing rapid degradation in my aqueous working solution, even when stored in the refrigerator.

Cause and Solution:

This is a classic and common issue related to hydrolysis. The most likely culprit is the pH of your aqueous solution. While refrigeration slows degradation, it does not stop it, especially if the pH is unfavorable. Organophosphate oxons are highly susceptible to base-catalyzed hydrolysis.

  • Causality Check: Did you use a buffered solution? If you used unbuffered deionized water, its pH can easily drift above 7 upon exposure to atmospheric CO₂, becoming slightly alkaline and accelerating degradation. Similarly, using a buffer with a pH > 8 (e.g., carbonate, borate) will cause very rapid degradation. The half-life of a similar compound, chlorpyrifos-oxon, decreases from ~21 days at pH 8 to less than 7 days at pH 9 at room temperature.[4][5]

  • Preventative Action:

    • Control the pH: Prepare your aqueous solutions using a buffer with a slightly acidic to neutral pH (ideally pH 5-7). Citrate or phosphate buffers are common choices.

    • Prepare Fresh: Due to its inherent instability in water, aqueous working standards of this compound should be prepared fresh daily, or as close to the time of analysis as possible.

    • Minimize Water Contact: Prepare your primary stock solution in an anhydrous organic solvent (e.g., acetonitrile or acetone) where it will be significantly more stable.[4] Only perform the final dilution into your aqueous buffer immediately before your experiment.

Problem: I am observing a large, unexpected peak in my chromatogram that grows over time, while the peak for this compound shrinks.

Cause and Solution:

You are likely observing the primary hydrolysis product of this compound. The degradation is not simply a disappearance of the parent compound but a conversion into a new chemical entity.

  • Identifying the Degradant: The most probable degradation product is 2-(diethylamino)-6-methylpyrimidin-4-ol (also called 2-diethylamino-4-hydroxy-6-methylpyrimidine). This is formed when the phosphate ester bond is cleaved.[10][11][12] This pyrimidinol compound is more polar than the parent oxon and will therefore have a different retention time in reverse-phase chromatography (typically eluting earlier).

  • Confirmation: If you have access to a mass spectrometer (e.g., LC-MS), you can confirm the identity of this peak by its mass-to-charge ratio (m/z).

  • Workflow Diagram for Degradation:

G parent This compound intermediate H₂O attacks Phosphorus parent->intermediate Hydrolysis (pH & Temp Dependent) product1 2-(diethylamino)-6- methylpyrimidin-4-ol (Major Degradant) intermediate->product1 product2 Diethyl Phosphate intermediate->product2

Caption: Hydrolysis pathway of this compound.

Quantitative Data & Protocols

Data Table: Hydrolytic Stability of Organophosphate Oxons
CompoundpHTemperature (°C)Half-Life (t½)Source(s)
Paraoxon-ethyl 5.020173 days[6]
7.420144 days[6]
9.0202.9 days[6]
Chlorpyrifos-oxon 8.02320.9 days[4][5]
9.0236.7 days[4][5]
11.82314 minutes[5]

Key Takeaway: The stability of organophosphate oxons dramatically decreases as the pH becomes more alkaline. A change from ~pH 7 to pH 9 can reduce the half-life by a factor of 50 or more.

Protocol 1: Preparation of Stable Stock Solutions

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in an organic solvent.

Materials:

  • This compound analytical standard

  • High-purity, anhydrous acetonitrile (or acetone)

  • Class A volumetric flasks (e.g., 10 mL)

  • Gas-tight syringe or analytical balance

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Equilibration: Allow the sealed vial of neat this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold standard.

  • Weighing: Accurately weigh approximately 10 mg of the standard onto a weighing paper or directly into a 10 mL volumetric flask.

  • Dissolution: Add a small amount of acetonitrile to dissolve the standard completely. Gently swirl the flask to ensure full dissolution.

  • Dilution: Once dissolved, bring the flask to the final 10 mL volume with acetonitrile. Cap and invert the flask 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into smaller amber glass vials. Flush with nitrogen or argon before sealing.

  • Labeling & Storage: Clearly label the vials with the compound name, concentration, solvent, preparation date, and initials. Store in a freezer at ≤ -20°C. Under these conditions, the stock solution should be stable for at least 6 months.[13]

Protocol 2: Experimental Workflow for Stability Assessment of Working Solutions

This protocol provides a framework to determine the stability of this compound in your specific aqueous working buffer.

Objective: To determine the percent degradation of this compound over a typical experimental timeframe (e.g., 24 hours).

Procedure:

  • Preparation (T=0):

    • Prepare a fresh working solution of this compound at your target concentration (e.g., 1 µg/mL) in your chosen aqueous buffer.

    • Immediately analyze this solution via your analytical method (e.g., LC-MS, GC-NPD) in triplicate (n=3). This is your baseline (T=0) response.

  • Incubation:

    • Store an aliquot of the same working solution under your typical experimental storage conditions (e.g., on the benchtop at 20°C, or in a refrigerated autosampler at 4°C). Protect it from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., T=2h, 4h, 8h, 24h), take an aliquot from the stored solution and analyze it in triplicate.

  • Calculation:

    • Calculate the mean peak area (or response) at each time point.

    • Calculate the percent remaining at each time point using the formula: % Remaining = (Mean Area at T=x / Mean Area at T=0) * 100

    • The percent degradation is 100 - % Remaining.

  • Acceptance Criteria: Define an acceptable level of degradation for your experiments. For quantitative analysis, degradation should ideally be less than 5-10% over the entire experimental run, including sample preparation and analysis time.

Workflow Diagram for Stability Study:

G cluster_prep Step 1: Preparation cluster_incubate Step 2: Incubation cluster_analyze Step 3: Analysis cluster_calc Step 4: Calculation & Decision prep_solution Prepare Aqueous Working Solution analyze_t0 Analyze Immediately (T=0) in Triplicate prep_solution->analyze_t0 store_solution Store Solution under Test Conditions (e.g., 4°C, 20°C) analyze_t0->store_solution analyze_tx Analyze at Time Points (T=2h, 4h, 8h, 24h) in Triplicate store_solution->analyze_tx calc_degradation Calculate % Degradation vs. T=0 analyze_tx->calc_degradation decision Is Degradation < 10%? (Acceptance Criteria) calc_degradation->decision

Caption: Workflow for assessing working solution stability.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31957, Pirimiphos-Ethyl. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2009). Pirimiphos Methyl: Problem Formulation for Registration Review. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • World Health Organization (1974). 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • RIVM (2008). Environmental risk limits for pirimiphos-methyl. RIVM Letter report 601716011. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. Determination of Selected Organophosphate Petsicides Collected on XAD-2 Resin by Gas Chromatography-Triple Quadrupole Mass. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]

  • Lockridge, O., Verdier, L., & Schopfer, L. M. (2019). Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. Chemico-biological interactions, 314, 108845. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9395, Paraoxon. Retrieved from [Link]

  • Bhadbhade, B. J., et al. (2002). Kinetics and hydrolysis of fenamiphos, fipronil, and trifluralin in aqueous buffer solutions.
  • Gomaa, H. M., Suffet, I. H., & Faust, S. D. (1969). Kinetics of hydrolysis of diazinon and diazoxon. Residue Reviews, 29, 171-190.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34526, Pirimiphos-methyl. Retrieved from [Link]

  • ALS Life Sciences. Degradation of pesticides. Retrieved from [Link]

  • Zhang, Y., et al. (2022).
  • Wang, D. G., et al. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental science & technology, 50(17), 9331–9339.
  • Getzin, L. W. (1981). Degradation of pirimiphos-methyl in soil. Journal of economic entomology, 74(2), 158–162.
  • Gomaa, H. M., & Faust, S. D. (1972). Kinetics of hydrolysis of diazinon and diazoxon. Journal of Agricultural and Food Chemistry, 20(2), 310-314.

Sources

Technical Support Center: Method Refinement for Trace Level Detection of Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Researchers and Analytical Scientists

Preamble: Understanding the Analyte & Its Challenges

Welcome to the technical support guide for the trace-level detection of pirimiphos-ethyl-oxon. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your analytical methods effectively.

Pirimiphos-ethyl is a widely used organothiophosphate insecticide. However, its primary toxicological significance comes from its metabolic activation to This compound . This oxon analogue is a potent inhibitor of acetylcholinesterase (AChE), the enzyme critical for nerve function, making it a key target for residue analysis in food safety and environmental monitoring.[1][2][3][4]

Trace-level detection of this oxon presents distinct challenges:

  • Polarity and Chromatography: The oxon is more polar than its parent compound, which can lead to poor retention on standard C18 columns and problematic peak shapes.

  • Matrix Effects: As with many pesticide residue analyses, complex sample matrices (e.g., food, soil, biological fluids) contain co-extractives that can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[5][6][7]

  • Chemical Stability: The parent compound, pirimiphos-ethyl, is susceptible to hydrolysis under acidic or basic conditions.[8] While the oxon's stability profile may differ, careful handling and storage of samples and standards are paramount to prevent degradation and ensure data integrity.

This guide is structured to address these challenges head-on, providing troubleshooting frameworks and validated protocols to help you achieve robust and accurate quantification.

Method Selection & Initial Setup: LC-MS/MS

For trace-level quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity. We recommend operating in Multiple Reaction Monitoring (MRM) mode, which provides two points of identification (precursor ion and product ion), significantly reducing the likelihood of false positives.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended SettingRationale & Expert Notes
LC Column C18 Solid Core Particle Column (e.g., 2.1 x 100 mm, 2.7 µm)Solid core particles offer high efficiency at lower backpressures compared to fully porous particles, enabling better separation.[9]
Mobile Phase A Water with 0.1% Formic Acid & 5 mM Ammonium FormateThe formic acid aids in protonation for positive ESI, while the ammonium formate buffer helps to improve peak shape and stabilize spray.
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic AcidAcetonitrile often provides sharper peaks and lower backpressure, but methanol can offer different selectivity. Test both during development.
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound contains nitrogen atoms that are readily protonated, making positive mode ESI highly efficient.[8]
MRM Transitions Precursor (Q1): 318.1 m/z Product (Q3): 166.1 m/z (Quantifier), 182.1 m/z (Qualifier)These transitions correspond to the [M+H]⁺ ion and its characteristic fragments. Always confirm these on your specific instrument. Note: These are transitions for the parent pirimiphos-ethyl ; the oxon (C13H24N3O4PS) would have a different mass. Based on pirimiphos-methyl-oxon, the fragmentation would likely involve the pyrimidinol portion. It is critical to optimize this via infusion.
Collision Energy Instrument Dependent (Optimize via infusion)The optimal collision energy is specific to your instrument's geometry. Infuse a ~500 ng/mL standard solution to find the value that maximizes product ion intensity.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during method development and routine analysis.

Sample Preparation & Extraction

Q: My analyte recovery is low and inconsistent after QuEChERS extraction. What are the likely causes?

A: Low and variable recovery is a classic sample preparation issue. Let's break down the potential culprits within the QuEChERS workflow:

  • Initial Hydration (for dry samples): If you are analyzing a low-moisture matrix (e.g., flour, dried herbs), failing to add water before the acetonitrile extraction is a common mistake. The exothermic reaction of MgSO₄ with water is critical for driving the partitioning of pesticides into the organic layer.

  • pH of the Sample: Pirimiphos-ethyl is most stable around pH 7-8.[8] If your sample matrix is naturally acidic or basic, it could be degrading the analyte. The use of a buffered QuEChERS method (e.g., AOAC or EN versions with acetate or citrate buffers, respectively) is highly recommended to standardize the pH during extraction.

  • Vigorousness of Shaking: Inadequate shaking during the extraction and cleanup steps will lead to incomplete partitioning and poor recovery. Ensure you are using a mechanical shaker that provides vigorous, consistent agitation for the prescribed time.

  • Incorrect d-SPE Sorbent: The dispersive SPE (d-SPE) cleanup step is designed to remove matrix interferences, but the wrong choice can also remove your analyte. For an analyte of intermediate polarity like this compound, avoid overly aggressive sorbents. A combination of PSA (to remove organic acids) and C18 (to remove non-polar interferences) is often a good starting point. If your matrix is high in pigments, adding a small amount of Graphitized Carbon Black (GCB) can help, but use it sparingly as it may adsorb planar analytes.

Chromatography

Q: I'm seeing severe peak fronting or splitting for this compound, which elutes early in my gradient. How can I fix this?

A: This is a very common problem, especially when directly injecting high-organic extracts (like the acetonitrile supernatant from QuEChERS) into a highly aqueous initial mobile phase. The solvent mismatch causes the analyte to travel down the column in the strong injection solvent instead of properly focusing on the column head.

  • Solution 1: Modify the Injection Solvent: The simplest approach is to evaporate the acetonitrile extract (under a gentle stream of nitrogen) and reconstitute it in a solution that matches your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This ensures the analyte properly "parks" at the top of the column for a sharp, focused injection.

  • Solution 2: Use Online Dilution: More advanced UHPLC systems can be configured for "online dilution".[10] In this setup, the sample is injected into a mixing chamber where it is diluted with the aqueous mobile phase just before reaching the column. This achieves the same goal as manual reconstitution but is fully automated, saving time and reducing potential errors.[10]

Mass Spectrometry & Data Analysis

Q: My analyte response is significantly lower in my matrix samples compared to my solvent standards, even with good recovery. What is happening?

A: You are describing matrix-induced signal suppression , the most prevalent challenge in LC-MS/MS analysis.[7][11] Co-eluting compounds from your sample matrix compete with your analyte for ionization in the ESI source, reducing its signal intensity and leading to underestimation of the true concentration.

  • Step 1: Confirm and Quantify the Effect: Calculate the Matrix Effect (ME) using this formula: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Solvent) x 100 A value < 80% indicates significant suppression, while a value > 120% indicates enhancement.[11]

  • Step 2: Mitigate the Effect:

    • Improve Cleanup: Revisit your d-SPE step. Experiment with different sorbent combinations (e.g., adding C18 or increasing the amount of PSA) to better remove the interfering compounds.

    • Chromatographic Separation: Modify your LC gradient to try and separate the analyte from the region of suppression. A post-column infusion experiment can help identify where in the chromatogram the suppression is most severe.[6]

    • Dilute the Sample: A simple "dilute-and-shoot" approach can be very effective. Diluting the final extract 5- or 10-fold with mobile phase can significantly reduce the concentration of matrix components, thereby lessening their impact on ionization. This is only feasible if your method has sufficient sensitivity to still detect the analyte at the required limits.

    • Compensate with Calibration: The most robust solution is to use a calibration strategy that compensates for the effect. Matrix-matched calibration is the industry standard.[5] This involves preparing your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This ensures that your standards and samples experience the same degree of signal suppression or enhancement, leading to accurate quantification.

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a standard analytical workflow and a decision tree for troubleshooting common issues.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction (ACN + Salts) Homogenization->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup ACN Supernatant LCMS 4. LC-MS/MS Analysis (C18, ESI+) Cleanup->LCMS Filtered Extract Integration 5. Peak Integration & Calibration LCMS->Integration Review 6. Data Review & QC Check (Matrix-Matched Curve) Integration->Review Report 7. Final Report Review->Report

Caption: End-to-end workflow for this compound analysis.

Troubleshooting Decision Tree: Low Analyte Response

G cluster_instrument Instrument Issues cluster_matrix Matrix & Method Issues Start Low or No Analyte Signal CheckStd Run Solvent Standard Start->CheckStd StdOK Standard OK? CheckStd->StdOK BadStd Remake Standard StdOK->BadStd No MatrixEffect Calculate Matrix Effect (Post-Spike vs. Solvent) StdOK->MatrixEffect Yes CleanSource Clean MS Source CheckLC Check LC System (Leaks, Clogs) BadStd->CleanSource BadStd->CheckLC Suppression Signal Suppression? MatrixEffect->Suppression Recovery Check Recovery (Pre-Spike vs. Post-Spike) Suppression->Recovery No UseMM Use Matrix-Matched Calibration Suppression->UseMM Yes LowRecovery Low Recovery? Recovery->LowRecovery OptimizePrep Optimize Sample Prep (pH, d-SPE Sorbents) LowRecovery->OptimizePrep Yes LowRecovery->UseMM No, Recovery OK (Implies Enhancement)

Caption: A logical path for diagnosing low analyte response.

Frequently Asked Questions (FAQs)

Q1: What is the toxicological difference between pirimiphos-ethyl and its oxon? A1: Pirimiphos-ethyl is a phosphorothioate, containing a P=S bond. In this form, it is a weak inhibitor of acetylcholinesterase (AChE). In vivo, metabolic processes replace the sulfur with an oxygen atom (P=O), forming this compound. This "oxon" form is significantly more toxic as it is a much more potent inhibitor of AChE, leading to the cholinergic effects associated with organophosphate poisoning.[2][3] Therefore, measuring the oxon is critical for a complete risk assessment.

Q2: How should I store my stock solutions, standards, and samples? A2: For long-term storage, analytical standards and stock solutions should be stored in a freezer at -20°C or below in amber vials to prevent photodegradation. Working standards can be kept refrigerated (2-8°C) for short-term use. Sample extracts should be analyzed as quickly as possible but can be stored at 2-8°C for 24-48 hours. If longer storage is needed, freezing at -20°C is required. Given the potential for hydrolysis, ensure that sample extracts are stored in a neutral pH environment.[8]

Q3: Is GC-MS a viable alternative to LC-MS/MS for this analysis? A3: Yes, GC-MS/MS is a viable and historically important technique for organophosphate analysis.[5] Pirimiphos-ethyl itself is well-suited for GC analysis.[12] However, the more polar oxon metabolite can be more challenging. It may exhibit peak tailing or degradation if the GC system has "active sites" in the inlet liner or column.[5] For multi-residue methods that include a wide range of polarities, LC-MS/MS is often preferred for its robustness and reduced need for derivatization.

Protocol: Modified QuEChERS Extraction for Plant-Based Matrices

This protocol is based on the widely used AOAC Official Method 2007.01 for pesticide residues.

1. Sample Extraction: a. Weigh 10 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube. b. For samples with <80% water content, add reagent water to bring the total water volume to ~8 mL. c. Add 10 mL of acetonitrile. d. Add an appropriate volume of internal standard solution, if used. e. Cap the tube and shake vigorously for 1 minute. f. Add the contents of a salt packet containing 4 g MgSO₄ and 1 g NaCl. g. Immediately shake vigorously for 1 minute to prevent salt agglomeration. h. Centrifuge at ≥3000 rcf for 5 minutes to separate the layers.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex the d-SPE tube for 1 minute. c. Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes. d. The resulting supernatant is ready for analysis. If necessary, filter through a 0.22 µm syringe filter (PTFE or similar) into an autosampler vial.

References

  • Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations. Analyst (RSC Publishing).
  • Development of a Multi-residue Method for the Determination of Pesticides in Foodstuffs by LC-MS/MS on a Solid Core Particle C18. HPLC.
  • Pirimiphos-Ethyl | C13H24N3O3PS | CID 31957. PubChem.
  • Pirimiphos-ethyl - PESTANAL®, analytical standard. Sigma-Aldrich.
  • A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and. Semantic Scholar.
  • Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Shimadzu.
  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI.
  • Current issues in organophosphate toxicology. ResearchGate.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent.
  • Determination of impurities in pirimiphos-methyl technical materials and EC formulations. Syngenta.
  • Recent Trends In The Analysis Of Organophosphate Posing. Journal of Pharmaceutical Negative Results.
  • Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. SciSpace.
  • Pesticides LC/MS/MS MRM Spreadsheet. Utah Department of Agriculture and Food.
  • Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. PubMed.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Technical Support Center: Overcoming Matrix Effects in Dimethenamid Analysis. BenchChem.
  • How to overcome matrix effects in the determination of pesticides in fruit by HPLC-ESI-MS-MS. ResearchGate.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. PMC - NIH.
  • Organophosphorus compounds and oximes: a critical review. PMC - PubMed Central.
  • Advanced visual sensing techniques for on-site detection of pesticide residue in water environments. PubMed Central.
  • Organophosphorus Compounds at 80: Some Old and New Issues. PMC - PubMed Central.
  • Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. MDPI.

Sources

Technical Support Center: Minimizing Pirimiphos-Ethyl-Oxon Degradation During Sample Cleanup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and analytical chemists. This document provides in-depth troubleshooting advice and methodologies for a common challenge in pesticide residue analysis: the degradation of pirimiphos-ethyl-oxon during sample preparation. Accurate quantification of this toxicologically significant metabolite requires a nuanced approach to sample cleanup, as standard protocols can often lead to significant analyte loss. This guide is structured to explain the underlying chemical principles and provide actionable solutions to preserve sample integrity.

Core Principles: Factors Driving Analyte Degradation

The stability of this compound is compromised by several factors inherent to common analytical cleanup workflows. Understanding these drivers is the first step toward mitigating degradation. The primary culprits are inappropriate pH, reactive cleanup sorbents, and elevated temperatures.

cluster_degradation This compound Degradation cluster_factors Causative Factors in Sample Cleanup Degradation Analyte Loss & Inaccurate Quantification pH pH Extremes (Acidic or Basic Hydrolysis) pH->Degradation Sorbent Reactive Sorbents (e.g., PSA) Sorbent->Degradation Temp Elevated Temperature (Thermal Decomposition) Temp->Degradation Matrix Active Matrix Components (Enzymatic/Chemical) Matrix->Degradation

Caption: Key factors contributing to the degradation of this compound during sample preparation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when analyzing for this compound.

Q1: What is this compound and why is its analysis challenging?

Pirimiphos-ethyl is an organothiophosphate insecticide, meaning it contains a phosphorus-sulfur double bond (P=S). In the environment or through metabolic processes, this thionate group is oxidatively desulfurated to its oxon analog, which contains a phosphorus-oxygen double bond (P=O).[1] This transformation creates this compound.

The challenge arises because this oxon form is significantly more reactive than the parent pirimiphos-ethyl.[1] The P=O bond makes the phosphorus atom more electrophilic, rendering the molecule more susceptible to nucleophilic attack and subsequent hydrolysis or degradation, especially under the conditions used in many sample cleanup procedures. Its stability is a delicate balance, easily disrupted by chemical and physical stresses.

Q2: My recovery for this compound is low and inconsistent. What are the most likely causes during sample cleanup?

Low and erratic recoveries are classic symptoms of analyte degradation. During sample cleanup, especially using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), the three most common causes are:

  • pH-Induced Hydrolysis: Pirimiphos-ethyl itself is known to be hydrolyzed by both acids and bases, with maximum stability observed between pH 7 and 8.[2] Its oxon analog is expected to have similar, if not greater, susceptibility to pH-driven degradation.

  • Sorbent-Induced Degradation: The use of certain sorbents in dispersive solid-phase extraction (dSPE), particularly Primary Secondary Amine (PSA), is a major cause of degradation for base-labile pesticides.

  • Thermal Stress: Organophosphates can decompose at elevated temperatures.[3] Steps that generate heat, such as vigorous shaking or grinding of dry samples without cooling, can contribute to analyte loss.[4]

Start Low/Inconsistent This compound Recovery CheckMethod Reviewing QuEChERS dSPE Step? Start->CheckMethod CheckPSA Are you using PSA sorbent? CheckMethod->CheckPSA Yes CheckTemp Is the procedure performed at room temp or higher? CheckPSA->CheckTemp No Sol_PSA PSA is likely causing base-catalyzed degradation. (See Q4 & Q5) CheckPSA->Sol_PSA Yes CheckpH Is the sample extract buffered or pH controlled? CheckTemp->CheckpH No Sol_Temp Thermal degradation is possible. Work on ice and use pre-chilled solvents. CheckTemp->Sol_Temp Yes Sol_pH pH extremes may cause hydrolysis. Consider buffering the extraction solvent. CheckpH->Sol_pH No End Problem Mitigated CheckpH->End Yes Sol_PSA->CheckTemp Sol_Temp->CheckpH Sol_pH->End

Caption: Troubleshooting flowchart for low this compound recovery.

Q3: I use a standard QuEChERS method with PSA. Could this be causing the degradation?

Yes, this is highly probable. PSA is an anion-exchange sorbent with primary and secondary amine functional groups. It is very effective at removing organic acids, fatty acids, sugars, and other polar matrix components.[5] However, these amine groups make the sorbent surface basic. When the this compound molecule comes into contact with PSA, the amine can act as a base to catalyze the hydrolysis of the sensitive phosphate ester bond, leading to significant analyte loss. This is a well-documented issue for many base-sensitive pesticides.[5]

cluster_reaction Proposed Degradation on PSA Surface Oxon This compound (Electrophilic Phosphorus Atom) Attack Nucleophilic Attack / Base-Catalyzed Hydrolysis Oxon->Attack PSA PSA Sorbent (-NH2/-NHR Groups) PSA->Attack [Basic Environment] Products Degradation Products (e.g., Diethyl Phosphate & Pyrimidinol Moiety) Attack->Products

Caption: Mechanism of this compound degradation catalyzed by PSA sorbent.

Q4: What are the alternatives to PSA for cleaning up samples containing this compound?

Choosing the right sorbent requires balancing cleanup efficiency with analyte stability. If your matrix is causing issues that PSA would normally remove (e.g., high fat or pigment content), consider a combination of other sorbents or alternative materials.

SorbentTarget Interferences RemovedPotential for Oxon DegradationRecommendations
C18 (Octadecylsilane) Nonpolar compounds, fats, lipids.Low Excellent alternative to PSA for fatty matrices. Combine with GCB for pigment removal.
GCB (Graphitized Carbon Black) Pigments (chlorophyll, carotenoids), sterols, planar molecules.Low to Moderate Can cause loss of planar pesticides, but generally safe for this compound. Use sparingly.[6]
Z-Sep/Z-Sep+ Fats, sterols, pigments.Low Zirconia-based sorbents that are effective at removing lipids and some pigments without the basicity of PSA.
MWCNTs (Multi-Walled Carbon Nanotubes) Broad spectrum including pigments and some polar interferences.Low A novel alternative with strong adsorption capacity. Can be used in place of or in combination with other sorbents.[7]

For many matrices, a combination of C18 and GCB provides sufficient cleanup without the degradative effects of PSA.

Q5: Are there modifications to the QuEChERS protocol that can minimize degradation even when using PSA is necessary?

If PSA is unavoidable due to matrix complexity, you can modify the procedure to minimize contact time and temperature, thereby reducing degradation.

  • Work Cold and Fast: Perform the dSPE step in an ice bath. Use pre-chilled solvents and centrifuge tubes. This slows down the degradation kinetics significantly.[4]

  • Reduce PSA Amount: Experiment with reducing the amount of PSA to the minimum required for adequate cleanup. A 50% reduction can sometimes preserve the analyte while still removing sufficient interferences.

  • Minimize Contact Time: Do not let the extract sit in contact with the dSPE sorbents. Vortex for a short, standardized time (e.g., 30-60 seconds) and immediately centrifuge.

  • Post-Cleanup Acidification: After centrifugation, immediately transfer the supernatant to a new tube containing a small amount of a weak acid, such as formic acid, to stabilize the extract at a lower pH before analysis. This is particularly effective for LC-MS analysis. Note: Verify analyte stability in the acidified solvent.

Optimized Protocol: QuEChERS for Base-Sensitive Analytes

This protocol incorporates modifications to minimize the degradation of this compound. It assumes a 10 g sample size. Adjust volumes accordingly for different sample weights.

1. Sample Extraction (Buffered Method)

  • Homogenize the sample, preferably under cryogenic conditions to prevent heat generation.[4]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN method salts containing magnesium sulfate, sodium chloride, and buffering agents like sodium acetate or citrate to maintain a stable pH).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE Cleanup (Modified for Stability)

  • Place dSPE tubes containing the chosen sorbent mixture (e.g., Magnesium Sulfate + C18 + GCB) in an ice bath to pre-chill.

  • Transfer a 6 mL aliquot of the supernatant from the extraction step into the pre-chilled dSPE tube.

  • Cap the tube and vortex immediately for 30 seconds while keeping it in the ice bath.

  • Immediately centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the final extract into a vial for analysis. If required for LC-MS, add a stabilizing agent like 5-10 µL of formic acid to the vial before adding the extract.

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Consistently low recovery (<50%) Severe degradation on PSA sorbent.Replace PSA with a C18/GCB combination. Implement the "Optimized Protocol" using cold conditions.
Variable/Erratic recovery Inconsistent contact time or temperature during dSPE.Standardize the dSPE vortex time precisely. Perform the entire dSPE step in an ice bath to ensure temperature consistency.
No peak detected for oxon, but parent compound is present Complete degradation of the oxon during cleanup.Immediately switch to a non-PSA cleanup method. Verify the stability of your analytical standard in the final extract solvent.
Presence of unexpected peaks near the oxon retention time Degradation products are being formed and detected.Confirm the identity of the degradation products by MS/MS if possible. This confirms that degradation is the root cause. Implement all protocol modifications to minimize degradation.

References

  • PubChem. (n.d.). Pirimiphos-Ethyl. National Center for Biotechnology Information. Retrieved from [Link]

  • Vass, A., & Bratek, Z. (n.d.). Ultraviolet spectrophotometric and thin-layer chromatographic determination of pirimiphos-ethyl and pirimiphos-methyl in insecticide formulations. Analyst. Retrieved from [Link]

  • Veloo, K. V., & Ibrahim, N. A. S. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules, 26(18), 5495. Retrieved from [Link]

  • Bedi, G., & Shakil, N. A. (2020). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 18, 1-22. Retrieved from [Link]

  • Marsillio, L. E., & Scholl, P. F. (2011). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Mass Spectrometry Reviews, 30(4), 634-653. Retrieved from [Link]

  • Veloo, K. V., & Ibrahim, N. A. S. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. ResearchGate. Retrieved from [Link]

  • Pašti, I., Breitenbach, S., & Unterweger, C. (2021). Carbon Materials as Adsorbents for Organophosphate Pesticides in Aqueous Media -Critical Overview. ResearchGate. Retrieved from [Link]

  • El-Behissy, A. A. (n.d.). Introduction. Thesis. Retrieved from [Link]

  • Lozano, A., et al. (2020). Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in agricultural soils. Science of The Total Environment, 730, 139038. Retrieved from [Link]

  • Kuepper, U., et al. (2021). Organophosphorus pesticides exhibit compound specific effects in rat precision-cut lung slices (PCLS): mechanisms involved in airway response, cytotoxicity, inflammatory activation and antioxidative defense. Archives of Toxicology, 95(5), 1645-1663. Retrieved from [Link]

  • Turak, F., et al. (2020). Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection. Journal of Chromatography A, 1626, 461346. Retrieved from [Link]

  • Rodríguez-Gómez, R., et al. (2021). A Method Scope Extension for the Simultaneous Analysis of POPs, Current-Use and Banned Pesticides, Rodenticides, and Veterinary Drugs in Liver by QuEChERS and LC-MS/MS. Separations, 8(10), 167. Retrieved from [Link]

  • Kamel, A., et al. (2009). Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. Water Research, 43(3), 631-641. Retrieved from [Link]

  • Al-Gheethi, A. A., & Efaq, A. N. (2020). Agricultural Waste-Based Alternative Adsorbents for the Remediation of Organophosphate Pesticide from Water. ResearchGate. Retrieved from [Link]

  • Restek Corporation. (n.d.). Pesticide Analysis Guide. Retrieved from [Link]

  • FAO. (2004). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: PIRIMIPHOS-METHYL. Retrieved from [Link]

  • Tamilselvan, C., et al. (2014). Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl. International Journal of ChemTech Research, 6(7), 3584-3591. Retrieved from [Link]

  • Turak, F., et al. (2020). Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection. ResearchGate. Retrieved from [Link]

  • INCHEM. (1974). 309. Pirimiphos-methyl (WHO Pesticide Residues Series 4). Retrieved from [Link]

  • Kim, S., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 12(21), 3986. Retrieved from [Link]

  • RIVM. (2008). Environmental risk limits for pirimiphos-methyl. RIVM briefrapport 601716011. Retrieved from [Link]

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International, 20(1). Retrieved from [Link]

  • de Freitas, R., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. ResearchGate. Retrieved from [Link]

  • Wang, S., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(3), 536-546. Retrieved from [Link]

  • Ruggiero, G., et al. (2023). Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables. Biosensors, 13(2), 263. Retrieved from [Link]

  • Li, X., et al. (2022). Rapid Analysis of Residues of 186 Pesticides in Hawk Tea Using Modified QuEChERS Coupled with Gas Chromatography Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health, 19(19), 12607. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2013). Oxygen and Temperature Effect on Formation of Degradation Compounds from MEA. Energy Procedia, 37, 1609-1616. Retrieved from [Link]

  • de Freitas, R., et al. (2017). Degradation kinetics of pirimiphos-methyl residues in maize grains exposed to ozone gas. Journal of Stored Products Research, 74, 41-46. Retrieved from [Link]

  • Debnath, M., et al. (2020). Flow steps of extraction, cleanup and sample loading of organophosphate.... ResearchGate. Retrieved from [Link]

  • Wong, J. W., & Zhang, K. (2010). Assessment of Primary and Secondary Amine Adsorbents and Elution Solvents with or without Graphitized Carbon for the SPE Clean-Up of Food Extracts in Pesticide Residue Analysis. ResearchGate. Retrieved from [Link]

  • Queiroz, S. C. N., et al. (2011). Analytical Methods for Performing Pesticide Degradation Studies in Environmental Samples. ResearchGate. Retrieved from [Link]

  • Shimelis, O., et al. (2007). Evaluation of a solid-phase extraction dual-layer carbon/primary secondary amine for clean-up of fatty acid matrix components from food extracts in multiresidue pesticide analysis. Journal of Chromatography A, 1165(1-2), 18-25. Retrieved from [Link]

  • Asensio-Ramos, M., et al. (2010). The gas-phase degradation of chlorpyrifos and chlorpyrifos-oxon towards OH radical under atmospheric conditions. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Pirimiphos-Ethyl-Oxon Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison for the analysis of pirimiphos-ethyl-oxon. We will delve into the critical technical aspects, from sample preparation to advanced analytical techniques, and provide the rationale behind our recommended protocols. This document is designed to be a practical resource, grounded in scientific principles, to ensure the generation of accurate and comparable data across different laboratories.

Introduction: The Importance of Monitoring this compound

Pirimiphos-ethyl is a widely used organophosphate insecticide.[1][2][3] Its primary metabolite, this compound, is of significant toxicological concern due to its potent inhibition of acetylcholinesterase, an enzyme critical for nerve function.[4][5] Therefore, robust and reliable analytical methods are essential for monitoring its presence in various matrices, including food and water, to ensure consumer safety and environmental protection.

Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical chemistry. They provide an objective assessment of a laboratory's performance and the reliability of its analytical methods. This guide will walk you through the key considerations for designing and executing a successful inter-laboratory comparison for this compound.

Analytical Methodologies: A Comparative Overview

The two most powerful techniques for the trace-level analysis of this compound are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these two often depends on the matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like organophosphate pesticides and their oxons.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers advantages for the analysis of more polar and thermally labile compounds. For organophosphate oxons, which can be more polar than their parent compounds, LC-MS/MS can provide excellent sensitivity and reduced sample preparation complexity.[6][7]

Below is a comparative summary of the expected performance of these two techniques for this compound analysis.

ParameterGas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-to-charge ratio analysis.Separation of compounds in the liquid phase followed by mass-to-charge ratio analysis.
Sample Volatility Requires analytes to be volatile and thermally stable.Suitable for a wider range of polarities and thermally labile compounds.
Limit of Detection (LOD) Typically in the low µg/kg range.Can achieve sub-µg/kg levels.[7]
Limit of Quantification (LOQ) Typically in the range of 1-10 µg/kg.Can be as low as 0.5-5 µg/kg.
Sample Preparation Often requires derivatization for polar analytes, more extensive cleanup may be needed.Simpler extraction procedures, often compatible with QuEChERS extracts directly.
Matrix Effects Can be significant, requiring matrix-matched standards or stable isotope-labeled internal standards.Prone to ion suppression or enhancement, necessitating careful matrix effect evaluation and mitigation.
Selectivity High, especially with MS/MS detection.Very high, with the ability to distinguish between structurally similar compounds.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the extraction and analysis of this compound from two common matrices: a food matrix (e.g., leafy greens) and a water matrix.

Reference Material

A critical prerequisite for any quantitative analysis is the availability of a certified reference material. While pirimiphos-ethyl analytical standards are readily available, obtaining a certified standard for this compound may require sourcing from a specialized chemical supplier. It is imperative to use a well-characterized standard with a certificate of analysis to ensure the accuracy of calibration.

Sample Preparation: Food Matrix (QuEChERS Protocol)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated approach for the extraction of pesticide residues from food matrices.[8][9][10] We recommend the AOAC Official Method 2007.01 with modifications for optimal recovery of the more polar oxon metabolite.[9]

Workflow for QuEChERS Extraction

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 15g sample B 2. Add 15 mL Acetonitrile + Internal Standard A->B C 3. Add MgSO4 & Sodium Acetate (AOAC 2007.01 salts) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer 6mL supernatant D->E Supernatant F 6. Add d-SPE sorbent (PSA + C18 + MgSO4) E->F G 7. Vortex & Centrifuge F->G H 8. Collect supernatant for analysis G->H

QuEChERS Protocol Diagram

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative 15 g sample of the food matrix (e.g., lettuce) until a uniform consistency is achieved.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of an internal standard solution (e.g., a stable isotope-labeled analogue if available).

    • Add 15 mL of acetonitrile.

    • Add the AOAC 2007.01 extraction salts (6 g anhydrous magnesium sulfate and 1.5 g anhydrous sodium acetate).

    • Immediately vortex for 1 minute to prevent the formation of salt clumps.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg anhydrous magnesium sulfate, 300 mg primary secondary amine (PSA) sorbent, and 300 mg C18 sorbent. The PSA helps remove organic acids, while C18 removes nonpolar interferences like fats and waxes.

    • Vortex for 30 seconds.

  • Final Centrifugation and Collection:

    • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

    • Carefully collect the supernatant for analysis by GC-MS/MS or LC-MS/MS.

Sample Preparation: Water Matrix (Solid-Phase Extraction Protocol)

For aqueous samples, Solid-Phase Extraction (SPE) is the preferred method for analyte concentration and cleanup, based on principles outlined in EPA Method 8141B for organophosphorus pesticides.[11][12]

Workflow for Solid-Phase Extraction

SPE_Workflow cluster_spe Solid-Phase Extraction cluster_post Post-Elution A 1. Condition SPE Cartridge (e.g., C18) B 2. Load 500 mL Water Sample A->B C 3. Wash Cartridge (to remove interferences) B->C D 4. Elute Analyte (with organic solvent) C->D E 5. Evaporate Eluate D->E F 6. Reconstitute in suitable solvent E->F G 7. Analyze F->G

SPE Protocol Diagram

Step-by-Step Protocol:

  • Cartridge Selection: A C18 reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) is recommended for trapping the moderately polar this compound from a water sample.

  • Cartridge Conditioning:

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry after the water wash.

  • Sample Loading:

    • Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

  • Elution:

    • Elute the trapped this compound from the cartridge with two 3 mL aliquots of ethyl acetate.

  • Concentration and Reconstitution:

    • Evaporate the combined eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) for instrumental analysis.

Instrumental Analysis

GC-MS/MS Parameters (Hypothetical)

  • Column: A mid-polarity column, such as a DB-17ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: Pulsed splitless injection at 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS/MS Transitions: In the absence of published data for this compound, one would start by determining the precursor ion (molecular ion) and then perform product ion scans to identify characteristic fragments. A plausible precursor ion would be the molecular ion of this compound. Product ions would likely result from the fragmentation of the phosphate ester and pyrimidine ring.

LC-MS/MS Parameters

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization: Electrospray ionization in positive mode (ESI+).

  • MS/MS Transitions: Similar to GC-MS/MS, the precursor ion would be the protonated molecule [M+H]+ of this compound. Product ions would be determined through infusion and fragmentation experiments. Based on the structure, likely transitions would involve the pyrimidine ring and the diethyl phosphate group.

Designing an Inter-Laboratory Comparison

A well-designed inter-laboratory comparison (ILC) is essential for evaluating laboratory performance. Here is a framework for structuring such a study.

ILC Design Framework

ILC_Design A 1. Preparation of Test Material (Spiked Matrix) B 2. Homogeneity & Stability Testing A->B C 3. Distribution to Participating Labs B->C D 4. Analysis by Participants C->D E 5. Data Submission D->E F 6. Statistical Analysis (Z-scores) E->F G 7. Performance Evaluation & Report F->G

Inter-Laboratory Comparison Design

  • Test Material Preparation: A homogenous batch of a relevant matrix (e.g., finely chopped spinach or a certified blank water sample) should be fortified with a known concentration of this compound. The concentration should be challenging but achievable for competent laboratories (e.g., 10-50 µg/kg).

  • Homogeneity and Stability Testing: Before distribution, the test material must be rigorously tested for homogeneity to ensure that each participant receives a representative sample. Stability testing should also be conducted to confirm that the analyte concentration does not change significantly during shipping and storage.

  • Distribution: The test material is shipped to participating laboratories under controlled conditions.

  • Analysis and Data Reporting: Participants analyze the sample using their in-house methods and report their results, including the mean concentration, standard deviation, and a brief description of the method used.

  • Statistical Evaluation: The performance of each laboratory is typically evaluated using Z-scores, calculated as:

    Z = (x - X) / σ

    Where:

    • x is the result reported by the laboratory.

    • X is the assigned value (the consensus mean or median of all reported results).

    • σ is the target standard deviation for proficiency.

    A common interpretation of Z-scores is:

    • |Z| ≤ 2: Satisfactory performance

    • 2 < |Z| < 3: Questionable performance

    • |Z| ≥ 3: Unsatisfactory performance

Hypothetical Inter-Laboratory Comparison Data

Laboratory IDReported Value (µg/kg)Assigned Value (µg/kg)Target SD (µg/kg)Z-scorePerformance
Lab A22.525.03.0-0.83Satisfactory
Lab B26.125.03.00.37Satisfactory
Lab C31.525.03.02.17Questionable
Lab D18.225.03.0-2.27Questionable
Lab E24.825.03.0-0.07Satisfactory
Lab F35.025.03.03.33Unsatisfactory

Conclusion and Recommendations

The accurate analysis of this compound is crucial for public health and environmental monitoring. This guide has provided a comprehensive overview of the analytical methodologies, detailed experimental protocols, and a framework for conducting an inter-laboratory comparison.

Key Recommendations for Laboratories:

  • Method Validation: All in-house methods must be thoroughly validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Quality Control: Implement a robust quality control system, including the regular analysis of blanks, spiked samples, and certified reference materials.

  • Participation in Proficiency Testing: Regular participation in proficiency testing schemes is the best way to ensure the ongoing competence of the laboratory and the reliability of its results.

By adhering to the principles and protocols outlined in this guide, laboratories can confidently generate high-quality data for the analysis of this compound, contributing to a safer food supply and a healthier environment.

References

  • Thompson, C. M., Prins, J. M., & George, K. M. (2010). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 118(1), 11–19. [Link]

  • Thompson, C. M., Prins, J. M., & George, K. M. (2010). Mass spectrometric analyses of organophosphate insecticide oxon protein adducts. Environmental health perspectives, 118(1), 11–19. [Link]

  • Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. (2012). Journal of Health Science, 58(4), 336-343. [Link]

  • Thompson, C. M., Prins, J. M., & George, K. M. (2010). Mass spectrometric analyses of organophosphate insecticide oxon protein adducts. Environmental Health Perspectives, 118(1), 11-19. [Link]

  • Thompson, C. M., Prins, J. M., & George, K. M. (2010). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. ScholarWorks at University of Montana. [Link]

  • Arias, A. C., et al. (2020). Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection. Journal of Chromatography A, 1626, 461346. [Link]

  • Ng, L. K., & Hupe, M. (2003). Solid-phase microextraction of organophosphorus pesticides from water. Journal of chromatographic science, 41(3), 115–120. [Link]

  • AOAC International. (2007). AOAC Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. [Link]

  • U.S. Environmental Protection Agency. (1992). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Al-Qaim, F. F., et al. (2020). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Scientific reports, 10(1), 1-9. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Biotage. (n.d.). EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE). [Link]

  • Arias, A. C., et al. (2020). Selective solid-phase extraction of organophosphorus pesticides and their oxon-derivatives from water samples using molecularly imprinted polymer followed by high-performance liquid chromatography with UV detection. ResearchGate. [Link]

  • Eurolab. (n.d.). EPA 8141 Organophosphorus Pesticides Test in Water. [Link]

  • Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 405(24), 7739–7748. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Pesticide residue analysis in the food control laboratory. [Link]

  • Phenomenex. (n.d.). Analysis of Pesticide Residues in Spinach using roQ™ QuEChERS Kits by LC/MS/MS and GC/MS. [Link]

  • Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Analytical and bioanalytical chemistry, 405(24), 7739–7748. [Link]

  • Yusof, N. A., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(11), 3223. [Link]

  • Safegroproject.com. (2024). Article Pesticide analysis AOAC 2007. [Link]

  • National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the A. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Juharin, N. S., et al. (2023). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 12(23), 4301. [Link]

  • Sawatkaew, A., et al. (2012). Validation of Modified QuEChERS Method for Simultaneous Determination of Organophosphates and Carbamates in Mangosteens by LC. Acta Horticulturae, (958), 169-176. [Link]

  • Food Safety and Standards Authority of India. (2015). Manual of Methods of Analysis of Foods: Pesticide Residues. [Link]

  • National Center for Biotechnology Information. (n.d.). Pirimiphos-ethyl. PubChem Compound Database. [Link]

  • Barr, D. B., et al. (2005). Potential Uses of Biomonitoring Data: A Case Study Using the Organophosphorus Pesticides Chlorpyrifos and Malathion. Environmental Health Perspectives, 113(12), 1671–1678. [Link]

  • Eurolab. (n.d.). Organophosphate Pesticide Testing in Agricultural Products. [Link]

  • Li, J., et al. (2016). [QuEChERS Pretreatment Method for Determination of Organophosphate Pesticide and Raticide in Whole Blood]. Fa yi xue za zhi, 32(5), 333-337. [Link]

  • Bruker Daltonics. (n.d.). Simple and Rapid MRM Method Development for Analyzing 288 Pesticides by GC–MS-MS. [Link]

  • Lee, J., et al. (2020). Multiple reaction monitoring (MRM) conditions for organophosphate insecticides using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). ResearchGate. [Link]

  • Lopes, T., et al. (2024). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect. Food Chemistry, 457, 139785. [Link]

  • Kim, H. Y., et al. (2021). Korean Proficiency Tests for Pesticide Residues in Rice: Comparison of Various Proficiency Testing Evaluation Methods and Identification of Critical Factors for Multiresidue Analysis. Foods, 10(11), 2686. [Link]

  • Shimadzu. (2013). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). [Link]

  • Kim, H. Y., et al. (2024). A reliable quantification of organophosphorus pesticides in brown rice samples for proficiency testing using Japanese official analytical method, QuEChERS, and modified QuEChERS combined with isotope dilution mass spectrometry. ResearchGate. [Link]

  • Pan, S., et al. (2012). Presence of organophosphorus pesticide oxygen analogs in air samples. Environmental health perspectives, 120(4), 518–523. [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. (n.d.). Confirmation of Pesticides by GC/MS/MS. [Link]

  • Wang, X., et al. (2012). Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. Journal of Zhejiang University. Science. B, 13(11), 902–909. [Link]

  • D'Anca, A. S., et al. (2019). Evaluation of Organophosphate Pesticide Residues in Food Using the Partial Least Squares Method. International journal of environmental research and public health, 16(18), 3298. [Link]

  • Eurolab. (n.d.). Pesticide Residue Testing. [Link]

Sources

A Comparative Toxicological Assessment: Pirimiphos-Ethyl vs. Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the toxicity of the organophosphate insecticide pirimiphos-ethyl and its primary active metabolite, pirimiphos-ethyl-oxon. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical differences in their toxicological profiles, underpinned by an exploration of their mechanism of action and supporting experimental data.

Introduction: The Parent Compound and its Potent Metabolite

Pirimiphos-ethyl is a widely utilized broad-spectrum organophosphorus insecticide with both contact and fumigant actions. Its utility in agricultural and public health settings stems from its efficacy in controlling a range of insect pests. However, like many organophosphates, the toxicity of pirimiphos-ethyl is not solely attributable to the parent molecule. In biological systems, it undergoes metabolic activation to form this compound, a significantly more potent toxicant.[1][2] This guide will dissect the nuances of this bioactivation and its profound implications for the comparative toxicity of these two compounds.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both pirimiphos-ethyl and its oxon metabolite is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in hyperstimulation of nerve and muscle fibers, which can manifest as a range of symptoms from muscle twitching and paralysis to convulsions and, in severe cases, death.[4]

The key distinction between the two compounds lies in their potency as AChE inhibitors. Pirimiphos-ethyl, a phosphorothioate, is a relatively weak inhibitor of AChE. Its toxicity is primarily a consequence of its conversion to this compound, a phosphate, through oxidative desulfuration in the liver.[1][5] This bioactivation is a critical step, as the oxon analogue is a significantly more potent inhibitor of AChE.

dot

Caption: Bioactivation of pirimiphos-ethyl to its highly toxic oxon metabolite and subsequent inhibition of acetylcholinesterase.

Comparative Toxicity: A Quantitative Overview

CompoundMetricValueSpeciesRouteReference
Pirimiphos-ethyl Acute Oral LD50140 mg/kgRatOral[6]
Pirimiphos-methyl Acute Oral LD501414 - 1861 mg/kgRatOral[6][7]
Pirimiphos-methyl-oxon IC50 (AChE Inhibition)360 ng/mL-in vitro[2]

Note: The IC50 value for pirimiphos-methyl-oxon is provided as a proxy to illustrate the significantly increased inhibitory potency of the oxon form compared to the parent compound. Direct IC50 values for pirimiphos-ethyl and this compound were not available in the reviewed literature.

The acute oral LD50 of pirimiphos-ethyl in rats is 140 mg/kg.[6] In contrast, its methyl analog, pirimiphos-methyl, has a significantly higher LD50, indicating lower acute toxicity.[6][7] This difference highlights the influence of the ethyl group on the molecule's toxicokinetics and toxicodynamics. The in vitro data for pirimiphos-methyl-oxon demonstrates its potent inhibition of acetylcholinesterase, with an IC50 of 360 ng/mL.[2] This is orders of magnitude more potent than the parent phosphorothioate compounds, underscoring the critical role of metabolic activation in their toxicity.

Experimental Protocols for Toxicity Assessment

To quantitatively assess the comparative toxicity of pirimiphos-ethyl and this compound, a series of well-established experimental protocols can be employed. The following provides a detailed methodology for a key in vitro assay.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory potential of compounds on AChE activity.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of an inhibitor is proportional to its inhibitory potency.

Materials:

  • Acetylcholinesterase (from electric eel or recombinant source)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Pirimiphos-ethyl and this compound test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of pirimiphos-ethyl and this compound in an appropriate solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL ATCI solution.

    • Control (100% activity): 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL solvent control + 25 µL AChE solution.

    • Test Sample: 125 µL Phosphate Buffer + 25 µL DTNB solution + 25 µL of test compound dilution + 25 µL AChE solution.

  • Incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compounds relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

dot

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: AChE, ATCI, DTNB, Test Compounds Plate Prepare 96-Well Plate Reagents->Plate Add_Reagents Add Buffer, DTNB, and Test Compound/Solvent Plate->Add_Reagents Add_Enzyme Add AChE Enzyme Add_Reagents->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate Reaction: Add ATCI Substrate Pre_Incubate->Add_Substrate Measure Kinetic Measurement (Absorbance at 412 nm) Add_Substrate->Measure Calc_Rate Calculate Reaction Rate Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Conclusion

The comparative toxicity of pirimiphos-ethyl and its metabolite, this compound, is fundamentally dictated by the process of metabolic bioactivation. While pirimiphos-ethyl itself exhibits moderate acute toxicity, its conversion in vivo to this compound results in a compound with significantly greater inhibitory potency against acetylcholinesterase. This dramatic increase in toxicity underscores the importance of considering metabolic pathways when assessing the risk of organophosphate insecticides. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these toxicological differences, enabling a more comprehensive understanding of their respective hazards.

References

  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pirimiphos Ethyl. [Link]

  • PubChem. (n.d.). Pirimiphos-ethyl. National Center for Biotechnology Information. [Link]

  • John, J., Worek, F., & Thiermann, H. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2193–2210. [Link]

  • Lopes, I., et al. (2021). In Vitro Evaluation of the Combined Toxicity of Pirimiphos-methyl and Piperonyl Butoxide. Journal of the Brazilian Chemical Society, 32(11), 2245-2254. [Link]

  • World Health Organization. (1992). Pirimiphos-methyl in Drinking-water. [Link]

  • Arduini, F., et al. (2012). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Food Chemistry, 133(2), 579-584. [Link]

  • Laetz, C. A., et al. (2014). Binary mixtures of azinphos-methyl oxon and chlorpyrifos oxon produce in vitro synergistic cholinesterase inhibition in Planorbarius corneus. Environmental Toxicology and Chemistry, 33(6), 1364-1372. [Link]

  • Kousba, A. A., Sultatos, L. G., & Timchalk, C. (2004). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological Sciences, 80(2), 239-248. [Link]

  • Radić, Z., et al. (2012). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 10(4), 329-339. [Link]

  • Gage, J. C. (1971). The subacute oral toxicity of 2-diethylamino-4-hydroxy-6-methylpyrimidine. Food and Cosmetics Toxicology, 9(3), 389-398. [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. PubMed Central. [Link]

  • Olsvik, P. A., et al. (2019). Mixture toxicity of chlorpyrifos-methyl, pirimiphos-methyl, and nonylphenol in Atlantic salmon (Salmo salar) hepatocytes. Toxicology in Vitro, 61, 104632. [Link]

  • DC Chemicals. (n.d.). Pirimiphos-ethyl MSDS. [Link]

  • RIVM. (2008). Environmental risk limits for pirimiphos-methyl. [Link]

  • Semantic Scholar. (n.d.). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. [Link]

  • John, J., et al. (2022). A case report of severe pirimiphos-methyl intoxication: Clinical findings and cholinesterase status. Frontiers in Pharmacology, 13, 1069958. [Link]

  • Lockridge, O., & Masson, P. (2000). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemistry, 39(20), 5877-5887. [Link]

Sources

A Comparative Analysis of Cholinesterase Inhibition: Pirimiphos-ethyl-oxon vs. Paraoxon-ethyl

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of organophosphate compounds, both pirimiphos-ethyl and paraoxon-ethyl are recognized for their potent inhibition of cholinesterases, the enzymes critical for the regulation of cholinergic neurotransmission. This guide provides an in-depth technical comparison of the cholinesterase inhibition rates of their active forms, pirimiphos-ethyl-oxon and paraoxon-ethyl. While extensive kinetic data is available for the well-characterized inhibitor paraoxon-ethyl, this guide also addresses the current data landscape for this compound, offering a comprehensive overview for researchers in toxicology, pharmacology, and drug development.

The Mechanism of Action: Irreversible Inhibition of Cholinesterases

Organophosphorus insecticides, in their active oxon forms, exert their toxicity by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of nerve signaling and potentially severe physiological effects. The primary mechanism involves the phosphorylation of a serine residue within the active site of the cholinesterase enzyme, forming a stable covalent bond that renders the enzyme inactive.[2]

The potency of these inhibitors is determined by the rate of this phosphorylation, which is described by the bimolecular inhibitory rate constant (kᵢ). A higher kᵢ value indicates a more potent inhibitor.[3]

Paraoxon-ethyl: A Well-Characterized Cholinesterase Inhibitor

Paraoxon-ethyl, the active metabolite of the insecticide parathion, is a widely studied organophosphate inhibitor of cholinesterase. Its interaction with acetylcholinesterase has been extensively characterized, providing a wealth of kinetic data.

The inhibition of acetylcholinesterase by paraoxon-ethyl is a two-step process: the formation of a reversible enzyme-inhibitor complex followed by the irreversible phosphorylation of the active site. This can be represented by the following scheme:

Inhibition_Pathway E_I E + I (Enzyme + Inhibitor) EI E-I (Reversible Complex) E_I->EI k₁ EI->E_I k₋₁ E_P E-P (Phosphorylated Enzyme) EI->E_P k₂ P P (Leaving Group)

Figure 1: General scheme for the inhibition of cholinesterase by organophosphates. E represents the enzyme, I the inhibitor, E-I the reversible complex, and E-P the phosphorylated, inactive enzyme.

Studies have reported a range of bimolecular rate constants (kᵢ) for paraoxon-ethyl, which can be influenced by factors such as the source of the acetylcholinesterase and the experimental conditions. For instance, a kᵢ value of 0.0216 nM⁻¹h⁻¹ has been reported for the inhibition of rat brain AChE at paraoxon concentrations of 1-100 nM.[3] Other research has indicated kᵢ values for the inhibition of recombinant human AChE by paraoxon to be in the range of 7.0 x 10⁵ M⁻¹min⁻¹.[4]

It is also important to note that the inhibitory capacity of paraoxon can be concentration-dependent, with suggestions of a peripheral binding site on the AChE molecule that may modulate the inhibition kinetics.[1][3] At very low concentrations (e.g., 1 pM), the estimated kᵢ values for paraoxon have been shown to be significantly higher than those determined at higher concentrations.[3]

This compound: An Analog with Limited Public Kinetic Data

Pirimiphos-ethyl is a phosphorothioate insecticide, meaning it contains a P=S bond.[5] To become an effective cholinesterase inhibitor, it must undergo metabolic activation, specifically oxidative desulfuration, to its oxon form (P=O), this compound.[6][7] This bioactivation is a critical step for its toxicological action.

Despite its use as a pesticide, there is a notable scarcity of publicly available, peer-reviewed experimental data specifically detailing the cholinesterase inhibition kinetics (kᵢ, IC₅₀, Kₐ, kₚ) of This compound . While data exists for the closely related pirimiphos-methyl-oxon , it is crucial to recognize that the substitution of a methyl group with an ethyl group can influence the electronic and steric properties of the molecule, thereby affecting its interaction with the cholinesterase active site.

For pirimiphos-methyl after oxidation, an IC₅₀ value of 360 ng/mL has been reported in an in vitro electrochemical assay.[2][7] Structure-activity relationship (SAR) studies of organophosphorus compounds generally indicate that the nature of the alkyl groups can impact inhibitory potency.[2] However, without direct experimental data for this compound, a quantitative comparison to paraoxon-ethyl is speculative.

Comparative Summary of Kinetic Parameters

The following table summarizes the available kinetic data for paraoxon-ethyl and highlights the current data gap for this compound.

ParameterParaoxon-ethylThis compound
Bimolecular Rate Constant (kᵢ) 0.0216 nM⁻¹h⁻¹ (rat brain AChE, 1-100 nM)[3]Data not readily available
7.0 x 10⁵ M⁻¹min⁻¹ (recombinant human AChE)[4]
IC₅₀ Data available in various studiesData not readily available

Note: The provided kᵢ values for paraoxon-ethyl are from different studies with varying experimental conditions and should be interpreted accordingly.

Experimental Protocols for Determining Cholinesterase Inhibition Rates

The determination of cholinesterase inhibition kinetics is crucial for assessing the potency of organophosphate compounds. The most common method employed is the Ellman assay.[2]

Ellman's Assay for Acetylcholinesterase Activity

Principle: This spectrophotometric method measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.

    • Prepare a stock solution of the chromogen, DTNB, in the buffer.

    • Prepare a stock solution of the cholinesterase enzyme (e.g., from bovine erythrocytes or recombinant human AChE) in the buffer.

    • Prepare stock solutions of the inhibitors (paraoxon-ethyl and this compound) in a suitable solvent (e.g., ethanol or DMSO) and then dilute to final concentrations in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test inhibitor at various concentrations to the designated wells. Include a control well without any inhibitor.

    • Add the AChE solution to all wells and incubate for a specific period to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm at regular time intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Ellman_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, ATCI, DTNB, Enzyme, Inhibitors) start->reagent_prep plate_setup Set up 96-well plate (Buffer, DTNB, Inhibitor/Control) reagent_prep->plate_setup add_enzyme Add AChE Solution & Incubate plate_setup->add_enzyme start_reaction Initiate Reaction (Add ATCI Substrate) add_enzyme->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure_abs data_analysis Calculate Reaction Rates & % Inhibition measure_abs->data_analysis determine_ic50 Determine IC₅₀ Value data_analysis->determine_ic50 end End determine_ic50->end

Figure 2: Workflow for determining cholinesterase inhibition using the Ellman's assay.

Conclusion and Future Directions

Paraoxon-ethyl is a well-documented and potent inhibitor of acetylcholinesterase with a considerable body of kinetic data available. In contrast, while pirimiphos-ethyl is known to be a cholinesterase inhibitor following bioactivation to its oxon form, there is a clear and significant gap in the publicly accessible scientific literature regarding the specific cholinesterase inhibition kinetics of this compound.

This guide underscores the necessity for further experimental investigation to determine the key kinetic parameters (kᵢ, IC₅₀, Kₐ, and kₚ) for this compound. Such data are essential for a direct and accurate comparison with paraoxon-ethyl and for a more complete understanding of the structure-activity relationships within this class of organophosphate inhibitors. For researchers and drug development professionals, obtaining these values would enable more precise risk assessments, facilitate the development of more effective countermeasures, and contribute to a more comprehensive understanding of organophosphate toxicology.

References

  • Aldridge, W. N., & Davison, A. N. (1952). The inhibition of erythrocyte cholinesterase by tri-esters of phosphoric acid. 1. Diethyl p-nitrophenyl phosphate (E 600) and analogues. Biochemical Journal, 51(1), 62–70.
  • Amitai, G., Moorad, D., Adani, R., & Doctor, B. P. (1998). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Biochemical pharmacology, 56(3), 293–299.
  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254.
  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological sciences, 80(2), 239-248.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31957, Pirimiphos-ethyl. Retrieved from [Link]

  • Sultatos, L. G., & Murphy, S. D. (1983). Kinetic analysis of the in vitro inhibition of rat brain and liver acetylcholinesterase by paraoxon. Toxicology and applied pharmacology, 69(1), 16-23.
  • Timchalk, C., Nolan, R. J., Mendrala, A. L., Dittenber, D. A., Brzak, K. A., & Mattsson, J. L. (2002). A physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) model for the organophosphate insecticide chlorpyrifos in rats and humans. Toxicological Sciences, 66(1), 34-53.
  • U.S. Environmental Protection Agency. (2000). The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. Retrieved from [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2004). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical pharmacology, 68(11), 2237-2248.
  • Chambers, J. E., & Carr, R. L. (1995). Inhibition of acetylcholinesterase in the brain and blood of the rat by chlorpyrifos, parathion and their oxons. Journal of Toxicology and Environmental Health, 46(2), 223-233.
  • Mileson, B. E., Chambers, J. E., Chen, W. L., Dettbarn, W., Ehrich, M., Eldefrawi, A. T., ... & Padilla, S. (1998). Common mechanism of toxicity: a case study of organophosphorus pesticides. Toxicological Sciences, 41(1), 8-20.
  • Hodgson, E., & Levi, P. E. (1996). A textbook of modern toxicology.
  • Main, A. R. (1964).
  • Reiner, E. (1971). Spontaneous reactivation of phosphorylated and carbamylated cholinesterases.
  • Arduini, F., et al. (2011). Determining pirimiphos-methyl in durum wheat samples using an acetylcholinesterase inhibition assay. Food chemistry, 128(3), 773-778.

Sources

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of Pirimiphos-Ethyl and its Oxon Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pirimiphos-ethyl is a broad-spectrum organophosphorus (OP) insecticide and acaricide. Like many organothiophosphate pesticides, its biological activity and environmental fate are complex, primarily due to its transformation into the oxygen analog, or "oxon" form (pirimiphos-ethyl-oxon). This transformation, which involves the substitution of a sulfur atom for an oxygen atom (P=S to P=O), can occur both through metabolic processes in organisms and abiotically in the environment, for instance, during water chlorination.[1][2] The oxon metabolites of OP pesticides are often significantly more potent inhibitors of acetylcholinesterase, the enzyme crucial for nerve function, making them a greater toxicological concern than the parent compounds.[1][3]

For researchers and professionals in environmental monitoring and food safety, the ability to rapidly and accurately quantify pirimiphos-ethyl and its specific metabolites is paramount. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a powerful screening tool due to their high throughput, cost-effectiveness, and simplicity compared to traditional chromatographic methods.[4][5][6] However, the reliability of any immunoassay hinges on its specificity. Cross-reactivity, the binding of the assay's antibody to compounds other than the target analyte, is a critical performance characteristic that must be rigorously evaluated.[7][8]

This guide provides an in-depth comparison of immunoassay performance, focusing on the crucial issue of cross-reactivity with this compound. We will explore the molecular basis of antibody recognition, compare the performance of different antibody types using experimental data, provide a detailed protocol for assessing cross-reactivity, and discuss field-proven insights for mitigating common interferences.

Section 1: The Molecular Basis of Immunoassay Specificity

The specificity of an immunoassay is dictated by the precise interaction between an antibody's binding site (paratope) and a specific molecular feature of the analyte (epitope).[9][10] When developing an assay for a small molecule like pirimiphos-ethyl, the hapten design—the part of the molecule used to generate the immune response—is critical. The resulting antibodies will recognize the hapten's unique shape and chemical structure.

Structurally similar molecules, such as the parent pirimiphos-ethyl and its oxon metabolite, may share significant structural features. The primary difference is the P=O bond in the oxon versus the P=S bond in the parent compound. While seemingly minor, this change alters the bond length, polarity, and overall conformation of the phosphate group, which can dramatically affect how strongly an antibody binds. An antibody raised against a pirimiphos-ethyl hapten may therefore bind to this compound, but likely with a different affinity. The degree to which this occurs defines the assay's cross-reactivity.

cluster_0 High Specificity Binding cluster_1 Cross-Reactivity Event Antibody Antibody Paratope Target Target Analyte (Pirimiphos-Ethyl) Antibody:f0->Target Strong, Specific Binding Antibody_CR Antibody Paratope CrossReactant Cross-Reactant (this compound) Antibody_CR:f0->CrossReactant Weaker, Non-Specific Binding

Caption: Conceptual diagram of antibody binding.

Section 2: Comparative Analysis: Monoclonal vs. Polyclonal Antibody Assays

The choice of antibody—monoclonal or polyclonal—is one of the most significant factors influencing an immunoassay's specificity and cross-reactivity profile.[9][10]

  • Polyclonal Antibodies (pAbs): These are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen. This can lead to a more robust signal but also increases the risk of cross-reactivity with related molecules.[9][11]

  • Monoclonal Antibodies (mAbs): These are a homogeneous population of identical antibodies, all recognizing a single epitope. This monospecificity generally results in higher assay specificity and lower cross-reactivity.[10]

ParameterPolyclonal Antibody ELISAMonoclonal Antibody ELISA
Antibody Type PolyclonalMonoclonal
Primary Target Pirimiphos-methylPirimiphos-methyl
IC₅₀ (Pirimiphos-methyl) 0.21 ng/mL4.2 ng/mL
Cross-Reactant Pirimiphos-ethylPirimiphos-ethyl
Calculated Cross-Reactivity 320% 38.1%
Data synthesized from Lee et al. (2006), which cites earlier work by Skerritt et al. on the polyclonal assay.[4]
Interpretation of Results

The experimental data reveals a stark difference in performance.

  • The polyclonal assay exhibited a cross-reactivity of 320% with pirimiphos-ethyl.[4] This indicates that the polyclonal antibodies bind to pirimiphos-ethyl more than three times more strongly than to their intended target, pirimiphos-methyl. Such an assay would be entirely unsuitable for specifically detecting pirimiphos-methyl in a sample where pirimiphos-ethyl might also be present, as it would grossly overestimate the concentration.

  • The monoclonal assay , in contrast, showed a cross-reactivity of 38.1%.[4] While not zero, this represents a significantly higher degree of specificity. The assay is far more selective for its target analyte, pirimiphos-methyl. This demonstrates the causal link between using a single-epitope binding reagent (a monoclonal antibody) and achieving lower cross-reactivity.

This principle is directly applicable to the challenge of detecting pirimiphos-ethyl versus its oxon. An immunoassay intended for specific quantification of either the parent or the metabolite must be developed—likely with monoclonal antibodies—and then rigorously tested to quantify its cross-reactivity with the other form.

Section 3: Experimental Protocol for Determining Cross-Reactivity

To ensure the trustworthiness of an immunoassay, its cross-reactivity must be empirically determined. The following is a generalized protocol for an indirect competitive ELISA (IC-ELISA), a common format for small molecule detection.[12][13]

G A 1. Plate Coating Antigen-protein conjugate is adsorbed to microplate wells. B 2. Washing & Blocking Unbound antigen is washed away. Remaining sites are blocked. A->B C 3. Competitive Reaction Sample/Standard (free analyte) and primary antibody are added. They compete for antigen sites. B->C D 4. Washing Unbound antibody and analyte are washed away. C->D E 5. Secondary Antibody Incubation Enzyme-conjugated secondary antibody (binds to primary Ab) is added. D->E F 6. Washing Unbound secondary antibody is washed away. E->F G 7. Substrate Addition Substrate is added, reacting with the enzyme to produce a color signal. F->G H 8. Signal Measurement Absorbance is read. Signal is inversely proportional to analyte concentration. G->H

Caption: Workflow for an indirect competitive ELISA (IC-ELISA).

Step-by-Step Methodology
  • Reagent Preparation:

    • Coating Antigen: Prepare a solution of the hapten conjugated to a carrier protein (e.g., Ovalbumin, OVA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Standards: Prepare a serial dilution of the primary target analyte (e.g., pirimiphos-ethyl) in assay buffer (e.g., PBS with Tween-20).

    • Cross-Reactants: Prepare serial dilutions of each potential cross-reacting compound (e.g., this compound, pirimiphos-methyl) at concentrations spanning the expected range of the standard curve.

    • Antibodies: Dilute the primary antibody and the enzyme-conjugated secondary antibody to their optimal concentrations in assay buffer.

  • ELISA Procedure:

    • Coating: Add 100 µL of the coating antigen to each well of a 96-well microplate. Incubate overnight at 4°C.

    • Washing & Blocking: Wash the plate 3 times with wash buffer (e.g., PBST). Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well and incubate for 1-2 hours at 37°C.

    • Competitive Reaction: Wash the plate 3 times. Add 50 µL of standard or cross-reactant solution to the appropriate wells. Then, immediately add 50 µL of the diluted primary antibody to all wells. Incubate for 1 hour at 37°C.

    • Secondary Antibody: Wash the plate 3 times. Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

    • Signal Development: Wash the plate 5 times. Add 100 µL of substrate solution (e.g., TMB). Incubate in the dark at room temperature until sufficient color develops (5-15 minutes).

    • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

    • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis and Calculation:

    • For both the primary analyte and each cross-reactant, plot the absorbance against the logarithm of the concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal).

    • Calculate the percent cross-reactivity (%CR) using the following formula:[4][14]

      %CR = (IC₅₀ of pirimiphos-ethyl / IC₅₀ of cross-reactant) x 100

Section 4: Field-Proven Insights: The Challenge of the Matrix Effect

Beyond inherent cross-reactivity, the accuracy of an immunoassay is profoundly influenced by the sample matrix—the complex mixture of components in which the analyte is being measured (e.g., water, soil extract, grain, or plasma).[15][16] These components can cause interferences, collectively known as the "matrix effect," which may non-specifically inhibit or enhance the antibody-antigen binding, leading to inaccurate results.[17][18]

A protocol becomes a self-validating system only when the potential for matrix effects is understood and controlled. For example, hydrophobic compounds or pH variations in a soil extract can alter antibody conformation or binding kinetics, mimicking or masking the presence of the target analyte.

Strategies for Mitigation:

  • Sample Dilution: The simplest approach is to dilute the sample in assay buffer. This reduces the concentration of interfering substances, but care must be taken not to dilute the target analyte below the assay's limit of detection.

  • Matrix-Matched Calibration: The most robust method is to prepare the calibration standards in a blank matrix solution that is identical to the samples being tested but known to be free of the analyte.[15] This ensures that the standards and the samples are affected by the matrix in the same way, improving the accuracy of quantification.

  • Sample Cleanup: For complex matrices, a solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step may be necessary prior to analysis to remove the majority of interfering compounds.

Conclusion

The evaluation of cross-reactivity is not merely a validation checkbox; it is fundamental to establishing the credibility and utility of an immunoassay. The comparison between polyclonal and monoclonal antibody-based assays for pirimiphos-methyl clearly demonstrates that specificity is engineered through deliberate reagent choice, with monoclonal antibodies offering a distinct advantage in distinguishing between structurally similar organophosphates.[4]

For researchers working with pirimiphos-ethyl, it is imperative to assume that an assay will exhibit some degree of cross-reactivity with its oxon metabolite until proven otherwise. This cross-reactivity must be quantified through rigorous experimental validation as outlined in this guide. Furthermore, it is important to recognize that cross-reactivity is not solely a feature of the antibody but can be influenced by the specific assay format and conditions.[19] By combining careful antibody selection with a thorough validation protocol that includes cross-reactivity testing and mitigation of matrix effects, scientists can develop trustworthy and reliable immunoassays for the critical task of monitoring these environmental and agricultural contaminants.

References

  • Title: Development of monoclonal antibodies against pirimiphos-methyl and their application to IC-ELISA Source: PubMed, Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Development of Monoclonal Antibodies against Pirimiphos-methyl and Their Application to IC-ELISA Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices Source: MDPI URL: [Link]

  • Title: Monoclonal Antibody-Based Enzyme-Linked Immunosorbent Assays for the Organophosphorus Insecticide O-Ethyl O-4-Nitrophenyl Phenylphosphonothioate (EPN) Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Immunoassay-based approaches for development of screening of chlorpyrifos Source: Environmental Science and Pollution Research URL: [Link]

  • Title: Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples. Source: Semantic Scholar URL: [Link]

  • Title: Monoclonal Antibodies versus Polyclonal Antibodies Source: AZoLifeSciences URL: [Link]

  • Title: Abiotic transformation of chlorpyrifos to chlorpyrifos oxon in chlorinated water Source: Society of Environmental Toxicology and Chemistry URL: [Link]

  • Title: A highly sensitive bio-barcode immunoassay for multi-residue detection of organophosphate pesticides based on fluorescence anti-quenching Source: PubMed Central - NIH URL: [Link]

  • Title: Cross-reactivity of the assay system. Source: ResearchGate URL: [Link]

  • Title: Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation Source: MDPI URL: [Link]

  • Title: Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water Source: ResearchGate URL: [Link]

  • Title: Understanding the matrix effect in immunoassays Source: PubMed URL: [Link]

  • Title: The gas-phase degradation of chlorpyrifos and chlorpyrifos-oxon towards OH radical under atmospheric conditions Source: ResearchGate URL: [Link]

  • Title: “Matrix Effects” in Immunoassays Source: ResearchGate URL: [Link]

  • Title: Immunochemical Assays for Determination of Organophosphorus Pesticides in Milk Source: Juniper Publishers URL: [Link]

  • Title: Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing Source: PubMed URL: [Link]

  • Title: Abiotic transformation of chlorpyrifos to chlorpyrifos oxon in chlorinated water Source: ResearchGate URL: [Link]

  • Title: Interferences in Immunoassay Source: PubMed Central - NIH URL: [Link]

  • Title: Pirimiphos-Ethyl Source: PubChem URL: [Link]

  • Title: Development of a Broad-Specificity Immunoassay for Determination of Organophosphorus Pesticides Using Dual-Generic Hapten Antigens Source: Semantic Scholar URL: [Link]

  • Title: Validation of HPLC Method for Quantitative Determination of Pirimiphos methyl Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction Source: PubMed URL: [Link]

  • Title: Validation of HPLC Method for Quantitative Determination of Pirimiphos Methyl Source: ijsrp.org URL: [Link]

  • Title: Matrix Effect Study and Immunoassay Detection Using Electrolyte-Gated Graphene Biosensor Source: PubMed Central - NIH URL: [Link]

  • Title: Immunoassay Methods Source: NCBI Bookshelf URL: [Link]

  • Title: Lab antibody considerations - monoclonal vs polyclonal, production, usages, epitope tags, etc. Source: YouTube URL: [Link]

Sources

performance of different mass spectrometers for pirimiphos-ethyl-oxon analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Mass Spectrometry Platforms for the Analysis of Pirimiphos-ethyl-oxon

A Senior Application Scientist's Guide to Selecting the Optimal Analytical Approach

For researchers and analytical scientists tasked with the detection and quantification of pesticide residues, the choice of mass spectrometer is a critical decision that dictates the sensitivity, selectivity, and scope of the analysis. This guide provides an in-depth comparison of common mass spectrometry platforms for the analysis of this compound, the toxic oxygen analog metabolite of the organophosphate insecticide pirimiphos-ethyl. We will delve into the core principles of each technology, present supporting data, and offer field-proven insights to guide your selection process.

This compound is formed through the oxidative desulfurization of its parent compound. This transformation significantly increases its toxicity by enhancing its ability to inhibit the acetylcholinesterase (AChE) enzyme, a critical component of the nervous system in both insects and mammals. Therefore, sensitive and reliable analytical methods are paramount for ensuring food safety and monitoring environmental contamination. The choice between a targeted, quantitative instrument and a high-resolution screening platform depends entirely on the analytical question at hand.

Core Mass Spectrometry Platforms: A Head-to-Head Comparison

The three predominant mass spectrometry technologies used for analyzing pesticide residues like this compound are Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap-based High-Resolution Mass Spectrometry (HRAM). Each possesses distinct advantages and is suited for different analytical workflows.[1][2][3]

Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

A triple quadrupole mass spectrometer, typically coupled with liquid chromatography (LC-MS/MS), is the workhorse of regulatory and routine testing laboratories. Its strength lies in its exceptional sensitivity and selectivity for targeted analysis using Multiple Reaction Monitoring (MRM).[4][5]

Principle of Operation (MRM):

  • Q1 (First Quadrupole): Isolates the specific precursor ion of the target analyte (e.g., the protonated molecule of this compound, [M+H]⁺).

  • q2 (Collision Cell): The selected precursor ion is fragmented by collision with an inert gas.

  • Q3 (Third Quadrupole): Isolates a specific, characteristic fragment ion (product ion).

This highly specific Q1-q2-Q3 transition effectively filters out chemical noise from complex matrices, resulting in a very high signal-to-noise ratio and enabling low detection limits.[5][6]

Performance Insights:

  • Strengths: Unmatched sensitivity for target compound quantification, high sample throughput, robustness, and cost-effectiveness for routine analysis. The development of MRM methods is well-established.[5][6][7]

  • Limitations: It is a "hypothesis-driven" technique. You must know what you are looking for in advance to set up the MRM transitions. It cannot be used to screen for unexpected or unknown contaminants.[8][9]

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: Bridging Targeted and Non-Targeted Analysis

QTOF systems are hybrid instruments that couple the selectivity of a quadrupole with the high-resolution, accurate-mass analysis of a Time-of-Flight mass analyzer.[1] This combination provides a powerful tool for both quantification and confident identification.

Principle of Operation: In a typical pesticide screening workflow, the QTOF operates in a data-dependent acquisition mode (often called Auto MS/MS).[10] The instrument performs continuous full-scan high-resolution mass analysis. When an ion from a pre-defined inclusion list (or any ion above a certain intensity threshold) is detected, the quadrupole (Q1) selects that precursor ion, fragments it, and the resulting product ions are analyzed in the TOF analyzer.

Performance Insights:

  • Strengths: Excellent for screening applications where both known and unknown compounds are of interest.[10] Identification is confirmed by high-resolution, accurate mass measurements of both the precursor and product ions, significantly increasing confidence and reducing false positives.[11] The ability to perform retrospective analysis on full-scan data is a major advantage.

  • Limitations: While modern QTOF instruments have excellent sensitivity, the most sensitive triple quadrupoles may still offer lower limits of quantification for specific, well-optimized MRM transitions.[8]

Orbitrap Mass Spectrometry: The Pinnacle of Resolution and Mass Accuracy

Orbitrap-based mass spectrometers are renowned for their exceptionally high resolving power and mass accuracy, delivered by the Orbitrap mass analyzer.[8][12] This technology provides the highest level of confidence in compound identification, especially in highly complex matrices.

Principle of Operation: Like QTOF, Orbitrap systems can perform full-scan HRAM analysis and data-dependent MS/MS (dd-MS2).[13] Ions are trapped and oscillate in an electrostatic field within the Orbitrap analyzer. The frequency of this oscillation is directly related to their mass-to-charge ratio, which is then converted into a highly accurate mass spectrum via a Fourier transform.

Performance Insights:

  • Strengths: The superior resolving power (often >100,000 FWHM) allows for the separation of target analytes from isobaric interferences that may have the same nominal mass, a common challenge in complex food matrices.[8] This leads to extremely high confidence in identification. It is a powerful tool for both targeted and non-targeted screening.[8][14]

  • Limitations: Historically, scan speed could be a limiting factor for the fastest UHPLC peaks compared to other analyzer types, although the latest generation of Orbitrap instruments has largely overcome this.[12]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the three mass spectrometry platforms for pesticide residue analysis.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Primary Application Target QuantificationTargeted & Non-Targeted ScreeningTargeted & Non-Targeted Screening
Selectivity Very High (MRM)High (Accurate Mass)Extremely High (High Resolution)
Sensitivity (LOQ) Excellent (low pg to fg)Very Good (low ng to pg)Very Good to Excellent (low ng to pg)
Mass Accuracy N/A (Unit Resolution)Excellent (< 2 ppm)Outstanding (< 1 ppm)
Resolving Power Low (Unit Resolution)High (20,000 - 60,000 FWHM)Very High (up to >240,000 FWHM)
Retrospective Analysis NoYesYes
Confidence in ID Good (Retention Time + Ion Ratio)Excellent (Retention Time + Accurate Mass on Precursor & Fragments)Outstanding (Retention Time + Highest Accuracy/Resolution)

Experimental Protocols and Workflows

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrumental analysis. The causality behind these choices is critical for developing a self-validating system.

Visualizing the Workflow

The general workflow for pesticide residue analysis is a multi-step process designed to isolate the analytes of interest from the sample matrix and present them for instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample (e.g., Tomato, Wheat) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Isolate Analytes Cleanup 3. Dispersive SPE Cleanup (PSA + C18 + MgSO4) Extraction->Cleanup Remove Matrix Interferences LC 4. UHPLC Separation Cleanup->LC MS 5. Mass Spectrometry Detection & Fragmentation LC->MS Elution Processing 6. Data Acquisition & Processing Software MS->Processing Report 7. Identification & Quantification Report Processing->Report Analysis

Caption: General workflow for pesticide residue analysis.

Step 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for preparing food samples for pesticide analysis.[15][16] Its effectiveness stems from a simple two-step process.

Protocol:

  • Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[9] For dry samples like cereals, add a defined amount of water to rehydrate the matrix, ensuring consistent extraction efficiency.[17][18]

  • Extraction: Add 10 mL of acetonitrile to the tube. Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of lipids and other matrix components.

  • Salting Out: Add a salt mixture, typically containing magnesium sulfate (MgSO₄) to absorb excess water and sodium chloride (NaCl) or sodium citrate to induce phase separation between the aqueous and organic layers.[9] Shake vigorously for 1 minute. This step drives the pesticides into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube to achieve a clean separation of the acetonitrile supernatant.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a 2 mL tube containing a mixture of sorbents. The choice of sorbent is critical and matrix-dependent:

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some lipids.

    • C18: Removes non-polar interferences like fats.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols (use with caution as it can adsorb planar pesticides).

    • MgSO₄: Continues to remove any remaining water.

  • Final Extract: After shaking and centrifuging the d-SPE tube, the final supernatant is ready for LC-MS analysis. It may be diluted or mixed with an internal standard.[19]

Step 2: Liquid Chromatography (LC) Separation

A robust UHPLC (Ultra-High-Performance Liquid Chromatography) method is essential for separating this compound from other pesticides and matrix components before it enters the mass spectrometer.

Typical LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm particle size) is standard for separating moderately polar compounds like organophosphates.[8]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate. The additives aid in the protonation of the analyte for positive ion mode ESI.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B over several minutes to elute the analytes, hold for a short period, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

Step 3: Mass Spectrometer Method Development

A. Triple Quadrupole (QqQ) - MRM Method:

  • Precursor Ion Determination: Infuse a standard of this compound to determine its protonated molecular ion [M+H]⁺ in a full scan.

  • Product Ion Scan: Perform a product ion scan by selecting the precursor ion in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.

  • MRM Transition Selection: Select at least two fragment ions for the MRM method. The most intense transition is typically used for quantification (quantifier), and the second is used for confirmation (qualifier).[18] The ratio of these two signals must be consistent between samples and standards.

  • Collision Energy Optimization: For each MRM transition, systematically vary the collision energy in q2 to find the voltage that produces the maximum product ion intensity.

B. QTOF / Orbitrap - High-Resolution Method:

  • Full Scan Method: Set the instrument to acquire data across a relevant mass range (e.g., m/z 100-1000) at a high resolution (e.g., >40,000 for QTOF, >70,000 for Orbitrap).

  • Inclusion List Creation: For targeted screening, create an inclusion list containing the exact mass of the this compound precursor ion [M+H]⁺ and its expected retention time.

  • Data-Dependent MS/MS (dd-MS2): Configure the instrument to trigger an MS/MS scan when an ion from the inclusion list is detected. Set the collision energy (e.g., a stepped collision energy of 10, 20, 40 eV) to generate a representative fragmentation pattern.

  • Data Processing: Identification is confirmed if the detected precursor and fragment ions are within a narrow mass tolerance window (e.g., <5 ppm) of their theoretical exact masses and the retention time matches that of a reference standard.

Conclusion: Selecting the Right Tool for the Job

The optimal mass spectrometer for the analysis of this compound is defined by the analytical objective.

  • For routine monitoring and regulatory compliance , where the primary goal is to quantify a known list of contaminants at the lowest possible levels, the Triple Quadrupole (QqQ) remains the undisputed gold standard due to its superior sensitivity, robustness, and cost-efficiency for targeted analysis.[6]

  • For comprehensive screening and research applications , where the goal is to detect a wide range of potential contaminants (both expected and unexpected) with high confidence, QTOF and Orbitrap HRAM systems are the superior choice.[8][10] They provide the certainty of accurate mass identification, eliminating ambiguity and allowing for retrospective data analysis without re-running samples. The Orbitrap generally offers the highest resolution, which can be decisive in resolving complex interferences.[8]

By understanding the fundamental capabilities of each platform and implementing a validated, robust workflow, researchers can confidently address the analytical challenges posed by this compound and other critical food safety contaminants.

References

  • Thermo Fisher Scientific. (n.d.). Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap Mass Spectrometer.
  • Gobo, L. A., et al. (2004). Development and validation of methodology for the determination of residues of organophosphorus pesticides in tomatoes. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Saegusa, H., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography-tandem mass spectrometry in Daikenchuto. Journal of Natural Medicines. Available at: [Link]

  • Saegusa, H., et al. (2021). Development and validation of an analysis method for pesticide residues by gas chromatography–tandem mass spectrometry in Daikenchuto. Journal of Natural Medicines. Available at: [Link]

  • MDPI. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Available at: [Link]

  • European Commission. (2010). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANCO/12495/2011.
  • Armstrong, J. L., et al. (2012). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. PMC - NIH. Available at: [Link]

  • Swaney, D. L., et al. (2008). ETD-enabled orbitrap for high-throughput protein identification and quantitation. NIH Public Access. Available at: [Link]

  • Raina-Fulton, R., & Xie, Z. (2015). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. InTech. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Method for the determination of 182 Residual Pesticides in Milk using LCMS-8045 and GCMS-TQ8040 NX. Available at: [Link]

  • Ferrer, C., et al. (n.d.). Application of LC-QTOF-MS working in simultaneous full scan and MS/MS mode for the analysis of pesticide residues in fruits and vegetables. Available at: [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. Available at: [Link]

  • EURL-SRM. (n.d.). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction with Methanol and LC-MS/MS Determination (QuPPe-Method). Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid Analysis of Pesticides in Food Matrices. Available at: [Link]

  • Raina-Fulton, R., & Xie, Z. (2015). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. Semantic Scholar. Available at: [Link]

  • Leader Life Sciences. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Available at: [Link]

  • Tsipi, D., et al. (Eds.). (2015). Mass Spectrometry for the Analysis of Pesticide Residues and Their Metabolites. ResearchGate. Available at: [Link]

  • Johansson, C. (2015). Pesticide Screening Method with UPLC-MS/MS. Diva-Portal.org. Available at: [Link]

  • Agilent Technologies. (2013). Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in Food. Available at: [Link]

  • National Food Institute, Technical University of Denmark. (n.d.). Validation Report 16. Available at: [Link]

  • Khalil, M. K., et al. (2024). Development of A Multi Residue Method for Determination of Pesticide Residues in Some High Oil Content Agricultural Products. Middle East Journal of Applied Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Performance comparisons of mass spectrometers. Available at: [Link]

  • ResearchGate. (n.d.). Performance comparisons of the mass spectrometry instruments. Available at: [Link]

  • Al-Bishri, W. M. (2019). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. Available at: [Link]

  • Sabidó, E., et al. (2016). Evaluation of different peptide fragmentation types and mass analyzers in data-dependent methods using an Orbitrap Fusion Lumos Tribrid. Proteomics. Available at: [Link]

Sources

A Comparative Guide: QuEChERS vs. Solid-Phase Extraction for the Analysis of Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. Pirimiphos-ethyl, an organothiophosphate insecticide, and its more toxic oxygen analog, pirimiphos-ethyl-oxon, are compounds of significant interest due to their potential health risks. The choice of sample preparation method is a critical determinant of analytical accuracy and efficiency. This guide provides an in-depth technical comparison of two widely adopted extraction techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the determination of this compound.

The Analyte: this compound

This compound is the active metabolite of pirimiphos-ethyl, formed through oxidative desulfuration. This transformation significantly increases its toxicity by enhancing its ability to inhibit acetylcholinesterase, a crucial enzyme in the nervous system. Therefore, sensitive and reliable analytical methods are essential for its detection in various matrices, including food and environmental samples.

Principles of the Extraction Techniques

QuEChERS: A Dispersive Approach

The QuEChERS method, first introduced in 2003, has revolutionized pesticide residue analysis by offering a simple, fast, and cost-effective approach.[1] It is a dispersive solid-phase extraction technique that involves two main steps:

  • Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) and buffering agents.[2] The addition of salts induces phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; C18 to remove non-polar interferences; and graphitized carbon black (GCB) to remove pigments and sterols.[3] The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis.

Solid-Phase Extraction (SPE): A Chromatographic Cleanup

Solid-phase extraction is a more traditional, yet highly effective, sample preparation technique that utilizes the principles of chromatography to separate analytes from interfering matrix components.[4] The process involves the following key steps:

  • Conditioning: The SPE cartridge, packed with a specific sorbent (e.g., C18, polymeric phases), is activated with a solvent to wet the stationary phase.[5]

  • Loading: The sample extract is passed through the cartridge, and the analytes of interest are retained on the sorbent based on their affinity.

  • Washing: The cartridge is washed with a solvent to remove co-extracted impurities that have a weaker affinity for the sorbent than the target analytes.

  • Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified analytes from the cartridge for subsequent analysis.[5]

Experimental Workflows

To provide a clear visual representation of the methodologies, the following diagrams illustrate the step-by-step workflows for both QuEChERS and SPE.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup Homogenization Sample Homogenization Extraction Add Acetonitrile & Salts Homogenization->Extraction 10-15g sample Vortexing1 Vortex/Shake Extraction->Vortexing1 1 min Centrifugation1 Centrifugation Vortexing1->Centrifugation1 5 min Supernatant_Transfer Transfer Supernatant Centrifugation1->Supernatant_Transfer Aliquot of supernatant dSPE Add d-SPE Sorbents Supernatant_Transfer->dSPE Vortexing2 Vortex/Shake dSPE->Vortexing2 1 min Centrifugation2 Centrifugation Vortexing2->Centrifugation2 5 min Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract Cleaned supernatant SPE_Workflow cluster_preparation Sample Preparation cluster_spe Solid-Phase Extraction Initial_Extraction Initial Sample Extraction Solvent_Evaporation Solvent Evaporation/Exchange Initial_Extraction->Solvent_Evaporation Conditioning Cartridge Conditioning Solvent_Evaporation->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Final_Extract Final Extract for Analysis Elution->Final_Extract

Sources

A Guide to Enhanced Accuracy in Pirimiphos-Ethyl-Oxon Quantification: Leveraging Isotopically Labeled Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and food safety, the precise quantification of pesticide residues is paramount. Pirimiphos-ethyl, an organophosphate insecticide, and its toxic metabolite, pirimiphos-ethyl-oxon, are of significant concern due to their potential health risks. Accurate measurement of these compounds in complex matrices such as food and environmental samples is often challenging due to matrix effects and variations in sample preparation. This guide provides an in-depth comparison of analytical methods for the quantification of this compound, with a focus on the superior performance of stable isotope dilution (SID) analysis using an isotopically labeled internal standard.

The Challenge of Accurate Quantification: Overcoming Matrix Effects

In analytical chemistry, particularly with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the sample matrix can significantly influence the accuracy and precision of results. Co-eluting matrix components can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification.[1]

Comparison of Quantification Methodologies

FeatureExternal Standard CalibrationInternal Standard (Structural Analog)Stable Isotope Dilution (Isotopically Labeled IS)
Principle Analyte response in the sample is compared to a calibration curve generated from standards in a clean solvent.A compound with similar chemical properties but a different structure is added to samples and standards.A known amount of an isotopically labeled version of the analyte is added to the sample at the beginning of the workflow.
Correction for Matrix Effects Poor. Highly susceptible to signal suppression or enhancement.Partial. Can compensate for some variability but may not co-elute or ionize identically to the analyte.Excellent. The labeled standard co-elutes and experiences identical matrix effects as the native analyte.
Correction for Analyte Loss None. Any loss during sample preparation leads to underestimation.Partial. Assumes the analog behaves identically to the analyte during extraction and processing.Excellent. The ratio of native to labeled analyte remains constant, correcting for losses at all stages.
Accuracy & Precision Lower, especially in complex matrices.Improved over external standard, but can still be variable.Highest level of accuracy and precision.
Cost & Availability of Standard Low cost, readily available.Moderate cost and availability.Higher cost, may require custom synthesis for less common analytes like this compound.

The Gold Standard: Stable Isotope Dilution (SID)

The stable isotope dilution method is widely recognized as the gold standard for quantitative analysis by mass spectrometry.[2] This technique involves adding a known quantity of a stable isotope-labeled (e.g., ¹³C, D, ¹⁵N) version of the analyte of interest to the sample prior to extraction and analysis. This isotopically labeled compound serves as an ideal internal standard because it has the same physicochemical properties as the native analyte.

The key principle of SID is that the native (unlabeled) and labeled compounds behave identically during sample preparation, chromatography, and ionization. Therefore, any loss of analyte during the analytical process will affect both the native and labeled forms equally. The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, which remains constant regardless of sample loss or matrix effects.

Workflow for Stable Isotope Dilution Analysis.

Obtaining an Isotopically Labeled Standard for this compound

A significant challenge for implementing SID for this compound is the current lack of a commercially available isotopically labeled standard. However, several reputable vendors offer custom synthesis services for stable isotope-labeled compounds. This allows researchers to obtain the necessary internal standard tailored to their specific needs (e.g., ¹³C or deuterium labeling).

Providers for Custom Synthesis of Isotopically Labeled Standards:

  • MedChemExpress [3]

  • ARTIS STANDARDS [4]

  • BOC Sciences []

  • Charles River Laboratories [6]

  • Shimadzu Chemistry & Diagnostics [7]

When ordering a custom synthesis, it is crucial to specify the desired labeling position to ensure the label is not lost during metabolic processes or mass spectrometric fragmentation. For this compound, labeling the ethyl groups or the pyrimidine ring with ¹³C would be a robust strategy.

G cluster_pirimiphos_ethyl_oxon This compound cluster_labeled_pirimiphos_ethyl_oxon Hypothetical ¹³C-Labeled this compound pirimiphos_ethyl_oxon_formula C₁₃H₂₄N₃O₄P pirimiphos_ethyl_oxon_structure pirimiphos_ethyl_oxon_structure labeled_pirimiphos_ethyl_oxon_formula ¹³CₓC₁₃₋ₓH₂₄N₃O₄P labeled_pirimiphos_ethyl_oxon_structure Structure with ¹³C at a stable position (e.g., on the ethyl groups or pyrimidine ring)

Chemical structures of this compound and its hypothetical labeled analog.

Experimental Protocol: Quantification of this compound using SID-LC-MS/MS

This protocol provides a general framework for the analysis of this compound in a food matrix (e.g., fruits, vegetables) using a custom-synthesized isotopically labeled internal standard.

1. Materials and Reagents

  • This compound certified reference material (CRM)

  • Custom-synthesized isotopically labeled this compound (e.g., ¹³C₄-pirimiphos-ethyl-oxon)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes and d-SPE tubes[8]

2. Standard Preparation

  • Prepare stock solutions of the this compound CRM and the labeled internal standard in acetonitrile.

  • Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of the CRM and a constant concentration of the labeled internal standard.

3. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with a known amount of the isotopically labeled this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA, C18, and MgSO₄.

  • Vortex for 30 seconds and centrifuge.

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of this compound from matrix interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of this compound and its labeled standard. At least two transitions (quantifier and qualifier) should be monitored for each compound.

5. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of both the native this compound and the labeled internal standard.

  • Calculate the peak area ratio (native/labeled) for each sample and calibration standard.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion: A Path to More Reliable Data

References

  • [Vendor Information]. (n.d.).
  • ARTIS STANDARDS. (n.d.). Custom Synthesis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Retrieved from [Link]

  • Lehotay, S. J., et al. (2010). Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables.
  • [Analytical Method Reference]. (n.d.).
  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • [Mass Spectrometry Fragmentation Reference]. (n.d.).
  • Kruve, A., et al. (2014). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. TrAC Trends in Analytical Chemistry, 57, 113-126.
  • [LC-MS/MS Method Reference]. (n.d.). Relevant publications on LC-MS/MS methods for pesticide analysis.
  • [this compound Analysis Reference]. (n.d.). Relevant publications on the determination of pirimiphos-ethyl and its metabolites.
  • [QuEChERS Method Comparison]. (n.d.). Relevant publications comparing different QuEChERS-based methods.
  • [Stable Isotope Dilution Application]. (n.d.).
  • [Custom Synthesis Application]. (n.d.). Relevant publications describing the use of custom-synthesized labeled standards.
  • Ellison, S. L. R., & Williams, A. (Eds.). (2012). Eurachem/CITAC guide: quantifying uncertainty in analytical measurement. (3rd ed.). Eurachem.
  • [Matrix Effect Review]. (n.d.).
  • [Food Analysis Method Validation]. (n.d.).
  • [Pesticide Residue Analysis Review]. (n.d.). Relevant review articles on pesticide residue analysis.

Sources

Navigating the Analytical Maze: A Comparative Guide to Ensuring Data Integrity for Pirimiphos-Ethyl-Oxon in Environmental Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of environmental monitoring, the accurate quantification of pesticide residues is paramount for safeguarding ecosystem and human health. Pirimiphos-ethyl-oxon, the toxic oxygen analog of the organophosphate insecticide pirimiphos-ethyl, presents a significant analytical challenge due to its potential presence in complex environmental matrices such as soil and water. For laboratories tasked with this critical analysis, participation in proficiency testing (PT) schemes is a cornerstone of a robust quality assurance program, providing an independent assessment of analytical competence.[1]

This guide provides a comprehensive overview of the current landscape for ensuring the quality of this compound analysis. It delves into a comparative analysis of available proficiency testing options for organophosphate pesticides, outlines validated analytical methodologies, and explores the critical quality control measures necessary for generating defensible data. While dedicated proficiency testing schemes specifically for this compound are not widely advertised, this guide will equip researchers, scientists, and laboratory professionals with the knowledge to navigate the existing framework and implement a self-validating analytical system.

The Landscape of Proficiency Testing for Organophosphate Pesticides

Proficiency testing is an essential component of laboratory quality management, serving as an external and objective evaluation of a laboratory's performance.[1] Participation in PT schemes allows laboratories to compare their results against those of their peers and a known reference value, thereby identifying potential systematic or random errors in their analytical processes. Several reputable organizations offer proficiency testing for organophosphorus pesticides in environmental matrices. While these programs may not list this compound as a specific target analyte in every round, they provide a valuable framework for assessing a laboratory's capability to analyze this class of compounds.

When selecting a proficiency testing provider for organophosphate pesticides, laboratories should consider the following:

  • Accreditation: Ensure the provider is accredited to ISO/IEC 17043, which outlines the general requirements for the competence of proficiency testing providers.[2][3]

  • Matrix Similarity: The PT samples should closely match the laboratory's routine sample matrices (e.g., surface water, groundwater, sandy loam soil, clay soil).

  • Analyte Range and Concentration: The scheme should include a range of organophosphate pesticides at concentrations relevant to environmental monitoring.

  • Reporting and Support: The provider should offer comprehensive reports with clear statistical analysis and provide technical support to participating laboratories.

Below is a comparison of some prominent proficiency testing providers offering schemes for organophosphorus pesticides in water and soil:

ProviderScheme Name/TypeMatrixAnalytesFrequencyKey Features
Fapas® Organophosphorus Pesticides in Drinking WaterDrinking WaterIncludes a range of organophosphorus pesticides.[4]VariesReal food and environmental matrices, detailed confidential reports.[1][4]
Qualitycheck Pesticides in natural watersNatural Waters (groundwater, surface water)Includes organophosphorus pesticides such as Azinphos-ethyl, Chlorpyrifos, and Parathion-ethyl.[2]VariesConforms to ISO/IEC 17043.[2]
BIPEA PT 19P – Pesticides – FeedAnimal Feed (Soya meal)Includes Pirimiphos-methyl and other organophosphates.[5]Annual (June)International proficiency testing provider.[5]
ERA (A Waters Company) Environmental PTWater, SoilBroad range of environmental contaminants, including pesticides.VariesOffers a complementary line of certified reference materials.
The NELAC Institute (TNI) -VariousAccredits PT providers; maintains a list of accredited providers.[3]-Ensures PT providers meet specific standards.[3]

It is important to note that the specific inclusion of this compound in these schemes can vary from round to round. Laboratories are advised to contact the providers directly to inquire about the availability of this specific analyte or the possibility of its inclusion in future schemes.

Establishing a Self-Validating Analytical Workflow

In the absence of a consistent, dedicated proficiency testing scheme for this compound, laboratories must establish a robust internal quality control and validation framework. This approach ensures the reliability and defensibility of analytical data.

Caption: A comprehensive workflow for the analysis of this compound.

Experimental Protocol: Analysis of this compound in Soil using QuEChERS and LC-MS/MS

This protocol provides a detailed methodology for the extraction and analysis of this compound in soil, adapted from established methods for organophosphate pesticides.[6][7][8]

1. Sample Preparation (QuEChERS Extraction)

  • Objective: To efficiently extract this compound from the soil matrix while minimizing co-extractives.

  • Procedure:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[7]

    • Add 10 mL of acetonitrile to the sample tube.

    • Add an appropriate internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 5000 rcf for 5 minutes.

    • The upper acetonitrile layer contains the extracted pesticides.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Objective: To remove interfering matrix components from the extract.

  • Procedure:

    • Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.

    • The supernatant is the purified extract.

3. LC-MS/MS Analysis

  • Objective: To separate, detect, and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions (suggested starting point):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • MS/MS Conditions (to be optimized for the specific instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for this compound (a quantifier and a qualifier). The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be specific fragments.

    • Example Transitions for Pirimiphos-ethyl (parent compound, for reference): Precursor: 334.1, Products: 182.1, 198.1.[9] Similar fragmentation patterns would be expected for the oxon, with adjustments for the change in the sulfur atom to an oxygen atom.

Data Interpretation and Quality Control

A comprehensive quality control regimen is essential for ensuring the accuracy and reliability of results.

QC Sample TypePurposeFrequencyAcceptance Criteria
Method Blank To assess contamination during sample preparation and analysis.One per batch of 20 samples.Analyte should not be detected above the limit of detection (LOD).
Laboratory Control Sample (LCS) To monitor the performance of the entire analytical method.One per batch.Recovery within 70-130% of the true value.
Matrix Spike/Matrix Spike Duplicate (MS/MSD) To evaluate the effect of the sample matrix on the analytical method.One pair per batch.Recovery and relative percent difference (RPD) within established laboratory limits.
Certified Reference Material (CRM) To provide an independent check on the accuracy of the method.As available and periodically.Measured value should be within the certified range.

Addressing Analytical Challenges

The analysis of this compound is not without its challenges. Understanding and mitigating these potential issues is crucial for obtaining high-quality data.

Caption: Key analytical challenges and mitigation strategies for this compound.

  • Matrix Effects: Co-extracted compounds from soil and water can enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. The use of matrix-matched standards and isotopically labeled internal standards is crucial for mitigating these effects.

  • Analyte Stability: this compound may be susceptible to degradation during sample storage and preparation. Samples should be stored at low temperatures and protected from light. The stability of the analyte in extracts should also be evaluated.

  • Method Specificity: The presence of other organophosphate pesticides or their metabolites can potentially interfere with the analysis. The high selectivity of tandem mass spectrometry (MS/MS) is essential for distinguishing this compound from other compounds.

Conclusion

While the availability of dedicated proficiency testing schemes for this compound in environmental matrices appears limited, laboratories can still achieve a high level of confidence in their analytical results. By participating in broader organophosphate pesticide PT programs, implementing a rigorous, self-validating analytical workflow with robust internal quality control measures, and understanding the specific challenges associated with this analyte, laboratories can generate data of known and defensible quality. The methodologies and quality control frameworks outlined in this guide provide a solid foundation for any environmental laboratory tasked with the important responsibility of monitoring this compound. Continuous engagement with PT providers and the scientific community will be key to encouraging the future development of more specific and comprehensive proficiency testing materials for this and other emerging contaminants.

References

  • Fapas®. (n.d.). Organophosphorus Pesticides in Drinking Water Proficiency Test FWOP1-DRW1. Retrieved from [Link]

  • BIPEA. (2025). PT 19P – Pesticides – Feed. Retrieved from [Link]

  • Qualitycheck. (n.d.). Proficiency testing (PT): Pesticides in natural waters. Retrieved from [Link]

  • The NELAC Institute. (n.d.). PT Providers. Retrieved from [Link]

  • Fera Science Ltd. (2018). PROFICIENCY TESTING. Retrieved from [Link]

  • Luzardo, O. P., et al. (2021). Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in clay loam soil. Science of the Total Environment, 753, 142015.
  • Acosta-Dacal, A., et al. (2020). Supporting dataset on the optimization and validation of a QuEChERS-based method for the determination of 218 pesticide residues in clay loam soil.
  • Cerdà-Cuéllar, M., et al. (2015). QuEChERS and soil analysis. An Overview. TrAC Trends in Analytical Chemistry, 71, 152-161.
  • USDA Food Safety and Inspection Service. (2010). Confirmation of Pesticides by GC/MS/MS. Retrieved from [Link]

  • AENSI Publisher. (n.d.). Validation of Analytical Method for Determination of 203 Pesticide Residues in Soil by GC- MSMS. Retrieved from [Link]

  • EPA. (n.d.). Multi-Residue Analysis of Some Polar Pesticides in Water Samples with SPE and LC–MS–MS. Retrieved from [Link]

  • Fapas®. (n.d.). Pesticides. Retrieved from [Link]

  • The NELAC Institute. (n.d.). PT Providers. Retrieved from [Link]

  • Eurolab. (n.d.). Organophosphate Pesticide Testing in Agricultural Products. Retrieved from [Link]

  • Indonesian Journal of Chemical Studies. (2024). Evaluation of Interlaboratory Comparisons on Quality Testing Towards Pesticide Formulation of beta-Cyfluthrin, Chlorpyrifos, and Profenofos Active Ingredients. Retrieved from [Link]

  • Fera Science Ltd. (2018). PROFICIENCY TESTING. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Thionate and Oxon Forms of Organophosphates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical stability of organophosphates (OPs) is paramount for accurate toxicological assessment, environmental fate modeling, and the design of effective bioremediation strategies. Organophosphates exist in two principal forms: the thionate (P=S) and the oxon (P=O). While structurally similar, this single atom substitution dramatically alters their chemical reactivity and biological activity. This guide provides an in-depth comparison of the stability of these two forms, supported by experimental data and detailed methodologies, to empower researchers in their work with these compounds.

Introduction: The Critical Thionate-Oxon Distinction

Organophosphate pesticides are typically synthesized and applied in their more stable thionate form.[1] The thionate linkage (P=S) generally confers greater resistance to environmental degradation.[2] However, the primary toxicological concern arises from the metabolic conversion of the thionate to its corresponding oxon form by cytochrome P450 enzymes in vivo.[1] This bioactivation results in a compound that is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target of OP toxicity.[2] Understanding the comparative stability of these two forms is therefore crucial for predicting their environmental persistence, bioavailability, and ultimate toxicological impact.

This guide will explore the key stability-related differences between thionate and oxon organophosphates, focusing on their susceptibility to hydrolysis and photodegradation, and the profound impact of the P=S to P=O conversion on their biological activity.

Chemical Stability: A Tale of Two Bonds

The inherent chemical stability of thionate and oxon organophosphates differs significantly, primarily due to the electronegativity difference between sulfur and oxygen. This difference influences the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack in the oxon form.

Hydrolytic Stability: The Influence of pH

Hydrolysis is a primary pathway for the abiotic degradation of organophosphates in the environment. The rate of hydrolysis is highly dependent on pH, with oxons being notably more susceptible to alkaline hydrolysis than their thionate counterparts.

One study on chlorpyrifos oxon demonstrated its pH-dependent degradation, with a half-life of 20.9 days at pH 8.0 and 6.7 days at pH 9.0 at 23°C.[3] In highly alkaline conditions (pH 11.8), the half-life was dramatically reduced to just 13.9 minutes.[3] This increased susceptibility of the P=O bond to hydroxide-mediated cleavage is a general trend among organophosphates.

In a comparative study of methyl parathion (thionate) and methyl paraoxon (oxon) in culture media, the half-lives were found to be 91.7 hours and 101.9 hours, respectively, suggesting similar stability under those specific conditions.[2] However, it is widely accepted that under alkaline environmental conditions, the oxon form is significantly less stable.

The following table summarizes the half-lives of several organophosphate esters under alkaline conditions:

OrganophosphatepHTemperature (°C)Half-lifeReference
Chlorpyrifos Oxon8.02320.9 days[3]
Chlorpyrifos Oxon9.0236.7 days[3]
Chlorpyrifos Oxon11.82313.9 minutes[3]
Diazoxon13232.5 minutes[3]
Paraoxon-ethyl132311.5 minutes[3]
Paraoxon-methyl13232.3 minutes[3]

Experimental Protocol: Determining Hydrolytic Stability (Adapted from OECD Guideline 111)

This protocol outlines a standardized procedure for assessing the rate of hydrolysis of a chemical substance as a function of pH.[4][5][6]

Objective: To determine the hydrolysis rate of thionate and oxon forms of an organophosphate at different pH values.

Materials:

  • Test substance (thionate and oxon forms)

  • Sterile aqueous buffer solutions (pH 4, 7, and 9)

  • Constant temperature incubator or water bath

  • Analytical instrumentation (e.g., HPLC, GC) for quantification of the test substance and its degradation products.[7]

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test substance in a suitable solvent. Add a small volume of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration that does not exceed 0.01 M or half the saturation concentration.[4][6]

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).[4][6]

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve, with at least six data points between 10% and 90% hydrolysis.[8]

  • Analysis: Immediately analyze the samples for the concentration of the parent compound and any significant hydrolysis products using a validated analytical method such as HPLC or GC.[7][9]

  • Data Analysis: Plot the concentration of the test substance against time for each pH. Determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction, assuming pseudo-first-order kinetics.

Causality: The use of sterile buffers and dark incubation conditions is crucial to prevent microbial degradation and photodegradation, ensuring that the observed degradation is solely due to abiotic hydrolysis.[4] The tiered approach described in OECD 111 allows for an efficient assessment, starting with a preliminary test to identify hydrolytically unstable compounds.[4][6]

Photolytic Stability

Photodegradation is another significant environmental fate process for organophosphates. The susceptibility to photodegradation is dependent on the compound's ability to absorb light in the UV-visible spectrum and the quantum yield of the degradation reaction.

A comparative study on the aqueous photodegradation of fenitrothion and methyl parathion found that fenitrothion degraded with a half-life of 4.9 to 5.3 hours under simulated sunlight, while methyl parathion showed no significant degradation under the same conditions.[10] This highlights that even within the thionate class, structural differences can lead to significant variations in photolytic stability.

While direct comparative studies on the photodegradation of a wide range of thionate and their corresponding oxon pairs are limited, it is generally understood that the oxon forms can also undergo photolysis. The presence of chromophores within the molecule, such as a nitrophenyl group, will significantly influence the rate of photodegradation.

Biological Activity: The Potency of the Oxon Form

The most critical difference between thionate and oxon organophosphates lies in their biological activity. The oxon form is a significantly more potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

The metabolic conversion of thionate to oxon is a bioactivation step, leading to a dramatic increase in toxicity. This is because the phosphorus atom in the P=O bond is more electrophilic and thus more readily attacks the serine hydroxyl group in the active site of AChE, leading to irreversible inhibition.

The following table presents a comparison of the 50% inhibitory concentration (IC₅₀) for several thionate and their corresponding oxon forms against acetylcholinesterase. A lower IC₅₀ value indicates a more potent inhibitor.

OrganophosphateFormIC₅₀ (nM)Reference
ChlorpyrifosThionate>10,000[11]
Chlorpyrifos-oxonOxon~3[12][13]
CoumaphosThionate>10,000[11]
Coumaphos-oxonOxon~100[11]

As the data clearly indicates, the oxon forms are orders of magnitude more potent as AChE inhibitors than their thionate precursors.

Experimental Protocol: Measuring Acetylcholinesterase Inhibition (Ellman's Assay)

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity and its inhibition.[1][14][15]

Objective: To determine and compare the IC₅₀ values of thionate and oxon forms of an organophosphate.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (thionate and oxon forms) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATC, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB and ATC solutions to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using the microplate reader. The rate of color change is proportional to the AChE activity.[1]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality: This assay relies on the enzymatic hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[1][15] The inhibitor reduces the rate of this reaction, providing a quantitative measure of its potency.

Visualizing the Key Relationships

To better illustrate the concepts discussed, the following diagrams have been created using Graphviz.

Metabolic Activation and Detoxification Pathway

G Thionate Thionate Organophosphate (P=S) Relatively Stable, Weak AChE Inhibitor Oxon Oxon Organophosphate (P=O) Less Stable, Potent AChE Inhibitor Thionate->Oxon Metabolic Activation (Cytochrome P450) Hydrolysis_Products Hydrolysis Products (Detoxified) Thionate->Hydrolysis_Products Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) Oxon->Inhibited_AChE Inhibition Oxon->Hydrolysis_Products Hydrolysis AChE Acetylcholinesterase (AChE)

Caption: Metabolic activation of thionate to oxon and subsequent AChE inhibition.

Experimental Workflow for Stability Comparison

G cluster_0 Sample Preparation cluster_1 Stability Testing cluster_2 Biological Activity cluster_3 Analysis & Comparison Thionate Thionate Solution Hydrolysis Hydrolysis Assay (e.g., OECD 111) Thionate->Hydrolysis Photodegradation Photodegradation Assay Thionate->Photodegradation AChE_Assay AChE Inhibition Assay (Ellman's Method) Thionate->AChE_Assay Oxon Oxon Solution Oxon->Hydrolysis Oxon->Photodegradation Oxon->AChE_Assay Analysis Analytical Quantification (HPLC, GC-MS) Hydrolysis->Analysis Photodegradation->Analysis AChE_Assay->Analysis Comparison Data Comparison (Half-life, IC50) Analysis->Comparison

Caption: Workflow for comparing the stability and activity of thionate and oxon OPs.

Conclusion and Future Directions

The conversion of a thionate to an oxon organophosphate represents a critical transformation that significantly enhances its biological activity while generally decreasing its chemical stability, particularly towards alkaline hydrolysis. For researchers in toxicology, environmental science, and drug development, a thorough understanding of these differences is essential for accurate risk assessment and the development of effective countermeasures.

Future research should focus on generating more comprehensive comparative data sets for a wider range of thionate/oxon pairs under standardized environmental conditions. This would enable the development of more accurate predictive models for the environmental fate and toxicity of this important class of compounds. Furthermore, elucidating the specific cytochrome P450 isozymes responsible for the bioactivation of different organophosphates can provide valuable insights for understanding inter-individual differences in susceptibility to their toxic effects.

By employing the standardized protocols and understanding the fundamental principles outlined in this guide, researchers can ensure the scientific integrity of their work and contribute to a safer and more informed use of organophosphate compounds.

References

  • OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]

  • OECD. (2017). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link]

  • JRF Global. (2020). Hydrolysis: Important test to care an environment. [Link]

  • Worek, F., Thiermann, H., & Wille, T. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 32(8), 585-592. [Link]

  • Worek, F., Koller, M., Thiermann, H., & Szinicz, L. (2005). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Toxicology and Applied Pharmacology, 209(3), 223-230. [Link]

  • Pohanka, M., Hrabinova, M., & Kuca, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2640. [Link]

  • Scribd. Ellman Esterase Assay Protocol. [Link]

  • Bharate, S. B., Prins, J. M., George, K. M., & Thompson, C. M. (2010). Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 58(14), 8460–8466. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • U.S. Environmental Protection Agency. (1998). Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • J-STAR Research. Method Development & Forced Degradation. [Link]

  • Schopfer, L. M., & Lockridge, O. (2019). Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. Chemico-Biological Interactions, 313, 108821. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]

  • Williamson, S. M., Moffat, C., Gomersall, M. A., & Wright, G. A. (2013). Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees. PLoS ONE, 8(2), e56565. [Link]

  • U.S. Environmental Protection Agency. Method 8141 Organophosphorus Pesticides POPs Determination Test. [Link]

  • U.S. Environmental Protection Agency. EPA 8141 Organophosphorus Pesticides Test in Water Validation Method Development Test. [Link]

  • Jones, K. C., & de Voogt, P. (2008). A comparative study on the aqueous photodegradation of two organophosphorus pesticides under simulated and natural sunlight. Journal of Environmental Monitoring, 10(7), 849-855. [Link]

  • U.S. Environmental Protection Agency. Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]

  • Mortensen, S. R., & Brimijoin, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 46-49. [Link]

  • Mortensen, S. R., & Brimijoin, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: What do tissue IC50 values represent?. Mayo Clinic Proceedings, 73(1), 46-49. [Link]

  • International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing. [Link]

  • Wang, A., & An, T. (2016). Organophosphate Flame Retardants and Plasticizers in Aqueous Solution: pH-Dependent Hydrolysis, Kinetics, and Pathways. Environmental Science & Technology, 50(16), 8676–8684. [Link]

  • Chen, R., & Zhang, J. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Journal of Molecular Modeling, 28(11), 333. [Link]

  • Druschel, G. K., & Scherer, M. M. (2004). Kinetics and Mechanism of Trithionate and Tetrathionate Oxidation at Low pH by Hydroxyl Radicals. Aquatic Geochemistry, 10(2), 125-144. [Link]

  • Dyguda-Kazimierowicz, E., Roszak, S., & Sokalski, W. A. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7315–7326. [Link]

  • Andersson, C., et al. (2023). Adsorption and Photo-Degradation of Organophosphates on Sulfate-Terminated Anatase TiO2 Nanoparticles. Nanomaterials, 13(5), 903. [Link]

  • Andersson, C., et al. (2023). Adsorption and Photo-Degradation of Organophosphates on Sulfate-Terminated Anatase TiO2 Nanoparticles. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Pirimiphos-Ethyl-Oxon: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

Pirimiphos-ethyl-oxon is the active, and more toxic, oxygen analog of the organophosphate insecticide pirimiphos-ethyl. As a potent acetylcholinesterase inhibitor, it presents significant acute toxicity risks, making its proper handling and disposal a matter of critical importance in any research setting.[1] This guide provides a comprehensive framework for the safe management and disposal of this compound waste, grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

The cardinal rule for the disposal of acutely toxic materials like this compound is that it must be managed as hazardous waste. Self-treatment or disposal is not a viable or compliant option. The procedures outlined below are designed to ensure the safety of laboratory personnel during the interim stages of waste accumulation, storage, and preparation for final disposal by a licensed environmental services contractor.[2][3]

Section 1: Pre-Disposal Procedures: Safe Handling and Waste Segregation

Proper management begins the moment a chemical is designated as waste.[4] Adherence to strict segregation and containment protocols is essential to prevent accidental exposure and ensure regulatory compliance.

1.1. Waste Identification and Labeling: Immediately upon designating this compound as waste, it must be clearly labeled.[3]

  • Use a designated hazardous waste tag or label provided by your institution's Environmental Health and Safety (EHS) department.[5]

  • The label must include the chemical name ("this compound"), the primary hazard class (e.g., "Toxic," "Organophosphate"), and the date accumulation began.[5]

  • List all constituents, including solvents, by their full chemical name.

1.2. Container Selection and Management:

  • Waste must be stored in a container that is compatible with the chemical composition of the waste.[5] For this compound solutions, this typically means a glass or high-density polyethylene (HDPE) container with a secure, screw-top cap.

  • The container must be in good condition, with no cracks or signs of degradation.[5]

  • Keep the container closed at all times except when adding waste.[4] This minimizes the release of volatile compounds and prevents spills.

1.3. Segregation and Storage:

  • This compound waste must be segregated from other waste streams, particularly acids and oxidizers, to prevent dangerous reactions.[3][5]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5]

  • The SAA should have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[4]

Section 2: Emergency Decontamination & Spill Management

Accidents involving highly toxic organophosphates require immediate and decisive action. The primary goal is to minimize exposure and contain the contamination.

2.1. Immediate Response Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don appropriate Personal Protective Equipment (PPE). Refer to the Quantitative Safety Data table below for specific recommendations.

  • Contain the Spill: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the spread.[6] Do not use combustible materials like sawdust on spills mixed with oxidizers.

  • Decontamination: Organophosphates can be chemically degraded through alkaline hydrolysis.[7][8][9] Prepare a decontamination solution, such as 10% sodium carbonate (washing soda) or a dilute solution of sodium hydroxide (lye), and carefully apply it to the spill area after absorbing the bulk material.[10][11] Be aware that using strong bases like lye can be hazardous and requires appropriate PPE.[11]

  • Collect Waste: Carefully collect all contaminated absorbent materials, broken glass, and cleaning supplies into a designated hazardous waste container.

  • Final Cleaning: Thoroughly clean the area with soap and water.[10] All cleaning materials must also be disposed of as hazardous waste.

  • Personal Decontamination: If skin contact occurs, remove contaminated clothing immediately and wash the affected area thoroughly with soap and water.[10] Seek immediate medical attention.

The following diagram illustrates the logical flow for responding to a this compound spill.

Spill_Response_Workflow Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain Contain Spill with Absorbent Material PPE->Contain Decontaminate Apply Alkaline Decontamination Solution (e.g., Sodium Carbonate) Contain->Decontaminate Collect Collect Contaminated Materials into Hazardous Waste Container Decontaminate->Collect Clean Final Cleaning with Soap and Water Collect->Clean Dispose Dispose of all materials as Hazardous Waste Clean->Dispose

Caption: Workflow for emergency spill response of this compound.

Section 3: The Disposal Workflow

The ultimate disposal of this compound must be handled by professionals. The laboratory's responsibility is to prepare the waste for safe and compliant pickup. The process involves coordination with your institution's EHS department and a licensed hazardous waste contractor.[2][12]

Step-by-Step Disposal Protocol:

  • Waste Accumulation: Generate and collect this compound waste in a properly labeled and sealed container within a designated SAA.

  • Request Pickup: Once the container is full, or before the accumulation time limit is reached (typically one year for partially filled containers in an SAA), submit a hazardous waste pickup request through your institution's EHS portal or contact person.[5]

  • Contractor Collection: A trained technician from a licensed hazardous waste management company will collect the waste.[2] They will ensure the container is properly labeled and sealed for transport.

  • Transportation and Final Disposal: The contractor transports the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for toxic organophosphates is high-temperature incineration, which ensures complete destruction of the hazardous compounds.[13][14]

This diagram outlines the complete lifecycle of this compound waste from generation to final disposal.

Disposal_Workflow cluster_lab Laboratory Responsibility cluster_contractor Professional Disposal Service Generate Waste Generation Segregate Segregate & Contain in Labeled Container Generate->Segregate Store Store in Secondary Containment within Satellite Accumulation Area Segregate->Store Request Submit Waste Pickup Request to EHS Store->Request Collect Collection by Licensed Hazardous Waste Contractor Request->Collect Transport Transport to Permitted TSDF Facility Collect->Transport Dispose Final Disposal via High-Temperature Incineration Transport->Dispose

Caption: End-to-end workflow for the disposal of this compound waste.

Section 4: Quantitative Safety and Disposal Data

This table summarizes critical data for the safe handling and disposal of this compound and related compounds.

ParameterValue / RecommendationSource / Rationale
Chemical Class Organophosphate[1]
Primary Hazard Acute Toxicity (Oral, Dermal)[15]
Signal Word Danger / Toxic
Personal Protective Equipment (PPE) Nitrile gloves, chemical splash goggles, lab coat. Neoprene gloves for extensive handling.[11][16]
Waste Segregation Store away from acids, bases, and oxidizers.[5]
Spill Decontamination Agent 10% Sodium Carbonate solution or other alkaline solutions.[10][11]
Regulatory Framework Resource Conservation and Recovery Act (RCRA) for disposal.[17]
Recommended Disposal Method High-temperature incineration by a licensed hazardous waste facility.[13][14]

Conclusion

The safe disposal of this compound is a non-negotiable aspect of laboratory safety and environmental responsibility. By adhering to rigorous protocols for handling, segregation, and emergency preparedness, researchers can effectively manage the risks associated with this compound. The critical final step—partnering with a licensed hazardous waste disposal service—ensures that these toxic materials are destroyed in a manner that is safe, compliant, and protective of public health and the environment.[2][18]

References

  • Decontamination. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

  • Decontamination of organophosphorus pesticides on sensitive equipment. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced Waste Management Solutions for Research Laboratories. (n.d.). Greenflow. Retrieved from [Link]

  • Dyguda-Kazimierowicz, E., et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. ACS Publications. Retrieved from [Link]

  • Pesticide Decontaminants. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University Environmental Health and Safety. Retrieved from [Link]

  • Detection and Remediation of Organophosphate Contamination. (n.d.). U.S. Department of Agriculture. Retrieved from [Link]

  • Merone, L., et al. (2023). Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds. MDPI. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Managing Hazardous Waste at Academic Laboratories. (2021). MCF Environmental Services. Retrieved from [Link]

  • Solubility and reactivity of surfactant-enhanced alkaline hydrolysis of organophosphorus pesticide DNAPL. (2020). PubMed. Retrieved from [Link]

  • Pirimiphos-ethyl Standard (1X1 mL) - Safety Data Sheet. (2024). Agilent Technologies. Retrieved from [Link]

  • Alkaline Hydrolysis of Organophosphorus Pesticides. (2014). ResearchGate. Retrieved from [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). US EPA. Retrieved from [Link]

  • Alkaline hydrolysis of organophosphorus pesticides. (2014). PubMed. Retrieved from [Link]

  • Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. (n.d.). US EPA. Retrieved from [Link]

  • Pirimiphos-ethyl MSDS. (n.d.). DC Chemicals. Retrieved from [Link]

  • Safe Disposal of Pesticides. (2025). US EPA. Retrieved from [Link]

  • Proper Disposal of Pesticide Waste. (n.d.). University of Florida IFAS Extension. Retrieved from [Link]

  • Pesticides - managing spills and disposals. (2025). health.vic.gov.au. Retrieved from [Link]

  • Pirimiphos Ethyl Hazard Summary. (1999). New Jersey Department of Health. Retrieved from [Link]

  • Proper Disposal of Pesticide Waste. (2021). Clemson University. Retrieved from [Link]

  • Requirements for Pesticide Disposal. (n.d.). US EPA. Retrieved from [Link]

  • Hazardous Waste: Guidelines and Regulations. (n.d.). US EPA. Retrieved from [Link]

  • EPA Releases Updates on Organophosphate Pesticides. (2024). US EPA. Retrieved from [Link]

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Pirimiphos-Ethyl-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety

Pirimiphos-ethyl-oxon, an organophosphate, is a potent cholinesterase inhibitor. Its handling in a research and development setting demands a meticulous approach to safety, grounded in a deep understanding of its toxicology and the principles of exposure prevention. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a self-validating system of protocols. Our objective is to empower you, our fellow scientists, with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Assessment: Understanding the Risk

This compound is a toxic organophosphate that can cause severe health effects through inhalation, skin contact, or ingestion.[1][2] As a cholinesterase inhibitor, it disrupts the nervous system, leading to a range of symptoms that can appear rapidly.[3]

Routes of Exposure and Health Effects:

  • Skin Absorption: A primary route of exposure. The compound can readily pass through the skin, leading to systemic poisoning.[1]

  • Inhalation: Vapors or aerosols can be inhaled, causing rapid absorption into the bloodstream.[2]

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.[2]

  • Eye Contact: Can cause irritation and absorption.[4]

Symptoms of Exposure: Exposure to this compound can lead to classic signs of organophosphate poisoning, which can be both acute and delayed.[1][5]

Hazard CategorySymptoms and Signs
Acute (Short-Term) Effects Headache, dizziness, blurred vision, pinpoint pupils, excessive sweating, salivation, nausea, vomiting, diarrhea, muscle twitching, chest tightness, convulsions, coma, and potentially death.[1][3][5]
Chronic (Long-Term) Effects May affect the nervous system, with potential for behavioral effects like anxiety and restlessness.[1][2]

Given the severity of these potential health effects, a robust personal protective equipment (PPE) plan is not just recommended; it is imperative.

Core Directive: Personal Protective Equipment (PPE) Protocol

The foundation of safety when handling this compound lies in a multi-layered approach, beginning with engineering controls and culminating in the correct use of PPE.

The Hierarchy of Controls: Before relying solely on PPE, always consider higher-level controls:

  • Engineering Controls: These are the most effective means of reducing exposure. Whenever possible, handle this compound within a certified chemical fume hood or a glove box.[1] Local exhaust ventilation at the point of chemical release is critical.[1]

  • Administrative Controls: Establish clear standard operating procedures (SOPs), provide thorough training on the hazards and handling of this compound, and restrict access to authorized personnel only.

Required PPE Ensemble: The following table outlines the minimum required PPE for handling this compound. The selection of specific items should be based on a risk assessment of the planned procedure.

Body PartRequired PPERationale and Specifications
Respiratory Air-Purifying Respirator (APR)An APR with an organic vapor (OV) cartridge and a P100 particulate pre-filter is necessary, especially when not using a fume hood or during spill cleanup.[6][7] A fit test is mandatory before first use to ensure a proper seal.[6]
Eye and Face Indirectly Vented Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes and vapors.[1] A full-face shield worn over goggles offers an additional layer of protection for the entire face.[6]
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Double-gloving is recommended. Choose unlined, elbow-length gloves to protect the wrists.[6] Nitrile and butyl rubber offer good protection against pesticides.[6][8] Avoid leather or cotton gloves as they can absorb the chemical.[6]
Body Chemical-Resistant Coverall or Lab Coat and ApronA disposable, chemical-resistant coverall provides full-body protection. For smaller-scale operations within a fume hood, a long-sleeved lab coat worn over personal clothing, supplemented with a chemical-resistant apron, may be sufficient.[1]
Feet Chemical-Resistant BootsUnlined, chemical-resistant boots that cover the ankles are required.[6] Pant legs must be worn outside the boots to prevent chemicals from running down into them.[6]

Experimental Protocol: Donning and Doffing PPE

Correctly putting on and taking off PPE is a critical control point to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Outer Gloves: Inspect for any damage or defects.

  • Footwear: Put on chemical-resistant boots.

  • Body Protection: Don the coverall or lab coat and apron.

  • Respirator: Perform a seal check to ensure it is working correctly.

  • Eye and Face Protection: Put on goggles and then the face shield.

  • Inner and Outer Gloves: Put on the inner pair of gloves, followed by the outer, elbow-length pair, ensuring the glove cuffs go over the sleeves of the coverall or lab coat.

Doffing (Taking Off) Sequence: The principle is to touch the potentially contaminated exterior of the PPE as little as possible.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Face Shield and Goggles: Remove from the back of the head forward.

  • Body Protection: Remove the coverall or apron by rolling it down and away from the body.

  • Footwear: Remove boots without touching them with bare hands.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Respirator: Remove the respirator last, touching only the straps.

  • Hand Hygiene: Immediately wash hands and any exposed skin thoroughly with soap and water.[1]

Operational and Disposal Plans

Safe Handling Procedures:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Ensure an eyewash station and emergency shower are readily accessible.[1]

  • Use automated or enclosed systems for transferring liquids whenever possible.[1]

Storage:

  • Store this compound in its original, tightly sealed container in a cool, well-ventilated, and locked area.[1]

  • Keep it segregated from incompatible materials.

Spill Management Protocol:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Alert: Notify your institution's safety officer or emergency response team.

  • Protect: Don the full PPE ensemble described above before re-entering the area.

  • Contain: Absorb the spill using an inert material such as vermiculite, dry sand, or a similar absorbent.[1][9]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[1]

  • Decontaminate: Wash the spill area with soap and water, and ventilate thoroughly.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area thoroughly with soap and water.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]

Disposal Plan: this compound and any materials contaminated with it are considered hazardous waste.[1]

  • Chemical Waste: Unused or waste this compound must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.[4][9]

  • Contaminated Materials: All disposable PPE, absorbent materials from spills, and contaminated labware must be collected in a designated, sealed hazardous waste container.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[11]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task & Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Planned Task with this compound risk_assessment Assess Risk of Exposure (Splash, Aerosol, or Vapor Generation) start->risk_assessment low_risk Low Risk (e.g., small quantities in fume hood) risk_assessment->low_risk Low high_risk High Risk (e.g., open handling, spill cleanup) risk_assessment->high_risk High ppe_low Minimum PPE: - Double Nitrile/Butyl Gloves - Lab Coat & Apron - Goggles & Face Shield - Chemical-Resistant Boots low_risk->ppe_low ppe_high Full PPE Ensemble: - Chemical Coverall - Double Nitrile/Butyl Gloves - Chemical-Resistant Boots - Air-Purifying Respirator (APR) - Goggles & Face Shield high_risk->ppe_high proceed Proceed with Task ppe_low->proceed ppe_high->proceed

Caption: PPE selection workflow for handling this compound.

By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • New Jersey Department of Health and Senior Services. (1999). Hazardous Substance Fact Sheet: Pirimiphos Ethyl.
  • Agilent Technologies, Inc. (2024). Safety Data Sheet: Organophosphorus Pesticide Standard (1X1 mL).
  • Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module. Pesticide Safety Education Program.
  • Agilent Technologies, Inc. (2024). Safety Data Sheet: Pirimiphos-ethyl Standard (1X1 mL).
  • Sigma-Aldrich. (2025). Safety Data Sheet: Pirimiphos-ethyl.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). PIRIMIFOS-ETHYL. CAMEO Chemicals.
  • SafeWork NSW. (n.d.). Health concerns around organophosphate pesticides fact sheet.
  • Medical Centric Podcast. (2023, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! [Video]. YouTube.
  • Fire Engineering. (2001). Organophosphate Pesticide Exposures.
  • Growing Produce. (n.d.). Personal Protective Equipment A Must For Safe Pesticide Use.
  • Exposome-Explorer. (n.d.). Safety Data Sheet: Pirimiphos-ethyl.
  • Syngenta UK. (n.d.). Safety Data Sheet.
  • Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment.
  • Washington State University. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
  • Haz-Map. (n.d.). Pirimiphos-ethyl - Hazardous Agents.
  • DC Chemicals. (n.d.). Pirimiphos-ethyl | 23505-41-1 | MSDS.
  • National Center for Biotechnology Information. (n.d.). Pirimiphos-ethyl. PubChem.
  • LGC Standards. (2024). Safety Data Sheet: DRE-A16260000AC-1000 - Pirimiphos-ethyl 1000 µg/mL in Acetone.
  • Merck & Co., Inc. (2025). Safety Data Sheet: Pirimiphos-Methyl Formulation.
  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Cornell University. (n.d.). Disposal. Pesticide Safety Education Program.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.